molecular formula C8H9N3 B1590636 1-Methyl-1H-benzimidazol-6-amine CAS No. 26530-93-8

1-Methyl-1H-benzimidazol-6-amine

Cat. No.: B1590636
CAS No.: 26530-93-8
M. Wt: 147.18 g/mol
InChI Key: AYZALFCBEKQGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzimidazol-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZALFCBEKQGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546563
Record name 1-Methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26530-93-8
Record name 1-Methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-benzimidazol-6-amine is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules. Its structure, featuring a fused benzene and imidazole ring system with strategic methyl and amine substitutions, allows for diverse functionalization, making it a valuable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning from commercially available precursors. We will detail a robust, two-step synthetic pathway involving the formation of a nitro-substituted benzimidazole intermediate, followed by a clean and efficient reduction to the target amine. Furthermore, this document outlines the full suite of analytical techniques required for the unambiguous characterization and purity verification of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained throughout, providing researchers with the foundational knowledge to adapt and troubleshoot these protocols.

Strategic Approach to Synthesis

The synthesis of this compound is most reliably achieved through a two-stage process. This strategy allows for precise control over the regiochemistry of the substituents, which can be challenging in a single-pot reaction.

  • Stage 1: Benzimidazole Ring Formation. Construction of the 1-methyl-6-nitro-1H-benzimidazole intermediate. This is accomplished via the cyclization of a substituted o-phenylenediamine with a one-carbon source.

  • Stage 2: Nitro Group Reduction. Selective reduction of the nitro group on the benzimidazole core to yield the final 6-amino product. This transformation must be performed under conditions that do not affect the integrity of the heterocyclic ring system.

This sequential approach ensures high yields and purity by isolating and characterizing the intermediate before proceeding to the final step.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Stage 1: Cyclization cluster_final Stage 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Intermediate 1-Methyl-6-nitro-1H-benzimidazole 4-nitro-1,2-phenylenediamine->Intermediate  1. Formaldehyde, HCl, EtOH  Reflux Formaldehyde Formaldehyde Formaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product  H₂, Pd/C  Ethanol

Caption: A two-stage synthetic route to the target compound.

Experimental Protocols: Synthesis

Stage 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

This protocol is adapted from established literature procedures for benzimidazole synthesis.[1] The reaction involves the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde to form the benzimidazole ring. The subsequent N-methylation is often performed in the same pot or as a separate step; however, some cyclization methods with formaldehyde can result in methylation. For clarity and control, this guide presents a direct cyclization-methylation approach.

Causality: Formaldehyde serves as the electrophilic one-carbon source required to form the C2 position of the imidazole ring. The acidic medium (HCl) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups of the phenylenediamine. The subsequent dehydration drives the reaction towards the cyclized product.

Protocol:

  • To a 250 mL round-bottom flask, add 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and absolute ethanol (40 mL).

  • Add a solution of formaldehyde (4 g of 37% solution, ~0.05 mol) and concentrated hydrochloric acid (3 mL).

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 30 minutes. The solution will darken.

  • After cooling to room temperature, carefully basify the reaction mixture with aqueous ammonia until a yellow precipitate forms and the solution is alkaline (pH > 8).

  • Collect the yellow crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1-methyl-6-nitro-1H-benzimidazole.

Note: This reaction provides the N1-methylated product directly, though yields can be modest.[1] Alternative multi-step routes involving protection/deprotection or methylation of 6-nitrobenzimidazole can be employed for higher yields if necessary.

Stage 2: Reduction to this compound

Catalytic hydrogenation is the method of choice for this reduction. It is a clean reaction, with the only byproduct being water, which simplifies purification. The palladium on carbon (Pd/C) catalyst is highly efficient for the reduction of aromatic nitro groups.

Causality: The palladium surface adsorbs both the hydrogen gas and the nitro-benzimidazole intermediate. This facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially through nitroso and hydroxylamine intermediates to the final amine. The process is highly selective for the nitro group, leaving the benzimidazole ring system intact.[2]

Protocol:

  • In a hydrogenation flask or a suitable pressure vessel, dissolve the 1-methyl-6-nitro-1H-benzimidazole (e.g., 5.0 g, 0.028 mol) in ethanol (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (250 mg, ~5% w/w).

  • Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a balloon filled with H₂ for atmospheric pressure hydrogenation).

  • Stir the suspension vigorously at room temperature for 16 hours or until hydrogen uptake ceases (monitored by a pressure gauge or TLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the target compound, this compound, which can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture if necessary.

Comprehensive Characterization

Unambiguous confirmation of the final product's identity and purity is critical. The following section details the expected outcomes from standard analytical techniques.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_results Data for Verification Product Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity HPLC / TLC Product->Purity Structure Structural Confirmation NMR->Structure IR->Structure Identity Molecular Weight Confirmation MS->Identity Purity_Check Purity Assessment Purity->Purity_Check

Caption: Workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Data: The proton spectrum will confirm the presence of the N-methyl group and the specific substitution pattern on the aromatic rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Singlet (s)1HH-2The proton at C2 of the imidazole ring is typically a singlet in the downfield region.[3]
~7.4 - 7.6Doublet (d)1HH-4Aromatic proton ortho to the imidazole nitrogen, part of an ABC spin system.
~6.8 - 7.0Doublet (d)1HH-7Aromatic proton adjacent to the N-methyl group.
~6.6 - 6.8Doublet of doublets (dd)1HH-5Aromatic proton ortho to the electron-donating amino group, showing coupling to both H-4 and H-7.
~4.5 - 5.5Broad Singlet (br s)2H-NH₂The protons of the primary amine are often broad and exchangeable.
~3.7 - 3.9Singlet (s)3HN-CH₃The three protons of the N-methyl group appear as a sharp singlet.

Expected ¹³C NMR Data: The carbon spectrum confirms the number of unique carbon atoms and their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~145C-6Aromatic carbon directly attached to the electron-donating -NH₂ group.
~142C-2Carbon at the 2-position of the imidazole ring.[4]
~135C-7aBridgehead carbon adjacent to the N-methyl group.
~132C-3aBridgehead carbon adjacent to the other imidazole nitrogen.
~120C-4Aromatic CH carbon adjacent to the fused ring system.
~110C-7Aromatic CH carbon adjacent to the N-methyl group.
~100C-5Aromatic CH carbon shielded by the -NH₂ group.
~31N-CH₃The N-methyl carbon, appearing in the aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The successful conversion from the nitro intermediate to the amino product is clearly observed.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupSignificance
3450 - 3300N-H Stretch (Amine)A pair of bands characteristic of a primary amine (-NH₂), confirming successful reduction.[5]
3100 - 3000C-H Stretch (Aromatic)Indicates the presence of the aromatic benzene ring.
2980 - 2850C-H Stretch (Aliphatic)Corresponds to the N-methyl group.[6]
1620 - 1580N-H Bend (Amine)Bending vibration of the primary amine.[5]
1600 - 1450C=C & C=N StretchVibrations from the benzimidazole ring system.
Disappearance
~1530 & ~1350N-O Stretch (Nitro)The absence of the strong, characteristic asymmetric and symmetric stretches for a nitro group confirms complete reduction of the intermediate.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a high-resolution mass spectrometer (HRMS) provides the exact mass, further validating the elemental composition.

Expected Mass Spectrometry Data:

ParameterValueRationale
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
[M+H]⁺ (ESI)m/z 148.0869The molecular ion peak observed in Electrospray Ionization (ESI) mode, corresponding to the protonated molecule.[7]
[M]⁺˙ (EI)m/z 147The molecular ion observed in Electron Ionization (EI) mode. Common fragments may include loss of CH₃ (m/z 132) or HCN (m/z 120).[8]

Conclusion

This guide has presented a robust and verifiable pathway for the synthesis and characterization of this compound. By following the detailed two-stage synthesis—cyclization to a nitro-intermediate followed by catalytic hydrogenation—researchers can reliably produce this valuable chemical building block. The comprehensive characterization protocols, including NMR, IR, and MS, provide a self-validating system to ensure the structural integrity and purity of the final product. The rationale provided for each experimental choice empowers scientists to not only replicate this procedure but also to intelligently adapt it for the synthesis of related benzimidazole derivatives.

References

physicochemical properties of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-benzimidazol-6-amine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 26530-93-8), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Recognizing that a thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, this document synthesizes available data with established analytical methodologies.[1] It is designed for researchers, scientists, and drug development professionals, offering not only known property values but also detailed, field-proven protocols for their experimental determination where public data is unavailable. The guide covers molecular structure, thermal properties, solubility, ionization constants (pKa), and a full spectroscopic profile, framing these characteristics within the context of modern drug development.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous evaluation, where physicochemical properties serve as the earliest and most critical predictors of a drug's success.[2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] An imbalance in these foundational characteristics can lead to poor bioavailability, off-target toxicity, and ultimately, late-stage attrition in the development pipeline.[2][5]

This compound belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its wide range of biological activities, including anticancer, antifungal, and antiviral properties.[6][7] The specific substitution pattern of this molecule—a methyl group at the N1 position and an amino group at the C6 position—creates a unique electronic and steric profile that warrants detailed characterization. This guide serves as a Senior Application Scientist's perspective on building a comprehensive physicochemical dossier for this compound, emphasizing the causality behind experimental choices and the integration of data for a holistic molecular understanding.

Molecular Structure and Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.

Molecular Formula: C₈H₉N₃[8]

Molecular Weight: 147.18 g/mol [8]

CAS Registry Number: 26530-93-8[9]

Canonical SMILES: CN1C=NC2=C1C=C(C=C2)N[9]

InChIKey: AYZALFCBEKQGRT-UHFFFAOYSA-N[9]

The structure consists of a bicyclic system where a benzene ring is fused to an imidazole ring. The methylation at the N-1 position prevents tautomerism often seen in unsubstituted benzimidazoles, locking the scaffold's hydrogen-bonding potential. The exocyclic amino group at the 6-position is a key functional group, expected to be a primary determinant of the molecule's basicity and hydrogen-bonding capacity.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

This section details the fundamental properties that govern the compound's behavior in both chemical and biological systems.

Physical State and Appearance

While specific vendor information is variable, benzimidazole derivatives of this molecular weight are typically crystalline solids at room temperature. The color can range from off-white to tan, potentially darkening upon exposure to air and light due to the oxidation of the aromatic amine.

Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate handling conditions.

PropertyValueSource
Melting Point Data not available-
Boiling Point 348.6 ± 34.0 °C (at 760 mmHg)[9]
Flash Point 164.6 °C[9]

Expertise & Causality: An experimentally determined melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) suggests high purity, whereas a broad range indicates the presence of impurities. The high boiling point is expected given the molecule's aromaticity, polarity, and potential for intermolecular hydrogen bonding via the amino group. The lack of a public melting point highlights the necessity for direct experimental determination, typically via Differential Scanning Calorimetry (DSC), which provides a more accurate and detailed thermal profile than traditional melting point apparatus.

Solubility Profile

Expected Behavior: The molecule possesses both hydrophobic (benzimidazole core) and hydrophilic (amino group, nitrogen atoms) features. Its solubility is expected to be highly pH-dependent. In acidic media (pH < pKa of the conjugate acid), the amino group and imidazole nitrogens will be protonated, forming a more soluble salt. In neutral or basic media, the neutral, less soluble form will predominate.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[1][10]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different, known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess is critical to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period to reach equilibrium (24-48 hours is common).[11]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at the same temperature to separate the undissolved solid from the saturated supernatant.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid pellet.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.[1][3] A standard calibration curve must be prepared in the same buffer to ensure accurate quantification.[4] The resulting concentration is the solubility at that specific pH.

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.[12]

Predicted Behavior: this compound has two potential sites of protonation: the exocyclic amino group and the N-3 nitrogen of the imidazole ring.

  • Aromatic Amine (C6-NH₂): The pKa of aniline is ~4.6. The benzimidazole ring is electron-withdrawing, which would be expected to lower this value.

  • Imidazole Nitrogen (N-3): The pKa of benzimidazole itself is ~5.4. The N-1 methyl group is weakly electron-donating, which might slightly increase the basicity of the N-3 nitrogen. Based on these factors, at least two pKa values are expected, with the N-3 nitrogen likely being the more basic site. Precise determination is essential.

Experimental Protocol: pKa Determination via Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pKa determination.[2][13][14]

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[2]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known molarity (e.g., 1 mM).[2][14] For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) can be used, with subsequent extrapolation to 0% co-solvent.[5][13]

  • Titration: Purge the solution with nitrogen to remove dissolved CO₂.[14] Start the titration by making the solution acidic (e.g., to pH ~2) with a standardized HCl solution. Then, titrate the solution by adding small, precise increments of a standardized NaOH solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches a basic value (e.g., pH ~12).

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified from the inflection point (maximum of the first derivative) of the titration curve.[15] The experiment should be repeated at least in triplicate for statistical validity.[2]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. While full experimental spectra for this specific compound are not available in the searched literature, a predicted profile can be described. A ¹³C NMR spectrum is available on PubChem.[8]

  • ¹H NMR (Predicted):

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.0 ppm). The protons on the benzene ring will show coupling patterns (doublets, doublet of doublets) characteristic of their positions relative to the amino group and the fused imidazole ring.

    • Imidazole Proton (C2-H): A singlet is expected around 8.0 ppm.

    • N-Methyl Protons (N1-CH₃): A sharp singlet is expected around 3.7-4.0 ppm.

    • Amine Protons (C6-NH₂): A broad singlet, whose chemical shift is dependent on solvent and concentration, is expected around 3.5-5.0 ppm.

  • ¹³C NMR (Predicted):

    • Eight distinct carbon signals are expected. Aromatic and imidazole carbons would appear in the ~100-150 ppm range. The N-methyl carbon would be significantly upfield, around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorption Bands:

    • N-H Stretch: The primary amine (-NH₂) will show two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region.

    • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

    • C=N and C=C Stretches: A series of bands in the 1450-1650 cm⁻¹ region are characteristic of the benzimidazole ring system.

    • N-H Bend: The primary amine will also show a bending vibration around 1580-1650 cm⁻¹.[16]

    • C-N Stretch: The aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[16]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and structure.

  • Expected Data:

    • Molecular Ion (M⁺): A strong signal at m/z = 147, corresponding to the exact mass (147.08000).[9]

    • Key Fragments: Fragmentation of benzimidazoles typically involves the cleavage of the imidazole ring. Loss of HCN (27 Da) or the methyl group (15 Da) from the molecular ion are plausible fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis.

  • Expected Profile: Benzimidazole itself has absorption maxima around 243, 274, and 281 nm. The related 1-methylbenzimidazole shows a λmax at 277 nm in water.[17] The presence of the electron-donating amino group at the 6-position, which is in conjugation with the aromatic system, is expected to cause a bathochromic (red) shift to longer wavelengths. The exact λmax should be determined experimentally in various solvents and buffers, as it will be pH-dependent due to protonation of the chromophore.

Integrated Experimental Workflow

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates an integrated approach.

Physicochemical_Characterization_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Spectroscopic Profile cluster_3 Phase 4: Data Integration & Modeling Synthesis Compound Synthesis & Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC, LC-MS) Structure->Purity Thermal Thermal Analysis (DSC for m.p., TGA) Purity->Thermal Solubility Aqueous Solubility (Shake-Flask, pH-dependency) Purity->Solubility pKa Ionization Constant (Potentiometric Titration) Purity->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) Purity->LogP IR_Spec Functional Groups (FT-IR) Purity->IR_Spec UV_Spec Quantitative Analysis (UV-Vis Scan, λmax) Purity->UV_Spec Data_Analysis Data Synthesis & In Silico Modeling Thermal->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis IR_Spec->Data_Analysis UV_Spec->Data_Analysis Report Final Physicochemical Dossier Data_Analysis->Report

Caption: Integrated workflow for physicochemical characterization of an API.

Implications for Drug Development

The physicochemical profile of this compound provides crucial insights for its potential as a drug candidate.

  • Aqueous Solubility: The predicted low intrinsic solubility and high pH-dependence are critical considerations. For oral administration, formulation strategies such as salt formation (e.g., as a dihydrochloride salt) would likely be necessary to enhance dissolution in the acidic environment of the stomach.[18]

  • Membrane Permeability: The molecule's ability to cross biological membranes (e.g., the gut wall, blood-brain barrier) will be a balance between its solubility and lipophilicity. At physiological pH (7.4), the degree of ionization, as determined by the pKa, will be paramount. A significant population of the neutral species is required for passive diffusion across lipid bilayers.

  • Drug-Target Interactions: The presence of a hydrogen bond donor (the -NH₂ group) and multiple hydrogen bond acceptors (N-3 and the -NH₂ group) suggests a high potential for specific, strong interactions within a target protein's binding pocket.

Conclusion

This technical guide has established a foundational physicochemical profile for this compound. While key predicted values for boiling point and density are available, this document highlights the critical need for experimental determination of properties such as melting point, aqueous solubility, and pKa, for which public data is currently lacking. By providing detailed, authoritative protocols for these analyses, this guide empowers researchers to generate the robust data package required for informed decision-making in drug discovery. The structural features of this compound—a locked benzimidazole core with a basic amino substituent—suggest a compound with interesting, albeit challenging, drug-like properties that warrant further investigation.

References

Spectroscopic Data of 1-Methyl-1H-benzimidazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural characterization of 1-Methyl-1H-benzimidazol-6-amine (C₈H₉N₃, Molar Mass: 147.18 g/mol ). As a crucial scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and spectral data from analogous structures. Furthermore, it outlines standardized, field-proven methodologies for data acquisition, offering insights into the causal reasoning behind experimental parameter selection. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the foundation of all subsequent research. For this compound, a combination of spectroscopic techniques provides a complete picture of its covalent structure and functional groups. The numbering convention used for NMR assignments is shown below.

Chemical Structure of this compound with atom numbering for NMR assignments

Figure 1: Structure of this compound with IUPAC numbering.

The following table summarizes the anticipated spectroscopic data for the title compound. The predictions are derived from data for structurally related compounds, including 1-methyl-1H-benzimidazole and other substituted benzimidazoles.[1][2]

Technique Parameter Predicted Value and Description
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.5-7.8 ppm; N-CH₃: ~3.7 ppm; NH₂: ~5.0 ppm (broad)
MultiplicityAromatic: Doublets, Singlet; N-CH₃: Singlet; NH₂: Broad Singlet
¹³C NMR Chemical Shift (δ)Aromatic/Heterocyclic Carbons: ~95-150 ppm; N-CH₃: ~31 ppm
FT-IR Wavenumber (cm⁻¹)N-H Stretch (Amine): 3450-3300 (two bands); C-H Stretch (Aromatic/Aliphatic): 3100-2900; C=N / C=C Stretch: 1650-1450; N-H Bend (Amine): 1650-1580
Mass Spec. m/z[M+H]⁺: 148.087; [M]⁺˙: 147.080
FragmentationKey fragments at m/z 132 ([M-CH₃]⁺), 120 ([M-HCN]⁺˙)

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. The analysis is performed in a suitable deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve polar benzimidazoles and to slow the proton exchange rate, allowing for the observation of labile N-H protons.[3][4]

The proton NMR spectrum is defined by the electronic environment of each hydrogen atom.

  • Aromatic Region (δ 6.5 - 7.8 ppm):

    • H-2 (Singlet, ~δ 7.8-8.0): This proton on the imidazole ring is typically the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen atoms.[1]

    • H-7 (Doublet, ~δ 7.4-7.5): This proton is ortho to the N-methylated nitrogen and will appear as a doublet coupled to H-5.

    • H-4 (Singlet/Doublet, ~δ 6.8-7.0): This proton is ortho to the electron-donating amino group and will be significantly shielded (shifted upfield). It appears as a singlet or a doublet with a small coupling constant.

    • H-5 (Doublet, ~δ 6.5-6.7): This proton, positioned between the amino group and another proton, will also be shifted upfield and will appear as a doublet coupled to H-7.

  • Aliphatic Region (δ ~3.7 ppm):

    • N-CH₃ (Singlet, ~δ 3.7): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is characteristic for an N-methyl group on a benzimidazole ring.[1]

  • Amine Protons (δ ~5.0 ppm):

    • NH₂ (Broad Singlet): The two protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent. This peak will disappear upon the addition of D₂O, a key confirmatory test.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • C-2 (~δ 143-145): This carbon, situated between two nitrogen atoms, is the most deshielded carbon in the heterocyclic ring system.[1][2]

  • C-6 (~δ 145-148): The carbon atom directly attached to the electron-donating amino group will be significantly deshielded.

  • C-3a & C-7a (~δ 135-143): These are the bridgehead carbons where the benzene and imidazole rings are fused.

  • C-4, C-5, C-7 (~δ 95-120): The remaining aromatic carbons will appear in this region. The carbons ortho and para to the amino group (C-5, C-7) will be shifted upfield compared to the unsubstituted benzimidazole.[2]

  • N-CH₃ (~δ 31): The methyl carbon attached to the nitrogen typically appears in this region.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretching (~3450-3300 cm⁻¹): A primary amine (-NH₂) group is characterized by the appearance of two distinct absorption bands in this region, corresponding to the asymmetric and symmetric stretching vibrations.[5]

  • C-H Stretching (~3100-2900 cm⁻¹): This region will contain multiple peaks. Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the N-methyl group.

  • N-H Bending (~1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.

  • C=N and C=C Stretching (~1650-1450 cm⁻¹): The spectrum will show several strong absorptions in this fingerprint region, which arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzimidazole ring system.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The molecular formula is C₈H₉N₃, giving a monoisotopic mass of 147.080 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at m/z 148.087 . With a hard ionization technique like Electron Impact (EI), the molecular ion, [M]⁺˙, would be observed at m/z 147.080 .

  • Major Fragmentation Pathways (Predicted):

    • Loss of a Methyl Radical: A common fragmentation for N-methyl compounds is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z 132 .[8]

    • Loss of Hydrogen Cyanide: Benzimidazoles are known to undergo fragmentation by losing a molecule of HCN from the imidazole ring, which would lead to a fragment at m/z 120 .[8][9]

Experimental Methodologies

The acquisition of high-quality, reproducible spectroscopic data requires standardized and validated protocols. The following sections describe the recommended methodologies for the analysis of this compound.

Overall Analytical Workflow

The logical flow for comprehensive structural characterization involves a multi-technique approach, ensuring orthogonal data for unambiguous confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Acquisition (¹H, ¹³C) Sample->NMR IR FT-IR Acquisition Sample->IR MS MS Acquisition Sample->MS NMR_Data NMR Spectra (Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragments) MS->MS_Data Final_Structure Structural Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

References

Structural Insights into Methylated Aminobenzimidazoles: A Technical Guide to the Crystal Structure of 1-Methyl-1H-benzimidazol-5-amine and its Implications for the 6-Amino Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1-Methyl-1H-benzimidazol-5-amine, a significant heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a complete, published crystal structure for its isomer, 1-Methyl-1H-benzimidazol-6-amine, this guide will focus on the detailed structural elucidation of the 5-amino isomer. The insights gleaned from this analysis will be used to draw informed inferences about the structural characteristics of the 6-amino analogue. This guide will delve into the experimental methodologies for crystal structure determination, present a detailed analysis of the molecular geometry and intermolecular interactions, and discuss the implications of these structural features for drug design and development.

Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery

Benzimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. These bicyclic heterocyclic compounds are structurally analogous to purine nucleobases, allowing them to interact with a wide range of biological targets. The strategic placement of substituents on the benzimidazole core can modulate their therapeutic properties, leading to the development of potent anti-cancer, antimicrobial, antiviral, and anti-inflammatory agents. The seemingly subtle shift of a functional group, such as an amino group from the 5- to the 6-position on the 1-methylbenzimidazole scaffold, can have profound effects on the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its biological activity. A precise understanding of the three-dimensional structure is therefore paramount for rational drug design.

Experimental Determination of the Crystal Structure

The definitive method for elucidating the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides a wealth of information, including bond lengths, bond angles, and the overall molecular conformation.

Crystal Growth and Synthesis

The synthesis of 1-Methyl-1H-benzimidazol-5-amine can be achieved through established synthetic routes, often involving the methylation of the corresponding aminobenzimidazole precursor or the reduction of a nitro-substituted intermediate.[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal involves a meticulous workflow, from data collection to structure refinement.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement crystal_selection Crystal Selection & Mounting xray_source X-ray Source (e.g., Mo Kα) crystal_selection->xray_source diffractometer Diffractometer xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Intensities structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF) G mol1 N1 C2 N3 C8 C7 C6 C5 N5-H 1-Methyl-1H-benzimidazol-5-amine mol2 N1 C2 N3 C8 C7 C6 C5 N5-H Neighboring Molecule mol1:n5->mol2:n3 N-H···N Hydrogen Bond mol1:c2->mol2:n1 C-H···N Interaction

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-benzimidazol-6-amine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 1-Methyl-1H-benzimidazol-6-amine in Drug Discovery

This compound is a heterocyclic amine belonging to the benzimidazole class of compounds. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anticancer, and antimicrobial properties.[1][2] The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various stages of drug development, from initial screening to formulation.[3][4][5] Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the bioavailability and therapeutic efficacy of a potential drug candidate. Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in research and development.

Physicochemical Properties Influencing Solubility

The solubility of an organic molecule like this compound is dictated by its molecular structure and the interplay of various intermolecular forces between the solute and the solvent. Key physicochemical properties that govern its solubility include:

  • Molecular Structure: The presence of both a hydrophobic benzimidazole ring system and a polar amine group, along with a methyl substituent, gives the molecule an amphiphilic character.

  • Polarity and Hydrogen Bonding: The amine group (-NH2) and the nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound will have a higher affinity for polar protic solvents that can engage in hydrogen bonding.

  • pKa: The basicity of the amine group and the imidazole nitrogens will influence the ionization state of the molecule at different pH values. In acidic conditions, the amine group will be protonated, forming a more soluble salt.

  • Crystal Lattice Energy: For a solid compound, the energy required to break the crystal lattice structure must be overcome by the energy of solvation for dissolution to occur.

Based on these properties, it can be inferred that this compound is likely to exhibit greater solubility in polar organic solvents and aqueous solutions with an acidic pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9N3[6]
Molecular Weight147.18 g/mol [7]
Melting Point171 - 174 °C[8]
Boiling Point> 360 °C @ 760 mmHg[8]
pKa (Predicted)Not explicitly found, but the presence of the amine group suggests basicity.
LogP (Predicted)Not explicitly found, but the structure suggests moderate lipophilicity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and ability to provide a true measure of thermodynamic solubility.[9] This is crucial for understanding the intrinsic dissolution properties of the compound, which is vital for pre-formulation and biopharmaceutical studies. While higher-throughput kinetic solubility assays exist, they often overestimate the true solubility because they start from a DMSO stock solution and can lead to supersaturated solutions.[3][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add chosen solvent (e.g., Water, PBS, Ethanol) A->B C Seal vials securely B->C D Incubate on a shaker at a controlled temperature (e.g., 25°C or 37°C) C->D E Equilibrate for a defined period (e.g., 24-48 hours) D->E F Allow suspension to settle E->F G Filter or centrifuge to remove undissolved solid F->G H Collect the clear supernatant G->H I Prepare serial dilutions H->I J Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) I->J K Determine solubility (e.g., in mg/mL or µM) J->K

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 1-Methyl-1H-benzimidazol-6-amine. Intended for researchers, chemists, and drug development professionals, this document outlines the core principles, experimental methodologies, and predictive analyses required for a thorough thermal hazard assessment. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust, first-principles approach based on the known behavior of analogous benzimidazole and aromatic amine structures. It details step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), enabling research teams to generate critical safety and stability data.

Introduction and Scientific Context

This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound that forms the core of numerous pharmaceutical agents and biologically active molecules. The benzimidazole scaffold is a key pharmacophore due to its ability to mimic nucleotide bases and interact with various biological targets. The thermal stability of such compounds is a critical parameter in drug development and manufacturing, influencing everything from storage conditions and shelf-life to process safety and formulation strategies.

Understanding the onset of decomposition, the energy released during this process, and the identity of the evolved gaseous byproducts is paramount for ensuring the safety of laboratory personnel and the viability of scaled-up chemical syntheses. When heated, complex organic molecules like benzimidazoles can undergo energetic decomposition, making a thorough thermal analysis an indispensable part of their chemical characterization.[1]

This guide provides the scientific and methodological foundation for undertaking such an analysis.

Theoretical Considerations: Predicting Thermal Behavior

The thermal stability of a benzimidazole derivative is influenced by the nature and position of its substituents.[2] Key structural features of this compound and their expected influence on thermal stability include:

  • Benzimidazole Core: This fused aromatic ring system is inherently stable due to electron delocalization. Decomposition will require significant energy input to break the aromaticity.[3]

  • Methyl Group (N-1 position): The addition of a methyl group can slightly increase thermal stability compared to the unsubstituted parent compound.[2]

  • Amine Group (C-6 position): Amino groups on an aromatic ring can influence stability. While they can participate in stabilizing hydrogen bonding, they also represent a potential initiation site for decomposition reactions, such as deamination or oxidation.[2]

Based on these features, the primary decomposition is likely to initiate with the cleavage of the substituents from the core ring system or the rupture of the imidazole ring, which is generally the less stable part of the benzimidazole nucleus.

Core Experimental Workflow for Thermal Hazard Assessment

A comprehensive thermal stability analysis integrates multiple techniques to build a complete picture of the material's behavior as a function of temperature. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a more advanced understanding of decomposition products, these are often coupled with Evolved Gas Analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[4]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evolved Gas Analysis cluster_2 Phase 3: Data Synthesis TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature. TGA_FTIR TGA-FTIR Identifies functional groups in evolved gases. TGA->TGA_FTIR Couple for Gas ID TGA_MS TGA-MS Identifies molecular fragments by mass. TGA->TGA_MS Couple for Gas ID DSC Differential Scanning Calorimetry (DSC) Measures heat flow vs. temperature. Analysis Comprehensive Analysis Combine data to determine onset temp, energy release, and decomposition pathway. DSC->Analysis TGA_FTIR->Analysis TGA_MS->Analysis G A This compound (Parent Compound) B Initial Decomposition (T ≈ 250-350°C) A->B Heat C Radical Intermediates + Small Gas Molecules (e.g., •CH₃, •NH₂) B->C D Ring Fragmentation (T > 350°C) C->D Further Heating E Final Gaseous Products (HCN, CO, CO₂, N₂) D->E F Char Residue D->F

References

quantum chemical calculations for 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Methyl-1H-benzimidazol-6-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of computational chemistry and pharmacology has revolutionized modern drug discovery, enabling the prediction of molecular properties and biological activities with remarkable accuracy. This guide provides a comprehensive technical framework for applying quantum chemical calculations to this compound, a key scaffold in medicinal chemistry. Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] By leveraging Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and interaction potential of this molecule, thereby accelerating the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for in-silico analysis.

Introduction: The Imperative for Computational Foresight in Drug Design

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[4][5][6] Computational methods, particularly quantum chemical calculations, offer a powerful paradigm to mitigate these risks by providing deep insights into a molecule's intrinsic properties before costly synthesis and experimental testing.[4][7]

This compound serves as an exemplary case study. Its heterocyclic structure is a privileged scaffold in pharmacology, but its efficacy and safety are governed by subtle nuances in its electronic and spatial configuration. Quantum mechanics allows us to build a "digital twin" of the molecule, enabling the precise calculation of properties that dictate its behavior. This guide will focus on Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for describing biological and molecular systems.[8]

Theoretical Foundations: Choosing the Right Tools for Molecular Interrogation

Quantum chemical calculations are based on solving the Schrödinger equation, but exact solutions are only possible for the simplest systems. Therefore, a hierarchy of approximation methods has been developed.

  • Semi-Empirical Methods : These methods, such as AM1 and PM3, simplify the complex calculations of Hartree-Fock theory by using parameters derived from experimental data.[9][10][11][12][13] While extremely fast and suitable for very large molecules, their accuracy can be inconsistent if the molecule under study differs significantly from the parameterization set.[10][11]

  • Hartree-Fock (HF) Theory : As a foundational ab initio ("from the beginning") method, HF solves the Schrödinger equation without empirical parameters but neglects the full effects of electron correlation, a key factor in molecular interactions.[8]

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex wave function for every electron, it focuses on the total electron density to determine the system's energy and other properties.[14][15] This approach is computationally more efficient than other high-level methods while still providing accurate results.[14] The accuracy of DFT is critically dependent on the choice of the functional (e.g., B3LYP, which combines different theoretical approaches) and the basis set (e.g., 6-311++G(d,p), which describes the atomic orbitals used in the calculation).[15][16]

For the analyses described herein, DFT is the recommended method due to its proven reliability in predicting the electronic structure and properties of organic molecules relevant to drug discovery.[8][17]

A Validated Computational Workflow

This section outlines a self-validating protocol for the quantum chemical analysis of this compound using a standard computational chemistry package like Gaussian.[18][19][20][21][22]

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis cluster_application Step 4: Application A Build/Import 3D Structure of This compound B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C Confirm Minimum Energy D HOMO-LUMO Analysis C->D E Molecular Electrostatic Potential (MEP) C->E F Conceptual DFT Descriptors C->F G Drug Design Insights: Reactivity, Binding Sites, Stability D->G E->G F->G

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input : The initial 3D structure of this compound can be built using molecular modeling software (e.g., GaussView, Avogadro) or downloaded from a chemical database like PubChem.[23]

  • Optimization : Perform a full geometry optimization to find the molecule's most stable conformation (lowest energy state). This is a critical step, as all subsequent properties depend on the correct geometry.

    • Method : Density Functional Theory (DFT).

    • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides excellent results for many organic systems.[16]

    • Basis Set : 6-311++G(d,p) is a robust basis set suitable for capturing the electronic details of molecules containing heteroatoms.

  • Verification : Conduct a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. This step also yields important thermodynamic data like enthalpy and Gibbs free energy.[19]

Decoding the Quantum Data: From Numbers to Drug Design Insights

Once the calculations are complete, the resulting data provides a multi-faceted view of the molecule's chemical personality.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[24]

  • HOMO : Represents the ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.[25]

  • LUMO : Represents the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[25]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[25][26] For drug candidates, an optimal gap is sought to balance stability with the necessary reactivity for target binding.[27]

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Excitation Energy gap Energy Gap (ΔE) Dictates Reactivity & Stability

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): Mapping Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule.[28] It is an invaluable tool for predicting how a molecule will interact with its biological target.[29][30][31]

  • Negative Regions (Red/Yellow) : Indicate areas of high electron density, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Positive Regions (Blue) : Indicate areas of electron deficiency (e.g., around hydrogen atoms bonded to electronegative atoms), which are susceptible to nucleophilic attack and can act as hydrogen bond donors.[32]

  • Neutral Regions (Green) : Indicate areas of nonpolar character, which may be involved in van der Waals or hydrophobic interactions.

For this compound, the MEP map would likely highlight negative potential around the nitrogen atoms of the imidazole ring and the amine group, identifying them as key sites for receptor interaction.[28][32]

Conceptual DFT: Quantifying Chemical Reactivity

Conceptual DFT provides a framework for translating calculated electronic properties into well-defined chemical concepts.[33][34][35][36] Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's overall reactivity.

DescriptorFormulaChemical Significance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution. Related to the HOMO-LUMO gap.
Global Softness (S) S = 1 / (2η)The inverse of hardness; a measure of reactivity.
Electronegativity (χ) χ = -μThe power of an atom/molecule to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity to accept electrons; a high value indicates a good electrophile.

These descriptors are powerful tools for comparing the reactivity profiles of different drug candidates and for understanding how structural modifications can tune their electronic properties.[34][37]

G N1 Quantum Chemical Calculation (DFT) N2 HOMO & LUMO Energies N1->N2 N3 Molecular Properties N1->N3 N4 Reactivity & Stability (HOMO-LUMO Gap) N2->N4 N6 ADMET Profile (Toxicity/Metabolism) N2->N6 N5 Interaction Sites (MEP Analysis) N3->N5 N7 Rational Drug Design N4->N7 N5->N7 N6->N7

Caption: Linking calculated properties to drug design outcomes.

Application to Drug Development: A Predictive Framework

The ultimate goal of these calculations is to inform the drug development process.

  • Lead Optimization : By understanding how structural changes affect the HOMO-LUMO gap, MEP, and reactivity descriptors, chemists can rationally modify a lead compound to enhance its binding affinity and selectivity.[17] For example, adding an electron-withdrawing group could lower the LUMO energy, making the molecule a better electron acceptor for a specific receptor interaction.

  • Predicting Metabolism : Regions of high reactivity identified by local reactivity descriptors (like Fukui functions) or electron-rich sites on the MEP map can indicate potential sites of metabolic attack by enzymes like cytochrome P450.[6]

  • Toxicity Prediction : Molecules with very small HOMO-LUMO gaps tend to be highly reactive and potentially toxic.[27] Early computational screening can flag such compounds, saving significant resources.[4][5]

  • Virtual Screening : Quantum mechanical properties can be used as descriptors in QSAR (Quantitative Structure-Activity Relationship) and machine learning models to screen large compound libraries and prioritize candidates for synthesis.[7][26]

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, provide an indispensable toolkit for the modern drug discovery professional. By applying the systematic workflow detailed in this guide to molecules like this compound, researchers can move beyond empirical screening and embrace a rational, prediction-driven approach to design. This in silico characterization provides a profound understanding of a molecule's electronic structure, reactivity, and interaction potential, ultimately guiding the development of safer and more effective medicines.

References

An In-depth Technical Guide to 1-Methyl-1H-benzimidazol-6-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-benzimidazol-6-amine, a key heterocyclic building block in medicinal chemistry. The document details its historical context, synthesis, and physicochemical characterization. Emphasis is placed on a robust and reproducible two-step synthetic protocol, commencing with the formation of the benzimidazole core to yield 1-methyl-6-nitro-1H-benzimidazole, followed by a high-yielding reduction to the target amine. Detailed experimental procedures, including reaction setup, purification, and characterization, are provided to ensure replicability in a research setting. The guide further explores the significance of the benzimidazole scaffold, particularly the 6-amino-substituted variants, in the rational design of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic and structural properties enable it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination.[2] This versatility has led to the development of benzimidazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]

The strategic functionalization of the benzimidazole ring system is a cornerstone of modern drug design. Substituents at the 1, 2, and 5/6-positions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.[3] Specifically, the presence of an amino group at the 6-position, as seen in this compound, provides a critical handle for further chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization. This guide focuses on the discovery, synthesis, and characterization of this important intermediate, providing a foundation for its application in contemporary drug discovery programs.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is intrinsically linked to the broader exploration of benzimidazole chemistry. The foundational methods for constructing the benzimidazole core were established in the late 19th and early 20th centuries. The synthesis of its direct precursor, 1-methyl-6-nitro-1H-benzimidazole, was described by Ellis & Jones in 1974, providing a clear and accessible route to this class of compounds.[4] The subsequent reduction of the nitro group to an amine is a standard chemical transformation, suggesting that this compound was likely first synthesized as part of broader investigations into the structure-activity relationships of substituted benzimidazoles. Its recent importance has grown with the recognition of the 6-aminobenzimidazole scaffold as a key component in a variety of kinase inhibitors.[2][5]

Synthetic Routes and Methodologies

The most direct and reliable synthesis of this compound is a two-step process. The first step involves the construction of the methylated and nitrated benzimidazole core, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 1-methyl-6-nitro-1H-benzimidazole

This procedure is adapted from the method reported by Ellis & Jones (1974).[4] The reaction involves the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst, followed by methylation.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde (37% solution in water)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 mL).

  • To this solution, add formaldehyde (4 g, 0.133 mol of a 37% aqueous solution) and concentrated hydrochloric acid (3 mL).

  • Heat the reaction mixture under reflux for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Basify the reaction mixture with an ammonia solution until a yellow precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 1-methyl-6-nitro-1H-benzimidazole.

Yield: Approximately 25%.[4]

Note on Causality: The acidic conditions catalyze the condensation of the diamine with formaldehyde to form the imidazole ring. The subsequent methylation occurs on one of the imidazole nitrogens.

Step 2: Reduction of 1-methyl-6-nitro-1H-benzimidazole to this compound

The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation and reduction with tin(II) chloride are two common and effective approaches.

This method is often preferred due to its clean reaction profile and high yields.

Materials:

  • 1-methyl-6-nitro-1H-benzimidazole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 1-methyl-6-nitro-1H-benzimidazole (1.0 g, 5.64 mmol) in ethanol (20 mL) in a hydrogenation vessel.

  • Add 10% Pd/C (100 mg, 10% w/w) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound.

This method is a reliable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is not available.[6]

Materials:

  • 1-methyl-6-nitro-1H-benzimidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-6-nitro-1H-benzimidazole (1.0 g, 5.64 mmol) in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (6.36 g, 28.2 mmol, 5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Note on Work-up: The basification step in the tin(II) chloride reduction is crucial to neutralize the acidic reaction mixture and precipitate tin salts, which can then be removed by filtration or separated during the aqueous work-up.[7]

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-nitro-1,2-phenylenediamine Reagent1 Formaldehyde, HCl, Ethanol Intermediate 1-methyl-6-nitro-1H-benzimidazole Reagent1->Intermediate Step 1: Condensation & Methylation Reduction Reduction (H2, Pd/C or SnCl2) Product This compound Reduction->Product Step 2: Nitro Group Reduction

Caption: Synthetic workflow for this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Off-white to light brown solid
Melting Point Not consistently reported, literature varies
Solubility Soluble in methanol, ethanol, DMSO, DMF
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amine group and the electron-withdrawing imidazole ring. A characteristic signal for the N-methyl carbon will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 147.18, corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the benzimidazole ring (around 1500-1650 cm⁻¹).

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential, particularly as kinase inhibitors.[8][9]

Role as a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzimidazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the imidazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.

The 6-amino group of this compound provides a convenient point for the introduction of various substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Signaling Pathway and Target Interaction Diagram

KinaseInhibition cluster_kinase Kinase Active Site hinge Hinge Region pocket Hydrophobic Pocket inhibitor This compound Derivative inhibitor->hinge H-Bonding (Benzimidazole Core) inhibitor->pocket Hydrophobic Interactions (R-group from amine)

Caption: Interaction of a this compound derivative with a kinase active site.

Conclusion

This compound is a readily accessible and highly valuable intermediate in the field of medicinal chemistry. Its straightforward two-step synthesis, coupled with the strategic placement of a reactive amino group on the privileged benzimidazole scaffold, makes it an ideal starting material for the development of novel therapeutic agents. This guide provides the necessary technical information for its synthesis, characterization, and application, empowering researchers to leverage this important building block in their drug discovery endeavors. The continued exploration of derivatives of this compound holds significant promise for the future of targeted therapies.

References

A Technical Guide to the Potential Biological Activities of 1-Methyl-1H-benzimidazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities.[1] This technical guide focuses on a specific, promising subclass: derivatives of 1-Methyl-1H-benzimidazol-6-amine. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, infectious diseases, inflammation, and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols to guide future discovery efforts.

The Benzimidazole Core: A Foundation for Diverse Pharmacology

Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, represents a highly versatile and stable pharmacophore.[2][3] This structural motif is central to the function of several commercially available drugs, demonstrating its wide-ranging therapeutic competence and favorable bioavailability.[2][4] The derivatization of the benzimidazole core offers a powerful strategy for modulating biological activity. Literature reviews consistently highlight that substitutions at the N1, C2, C5, and C6 positions are critical in determining the pharmacological profile of the resulting compounds.[5] This guide specifically delves into derivatives built upon the this compound framework, a scaffold that has shown significant potential in yielding potent bioactive agents.

General Experimental Workflow

The discovery pipeline for novel benzimidazole derivatives follows a structured, multi-stage process. The initial synthesis and characterization of a compound library are followed by a cascade of screening assays to identify promising "hits" for further development.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Validation cluster_2 Preclinical Development S Synthesis of This compound Derivative Library C Structural Characterization (NMR, MS, FT-IR) S->C IV Primary In Vitro Screening (e.g., MTT, MIC Assays) C->IV H Hit Identification & SAR Analysis IV->H SO Selectivity & Off-Target Screening H->SO M Mechanism of Action Studies H->M LO Lead Optimization H->LO INV In Vivo Efficacy Models (e.g., Xenograft, Infection) LO->INV T ADMET Profiling INV->T

Caption: General workflow for the discovery and development of novel benzimidazole derivatives.

Anticancer Activity

Derivatives of the benzimidazole scaffold have garnered significant attention for their potential as anticancer agents, acting through various mechanisms including enzyme inhibition and DNA interaction.[3] Specifically, substitutions at the C6 position of the benzimidazole ring have been shown to potentiate cytotoxic activity.[6]

Mechanism of Action

A primary mechanism for the anticancer effects of benzimidazole derivatives is the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription in rapidly dividing cancer cells.[6][7] Studies on 1-methyl-6-nitro-1H-benzimidazole, a close analog and synthetic precursor to the 6-amine derivatives, suggest that the substituent at the 6-position is crucial for interaction with the DNA-topoisomerase binary complex.[6] Other identified targets include dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase (HDAC), highlighting the multi-targeted potential of this compound class.[8]

Structure-Activity Relationship (SAR)
  • C6-Position: The introduction of a small substituent at the C6 position capable of accepting a hydrogen bond (e.g., nitro, which can be reduced to an amine) potentiates cytotoxic activity.[6]

  • N1-Position: Methylation at the N1 position is a common feature in many biologically active benzimidazoles.

  • C2-Position: The addition of various substituted aryl groups at the C2 position significantly influences potency, with different functional groups leading to varied activity against different cancer cell lines.[8]

Quantitative Data: In Vitro Cytotoxicity

Several studies have evaluated 1-methyl-1H-benzimidazole derivatives against the NCI-60 panel of human cancer cell lines. The data below summarizes the 50% growth inhibition (GI₅₀) values for representative compounds.

Compound IDCancer Cell LineGI₅₀ (µM)Reference
11a Leukemia (CCRF-CEM)0.16[7]
12a Leukemia (K-562)0.20[7]
12b Colon Cancer (HCT-116)0.24[7]
4k Breast Cancer (MCF7)1.84[8]
Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (GI₅₀ or IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Antimicrobial Activity

Benzimidazole derivatives are well-established antimicrobial agents, effective against a wide range of bacteria and fungi.[1][4] Their mechanism often involves the disruption of essential biosynthetic pathways within the microorganisms.

Mechanism of Action
  • Antifungal: A key mechanism is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

  • Antibacterial: Some derivatives act by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for folic acid synthesis and, consequently, DNA synthesis.[8] This dual activity makes them particularly interesting, as DHFR is also a target in cancer therapy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
4k Staphylococcus aureus (MRSA)2[8]
1d Escherichia coli4[8]
4k Candida albicans8[8]
4k Aspergillus niger16[8]
28 Aspergillus niger3.12[9]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized method for determining the MIC of a compound against bacterial strains.

Objective: To determine the minimum concentration of a test compound required to inhibit bacterial growth.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final test concentration of the compound and bacteria.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control. The result can be confirmed by reading the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory signaling pathways.[2][5]

Mechanism of Action

The anti-inflammatory effects of benzimidazoles are often mediated by the inhibition of key enzymes and signaling molecules. This includes the downregulation of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][10] Some derivatives exhibit atypical mechanisms, such as inhibiting the release of lysosomal enzymes from neutrophils, which is distinct from the action of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

G cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-6 Release Gene->Cytokines Block Benzimidazole Derivative Block->IKK Inhibition Block->NFkB Inhibition

Caption: Inhibition of the LPS-induced pro-inflammatory cytokine pathway by benzimidazole derivatives.

Experimental Protocol: Cytokine Release in LPS-Stimulated Macrophages

This protocol measures the ability of a compound to inhibit the release of inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibitory effect of a test compound on TNF-α and IL-6 production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.

Neuroprotective Activity

Neurodegenerative disorders are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[12] Emerging evidence suggests that benzimidazole derivatives can exert neuroprotective effects, making them potential candidates for treating conditions like Parkinson's disease.[13]

Mechanism of Action

The neuroprotective properties of benzimidazole derivatives are multi-faceted. They include the attenuation of oxidative stress by preserving levels of endogenous antioxidants like reduced glutathione (GSH).[13] Furthermore, some derivatives act as inhibitors of monoamine oxidase-B (MAO-B), an enzyme whose activity is linked to the generation of reactive oxygen species and the breakdown of dopamine in the brain.[13] By combining antioxidant and MAO-B inhibitory activities, these compounds can tackle multiple aspects of the neurodegenerative cascade.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced death.

Objective: To assess the protective effect of a test compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • Test compound

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.

  • Pre-treatment: Treat the differentiated cells with the test compound at various concentrations for 24 hours.

  • Induction of Neurotoxicity: Add 6-OHDA (e.g., 150 µM final concentration) to the wells to induce oxidative stress and cell death.[13]

  • Incubation: Co-incubate the cells with the test compound and 6-OHDA for another 24 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay (as described in section 2.4).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of co-treated cells to cells treated with 6-OHDA alone.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential. The derivatives exhibit a remarkable breadth of activity, targeting distinct pathways in cancer, microbial infections, inflammation, and neurodegeneration. The structure-activity relationships highlighted in this guide underscore the importance of strategic substitutions at the C2 and C6 positions to optimize potency and selectivity.

Future research should focus on synthesizing novel libraries with greater structural diversity and employing high-throughput screening to uncover new biological targets. In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, will be crucial for rational drug design and prioritizing candidates for preclinical development.[8][14] The multi-target capabilities of some derivatives suggest their potential use in complex diseases where multiple pathological processes are at play, paving the way for the development of next-generation therapeutics.

References

A Technical Guide to 1-Methyl-1H-benzimidazol-6-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of 1-Methyl-1H-benzimidazol-6-amine. This document provides a detailed overview of its synthesis, characterization, and the broad therapeutic relevance of the benzimidazole scaffold, positioning this compound as a valuable intermediate in medicinal chemistry.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological macromolecules.[2] This "privileged structure" is found in a wide array of clinically approved drugs and investigational compounds, exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][3][4]

This compound is a key derivative, offering a strategic point for further chemical modifications to explore and optimize biological activity. The presence of the primary amine at the 6-position provides a versatile handle for the synthesis of diverse compound libraries, making it a molecule of significant interest for drug discovery programs.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of its nitro-intermediate, 1-methyl-6-nitro-1H-benzimidazole, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

This initial step involves the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7.1 g (0.046 mol) of commercially available 4-nitro-1,2-phenylenediamine in 40 ml of absolute ethanol.

  • Addition of Reagents: To this solution, add 4 g (0.133 mol) of formaldehyde and 3 ml of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture under reflux for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, basify the mixture with ammonia.

  • Purification: The resulting precipitate, 1-methyl-6-nitro-1H-benzimidazole, can be collected by filtration and recrystallized from a suitable solvent to yield yellow crystals.[5]

Step 2: Reduction of 1-Methyl-6-nitro-1H-benzimidazole

The final step is the reduction of the nitro group to form this compound. Catalytic hydrogenation is a common and effective method for this transformation.[6]

  • Reaction Setup: In a hydrogenation vessel, suspend 1-methyl-6-nitro-1H-benzimidazole in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) for several hours at room temperature.

  • Monitoring the Reaction: The reaction can be monitored by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography to yield pure this compound.[6]

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Nitro Intermediate cluster_step2 Step 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Condensation Condensation 4-nitro-1,2-phenylenediamine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation 1-methyl-6-nitro-1H-benzimidazole 1-methyl-6-nitro-1H-benzimidazole Condensation->1-methyl-6-nitro-1H-benzimidazole HCl, Ethanol, Reflux Reduction Reduction 1-methyl-6-nitro-1H-benzimidazole->Reduction This compound This compound Reduction->this compound H2, Pd/C, Ethanol AnticancerMechanism Benzimidazole_Derivative Benzimidazole Derivative DNA_Topoisomerase DNA Topoisomerase Benzimidazole_Derivative->DNA_Topoisomerase Inhibition DNA_Strand_Breaks DNA Strand Breaks Benzimidazole_Derivative->DNA_Strand_Breaks Induces DNA_Replication DNA Replication & Repair DNA_Topoisomerase->DNA_Replication Required for Apoptosis Apoptosis (Cell Death) DNA_Strand_Breaks->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-benzimidazol-6-amine from Substituted o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique heterocyclic structure allows for diverse biological interactions, leading to a wide spectrum of therapeutic applications, including antihistaminic, antiulcer, and anthelmintic activities. 1-Methyl-1H-benzimidazol-6-amine, in particular, serves as a crucial building block in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide to the synthesis of this key intermediate, starting from the commercially available 4-nitro-o-phenylenediamine. Our approach is a robust three-step process designed for clarity, reproducibility, and scalability in a research and development setting.

Synthetic Strategy: A Three-Step Pathway

The synthesis of this compound from 4-nitro-o-phenylenediamine is a logical and efficient pathway that involves three key transformations:

  • Cyclization: The initial step involves the formation of the benzimidazole ring system. This is achieved through the condensation of 4-nitro-o-phenylenediamine with formic acid, a classic and reliable method for constructing the imidazole core.

  • N-Methylation: Following the formation of 6-nitro-1H-benzimidazole, the next step is the regioselective methylation of the imidazole nitrogen. This is a critical step to install the methyl group at the N1 position.

  • Nitro Group Reduction: The final transformation is the reduction of the nitro group at the 6-position to the desired primary amine, yielding the target compound.

This strategic sequence ensures high yields and minimizes the formation of side products, simplifying purification at each stage.

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow start 4-Nitro-o-phenylenediamine step1 Step 1: Cyclization (Formic Acid) start->step1 intermediate1 6-Nitro-1H-benzimidazole step1->intermediate1 step2 Step 2: N-Methylation (e.g., Dimethyl Sulfate) intermediate1->step2 intermediate2 1-Methyl-6-nitro-1H-benzimidazole step2->intermediate2 step3 Step 3: Reduction (e.g., H2/Pd-C) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for this compound.

Experimental Protocols: A Detailed Guide

Part 1: Synthesis of 6-Nitro-1H-benzimidazole

This protocol details the cyclization of 4-nitro-o-phenylenediamine with formic acid to yield 6-nitro-1H-benzimidazole. This reaction is a well-established method for the formation of the benzimidazole ring system.[1][2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Nitro-o-phenylenediamine153.1415.3 g0.1
Formic Acid (90%)46.0325 mL~0.6
10% Aqueous HCl-150 mL-
Concentrated NH4OH-As needed-
Deionized Water18.02As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-phenylenediamine (15.3 g, 0.1 mol) and 10% aqueous hydrochloric acid (150 mL).

  • Stir the suspension and add formic acid (25 mL).

  • Heat the reaction mixture in a water bath at 80-90 °C for 3-4 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the dropwise addition of concentrated ammonium hydroxide until the solution is alkaline (pH ~8-9). This should be done in a well-ventilated fume hood.

  • The product will precipitate out of the solution as a yellowish solid.

  • Collect the crude product by vacuum filtration and wash the solid with cold deionized water (2 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • The crude 6-nitro-1H-benzimidazole can be used in the next step without further purification. Expected yield: 14-15 g (86-92%).

Part 2: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

This protocol describes the N-methylation of 6-nitro-1H-benzimidazole. The choice of methylating agent and base is crucial for achieving high regioselectivity.[4][5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
6-Nitro-1H-benzimidazole163.1316.3 g0.1
Dimethyl Sulfate126.1310.5 mL0.11
Anhydrous Potassium Carbonate138.2120.7 g0.15
Anhydrous Acetone58.08250 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend 6-nitro-1H-benzimidazole (16.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous acetone (250 mL).

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the residue with acetone (2 x 30 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 1-methyl-6-nitro-1H-benzimidazole as a yellow crystalline solid. Expected yield: 14.5-16 g (82-90%).

Part 3: Synthesis of this compound

This protocol outlines the reduction of the nitro group of 1-methyl-6-nitro-1H-benzimidazole to the corresponding amine using catalytic hydrogenation. This method is generally clean and high-yielding.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-Methyl-6-nitro-1H-benzimidazole177.1717.7 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol46.07300 mL-
Hydrogen Gas (H2)2.02Balloon or cylinder-

Procedure:

  • To a 500 mL hydrogenation flask, add 1-methyl-6-nitro-1H-benzimidazole (17.7 g, 0.1 mol) and ethanol (300 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator at 40-50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wet the Celite pad with ethanol before and after filtration.

  • Wash the Celite pad with ethanol (2 x 50 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid. Expected yield: 12.5-13.8 g (85-94%).

Expert Insights and Trustworthiness

Causality Behind Experimental Choices:

  • Starting Material: We commence with 4-nitro-o-phenylenediamine rather than o-phenylenediamine to avoid a separate, and often non-selective, nitration step on the benzimidazole ring. This approach ensures the nitro group is precisely positioned for the final reduction to the 6-amino derivative.

  • Cyclization Catalyst: Formic acid serves a dual role as both a reactant and a dehydrating agent, facilitating the cyclization to the benzimidazole core under relatively mild conditions. The use of hydrochloric acid as a co-catalyst enhances the electrophilicity of the formic acid carbon.

  • Regioselective Methylation: The methylation of 6-nitro-1H-benzimidazole can potentially yield two isomers (N1-methyl and N3-methyl). However, under the specified basic conditions with potassium carbonate, the N1-H is more acidic due to the electron-withdrawing effect of the nitro group at the 6-position, favoring deprotonation and subsequent methylation at the N1 position. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction.

  • Reduction Method: Catalytic hydrogenation with Pd/C is selected for the final reduction step due to its high efficiency, chemoselectivity (it typically does not affect the benzimidazole ring), and the clean nature of the reaction, where the only byproduct is water. This method avoids the use of stoichiometric metallic reducing agents which can complicate work-up and purification.

Self-Validating Protocol:

Each step in this synthesis is designed to be self-validating through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): At each stage, TLC should be used to monitor the consumption of the starting material and the formation of the product. A clear difference in the Rf values of the starting material, intermediate, and product will confirm the progression of the reaction.

  • Melting Point Analysis: The melting points of the isolated intermediates and the final product should be sharp and consistent with literature values, indicating a high degree of purity.

  • Spectroscopic Analysis: The identity and purity of the final product, this compound, should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry. The disappearance of the nitro group signal and the appearance of the amine protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will unequivocally confirm the successful synthesis.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Microwave-Assisted Synthesis in Benzimidazole Scaffolding

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. The synthesis of derivatives such as 1-Methyl-1H-benzimidazol-6-amine is of significant interest for the development of novel therapeutics. Traditional synthetic methods often involve prolonged reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages including dramatically reduced reaction times, improved yields, and enhanced product purity.[1] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization and ionic conduction, a mechanism fundamentally different from conventional heating.[2]

This document provides a comprehensive guide to the multi-step, microwave-assisted synthesis of this compound. The protocols herein are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles and experimental considerations critical for success.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed as a three-step process, leveraging the benefits of microwave irradiation at each stage. The pathway commences with the cyclization of 4-nitro-o-phenylenediamine to form the benzimidazole core, followed by N-methylation, and concludes with the reduction of the nitro group to the target amine.

Synthetic_Pathway A 4-Nitro-o-phenylenediamine B 6-Nitro-1H-benzimidazole A->B Step 1: Cyclization C 1-Methyl-6-nitro-1H-benzimidazole B->C Step 2: N-Methylation D This compound C->D Step 3: Nitro Reduction

Caption: Overall synthetic workflow for this compound.

Part 1: Microwave-Assisted Synthesis of 6-Nitro-1H-benzimidazole

The initial step involves the formation of the benzimidazole ring via a condensation reaction between an o-phenylenediamine and a C1 source. In this protocol, 4-nitro-o-phenylenediamine is reacted with formic acid under microwave irradiation. The acidic medium facilitates the cyclization, and microwave heating drastically accelerates the reaction rate compared to conventional refluxing.[2]

Protocol 1: Synthesis of 6-Nitro-1H-benzimidazole
ParameterValue
Reactants 4-Nitro-o-phenylenediamine, Formic acid (90%)
Solvent None (neat)
Microwave Power 150-300 W (or as per instrument calibration)
Temperature 120-140 °C (monitored via IR sensor)
Reaction Time 5-10 minutes
Work-up Basification with NaOH solution, filtration

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-nitro-o-phenylenediamine (1.53 g, 10 mmol).

  • Add 90% formic acid (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 130°C for 8 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood and pour the reaction mixture into 50 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of 10% sodium hydroxide solution until a pH of ~7-8 is reached, leading to the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum to yield 6-nitro-1H-benzimidazole.

Part 2: Microwave-Assisted N-Methylation of 6-Nitro-1H-benzimidazole

The subsequent step is the selective methylation at the N-1 position of the benzimidazole ring. This reaction is carried out under basic conditions to deprotonate the imidazole nitrogen, followed by nucleophilic attack on a methylating agent. Microwave irradiation facilitates rapid and efficient alkylation.[3]

Protocol 2: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole
ParameterValue
Reactants 6-Nitro-1H-benzimidazole, Methyl Iodide, K₂CO₃
Solvent N,N-Dimethylformamide (DMF)
Microwave Power 100-200 W
Temperature 80-100 °C
Reaction Time 10-15 minutes
Work-up Precipitation in water, filtration

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial with a magnetic stir bar, add 6-nitro-1H-benzimidazole (1.63 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add 5 mL of N,N-dimethylformamide (DMF).

  • Add methyl iodide (0.75 mL, 12 mmol) to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 90°C for 12 minutes with stirring.

  • After cooling, pour the reaction mixture into 50 mL of cold water.

  • Stir the mixture for 15 minutes to ensure complete precipitation of the product.

  • Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry to obtain 1-methyl-6-nitro-1H-benzimidazole.

Part 3: Microwave-Assisted Reduction of 1-Methyl-6-nitro-1H-benzimidazole

The final step is the reduction of the nitro group to the corresponding amine. Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor and palladium on carbon (Pd/C) as the catalyst under microwave irradiation is a highly efficient and rapid method for this transformation.[4][5] This method avoids the need for high-pressure hydrogenation equipment.

Protocol 3: Synthesis of this compound
ParameterValue
Reactants 1-Methyl-6-nitro-1H-benzimidazole, Hydrazine hydrate, 10% Pd/C
Solvent Methanol or Ethanol
Microwave Power 100-150 W
Temperature 80-100 °C
Reaction Time 5-15 minutes
Work-up Filtration of catalyst, solvent evaporation

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial, suspend 1-methyl-6-nitro-1H-benzimidazole (1.77 g, 10 mmol) and 10% Pd/C (50 mg) in 6 mL of methanol.

  • Carefully add hydrazine hydrate (1.5 mL, ~30 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 90°C for 10 minutes. The reaction progress can be monitored by TLC.

  • After completion and cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mechanism of Microwave Heating

The accelerated reaction rates observed in microwave synthesis are attributed to two primary mechanisms: dipolar polarization and ionic conduction.[1]

Microwave_Heating_Mechanism cluster_0 Microwave Field Interaction cluster_1 Heating Mechanism MW Alternating Electric Field PolarMolecule Polar Molecule Dipole Moment MW->PolarMolecule Interacts with Ions Ions Cation (+) & Anion (-) MW->Ions Interacts with Dipolar Dipolar Polarization Molecules align with the field, causing rotation and friction, which generates heat. PolarMolecule->Dipolar Ionic Ionic Conduction Ions migrate in the field, causing collisions and generating heat. Ions->Ionic Result Rapid & Uniform Volumetric Heating Dipolar->Result Ionic->Result

Caption: Mechanisms of microwave heating in chemical synthesis.

Safety Considerations

  • Always conduct microwave-assisted reactions in a dedicated, certified microwave reactor. Domestic microwave ovens are not suitable and can be hazardous.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions involving volatile solvents or the potential for gas evolution should be performed with caution. Ensure that the reaction vials are not filled to more than two-thirds of their volume.

  • Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood.

  • Palladium on carbon can be pyrophoric. Handle with care and do not allow it to dry out completely in the presence of air.

Conclusion

The protocols detailed in this application note provide an efficient, rapid, and high-yielding pathway for the synthesis of this compound using microwave-assisted techniques. By leveraging the unique heating mechanism of microwave irradiation, reaction times are significantly reduced from hours to minutes, aligning with the principles of green chemistry by saving time and energy. These methods are robust and can be adapted for the synthesis of a variety of benzimidazole derivatives, making them highly valuable for researchers in medicinal chemistry and drug development.

References

Application Note: Quantitative Analysis of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical methods for the accurate quantification of 1-Methyl-1H-benzimidazol-6-amine, a key chemical intermediate in pharmaceutical synthesis. The accurate determination of its purity, concentration, and potential presence at trace levels is critical for quality control, process optimization, and regulatory compliance in drug development. We present two robust, validated analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation guidelines, and the scientific rationale behind key experimental choices.

Introduction and Analyte Overview

This compound is a substituted benzimidazole, a heterocyclic aromatic compound that forms the core structure of numerous pharmaceutical agents.[1][2] As a synthetic intermediate or potential impurity, its precise quantification is essential to ensure the safety, efficacy, and quality of final drug products.[3] Analytical method validation provides documented evidence that a chosen procedure is fit for its intended purpose, guaranteeing reliable and reproducible results.[4][5]

This application note details two primary chromatographic methods tailored for different analytical needs, from high-concentration assays to trace-level impurity profiling.

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₉N₃[6]
Molecular Weight 147.18 g/mol [7]
IUPAC Name This compound[7]
CAS Number 26530-93-8[8]

Method Selection: A Rationale

The choice of an analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, and the complexity of the sample matrix.[9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quality control laboratories. It offers robustness, excellent quantitative performance, and is widely available. It is ideal for assaying the purity of the raw material or quantifying it in formulations where the concentration is relatively high. The benzimidazole core provides a strong chromophore, making UV detection highly suitable.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[11] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte minimizes interference from matrix components, providing unequivocal identification and accurate quantification at very low levels.[12]

Method 1: Quantification by HPLC-UV

This protocol describes a reversed-phase HPLC method for the routine quantification of this compound.

Principle and Application

This method separates the analyte from impurities on a C18 stationary phase based on its hydrophobicity. Quantification is achieved by measuring the absorbance of the analyte using a UV detector and comparing the peak area to that of a known concentration standard. This method is suitable for assays of drug substance purity and content uniformity in drug products.

Detailed Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

B. Instrument and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

    • Scientist's Note: The benzimidazole ring system typically exhibits strong absorbance around 254 nm and 280 nm.[10] A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. The use of 0.1% formic acid in the mobile phase helps to protonate the amine function, leading to improved peak shape and retention time consistency.

C. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

D. System Suitability Before sample analysis, inject the mid-range working standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

E. Data Analysis Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis. The concentration of the analyte in the prepared samples is determined using the equation of the line.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std Reference Standard stock Prepare Stock (1 mg/mL in MeOH) ref_std->stock sample Test Sample sample_prep Prepare Sample (in calibration range) sample->sample_prep cal_standards Prepare Calibration Standards (1-100 µg/mL) stock->cal_standards sys_suit System Suitability (5 injections, mid-std) cal_standards->sys_suit inject_sample Inject Sample sample_prep->inject_sample cal_curve Inject Standards (Build Calibration Curve) sys_suit->cal_curve integrate Integrate Peaks cal_curve->integrate inject_sample->integrate quantify Quantify using Linear Regression integrate->quantify report Report Result quantify->report

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for trace-level analysis of this compound.

Principle and Application

This method combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.[11] The analyte is ionized, and a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), allows for quantification at very low levels even in complex matrices like plasma or environmental samples, by filtering out chemical noise.[13]

Detailed Experimental Protocol

A. Reagents and Materials

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., 2-amino-1-methylbenzimidazole).

  • Optima™ LC/MS grade solvents are required.

B. Instrument and Chromatographic Conditions

  • LC System: UHPLC system for optimal resolution and speed.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 148.2 m/z → Q3: 133.1 m/z (loss of -CH₃)

    • Internal Standard: To be determined based on structure.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Gas: Argon

    • Scientist's Note: All MS parameters (e.g., capillary voltage, cone voltage, collision energy) must be optimized by infusing a standard solution of the analyte to maximize the signal for the chosen MRM transition. The precursor ion [M+H]⁺ for C₈H₉N₃ is 148.2 m/z. The proposed fragment corresponds to the loss of the methyl group, a common fragmentation pathway.

D. Preparation of Solutions

  • Stock Solutions: Prepare separate stock solutions (1 mg/mL) of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare calibration standards and Quality Control (QC) samples by spiking the appropriate amounts of analyte stock solution into the blank matrix (e.g., plasma, formulation blank). Add a constant amount of IS to all standards, QCs, and samples.

  • Sample Preparation (e.g., from Plasma):

    • To 100 µL of plasma, add 10 µL of IS working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

E. Data Analysis Calculate the peak area ratio of the analyte to the IS. Construct a calibration curve by plotting this ratio against the analyte concentration, using a weighted (1/x²) linear regression. The concentration in unknown samples is determined from this curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Matrix Sample (e.g., Plasma) spike_is Spike with Internal Standard sample->spike_is extract Protein Precipitation (Acetonitrile) spike_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Extract supernatant->inject lc_sep UHPLC Separation inject->lc_sep ms_ionize ESI+ Ionization lc_sep->ms_ionize mrm_detect MRM Detection (Q1: 148.2 -> Q3: 133.1) ms_ionize->mrm_detect integrate Integrate Analyte & IS Peaks mrm_detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Result quantify->report

Caption: Workflow for trace quantification via LC-MS/MS.

Method Validation Summary

Both analytical methods must be validated to ensure they are suitable for their intended purpose.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] The table below summarizes the key validation parameters and typical acceptance criteria, along with hypothetical but realistic performance data for the described methods.

Validation ParameterAcceptance CriteriaHypothetical HPLC-UV ResultHypothetical LC-MS/MS Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure. No co-elution observed.No interfering peaks in blank matrix at the MRM transition.
Linearity (R²) ≥ 0.9950.99950.9998
Range Demonstrated accuracy and precision over the range.1 - 100 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 98.0% - 102.0% for assay; 80.0% - 120.0% for trace.99.5% - 101.2%95.7% - 104.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%≤ 0.8%≤ 5.5%
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL0.15 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10; with acceptable precision/accuracy.1.0 µg/mL0.5 ng/mL
Robustness No significant impact on results from minor variations.Method is robust to minor changes in pH, flow rate.Method is robust to minor changes in column temp.

Conclusion

This application note provides two distinct, robust, and reliable analytical methods for the quantification of this compound. The HPLC-UV method is a dependable choice for routine, high-concentration quality control applications, while the LC-MS/MS method offers the superior sensitivity and selectivity required for trace-level analysis in complex matrices. The successful implementation and validation of these protocols will ensure high-quality data, supporting confident decision-making throughout the drug development lifecycle.

References

Application Notes and Protocols for 1-Methyl-1H-benzimidazol-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic heterocycle comprising a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets with high affinity.[1][2] This versatile core is present in numerous clinically approved drugs, demonstrating activities ranging from anthelmintic (e.g., Albendazole) to antiulcer (e.g., Omeprazole) and anticancer (e.g., Abemaciclib).[3][4]

Within this important class of compounds, 1-Methyl-1H-benzimidazol-6-amine serves as a crucial intermediate, offering a strategic point for molecular elaboration. The N1-methylation prevents tautomerization and provides a consistent structural element, while the 6-amino group acts as a versatile chemical handle for introducing diverse pharmacophoric groups, most notably through amide bond formation. These features make it an exceptionally valuable building block for the synthesis of targeted therapies, particularly in the realm of protein kinase inhibitors.

This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent derivatization are provided to enable researchers to leverage this key intermediate in their drug discovery programs.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available 4-nitro-1,2-phenylenediamine. This pathway involves the formation of the methylated benzimidazole ring followed by the reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

G A 4-Nitro-1,2-phenylenediamine B 1-Methyl-6-nitro-1H-benzimidazole A->B  Step 1: Cyclization &  N-Methylation (e.g., Formaldehyde/HCl) C This compound B->C  Step 2: Nitro Group Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

This protocol is adapted from established methods for benzimidazole synthesis.[5] The reaction involves the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde, which serves as a source for the C2 carbon of the benzimidazole ring and the N1-methyl group.

Rationale: The acidic conditions promote the formation of an imine intermediate between the diamine and formaldehyde, which then undergoes intramolecular cyclization. A second equivalent of formaldehyde is believed to be involved in the N-methylation step.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitro-1,2-phenylenediamine153.147.1 g46.4
Formaldehyde (37% in H₂O)30.034.0 g~49.3
Absolute Ethanol46.0740 mL-
Concentrated HCl36.463 mL-
Ammonia solution (for basification)-As required-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitro-1,2-phenylenediamine (7.1 g, 46.4 mmol) and absolute ethanol (40 mL).

  • Reagent Addition: Add formaldehyde solution (4.0 g of 37% solution) and concentrated hydrochloric acid (3 mL).

  • Reflux: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture with an ammonia solution until a yellow precipitate forms and the pH is alkaline.

  • Isolation: Collect the yellow crystals of 1-Methyl-6-nitro-1H-benzimidazole by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purification (Optional): The product can be recrystallized from ethanol if further purification is required.

Protocol 2: Reduction to this compound

The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas. The reaction is typically clean, with water as the only byproduct.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-6-nitro-1H-benzimidazole177.165.0 g28.2
Palladium on Carbon (10% Pd)-0.5 g-
Ethanol or Methanol-100 mL-
Hydrogen (H₂) gas2.02Balloon or H₂ supply-

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add 1-Methyl-6-nitro-1H-benzimidazole (5.0 g, 28.2 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the suspension.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Purge the flask with hydrogen by evacuating and refilling it three times.

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere at room temperature. The reaction is often exothermic. Monitor the progress by TLC until the starting material disappears (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, which can be used in the next step without further purification.

PART 2: Application in Kinase Inhibitor Synthesis

The 6-amino group of this compound is a key nucleophile for building more complex molecules. A common strategy in kinase inhibitor design is to append a substituted aromatic or heteroaromatic ring system via an amide linkage. This allows for the exploration of interactions with specific amino acid residues in the kinase active site.[6][7]

A prime example is the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6] The general approach involves coupling the 6-amino-benzimidazole core with a suitably functionalized carboxylic acid.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Core Intermediate cluster_1 Coupling Partner cluster_2 Final Product A This compound C Amide Coupling (e.g., HATU, EDC/HOBt) A->C B Substituted Carboxylic Acid (R-COOH) B->C D N-(1-methyl-1H-benzimidazol-6-yl)amide (Kinase Inhibitor Candidate) C->D

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 3: Amide Coupling to Synthesize a Model FLT3 Inhibitor Candidate

This protocol describes a general procedure for the amide coupling of this compound with a representative carboxylic acid using HATU, a common and efficient peptide coupling reagent.[8][9]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound147.18147 mg1.0
Substituted Carboxylic Acid (R-COOH)-1.1 equiv1.1
HATU380.231.2 equiv1.2
DIPEA129.242.0 equiv2.0
Anhydrous DMF-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted carboxylic acid (1.1 mmol) in anhydrous DMF (3 mL).

  • Pre-activation: Add HATU (456 mg, 1.2 mmol) and DIPEA (0.35 mL, 2.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (147 mg, 1.0 mmol) in anhydrous DMF (2 mL). Add this solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART 3: Biological Evaluation and Mechanism of Action

Derivatives of this compound often function as ATP-competitive kinase inhibitors. The benzimidazole core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The appended groups at the 6-position extend into the active site, where they can form additional interactions, conferring both potency and selectivity.[2][10]

Hypothetical Mechanism of Kinase Inhibition

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue SolventFront Solvent Front Benzimidazole Benzimidazole Core Benzimidazole->Hinge H-Bonds Amide Amide Linker R_Group R-Group (from Carboxylic Acid) R_Group->Gatekeeper Hydrophobic Interactions R_Group->SolventFront Solvent Interactions

Caption: Binding mode of a benzimidazole-based kinase inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the biological activity of newly synthesized compounds, an in vitro kinase assay is essential. This protocol outlines a general method for assessing the inhibition of a target kinase, such as FLT3.

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of ATP consumed is quantified using a luminescent readout, where the light signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multilabel plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect kinase activity by adding the luminescent assay reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Structure-Activity Relationship (SAR)

The biological data obtained from such assays allow for the establishment of a structure-activity relationship (SAR). For derivatives of this compound, the following trends are often observed:

  • Hinge-Binding: The benzimidazole core is critical for activity. Modifications that disrupt its ability to form hydrogen bonds with the kinase hinge region typically lead to a significant loss of potency.[11]

  • Amide Linker: The orientation of the amide bond is important. It often acts as both a structural linker and a hydrogen bond donor/acceptor.

  • R-Group Substitution: The nature of the R-group appended via the amide bond is a primary driver of potency and selectivity. Systematically varying the substituents on this group (e.g., adding halogens, methyl, or methoxy groups) can probe interactions with different sub-pockets of the ATP binding site and is a key strategy for lead optimization.[4][11]

Conclusion

This compound is a high-value intermediate for medicinal chemistry, providing a robust and versatile platform for the synthesis of targeted therapeutics. Its straightforward synthesis and the chemical tractability of its 6-amino group make it an ideal starting point for constructing libraries of potential drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the rational design and development of novel kinase inhibitors and other important therapeutic agents.

References

The Coordination Chemistry of Substituted Benzimidazoles: A Technical Guide Using 2-(Aminomethyl)benzimidazole Derivatives as a Model System

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: A comprehensive literature search for the coordination chemistry of 1-Methyl-1H-benzimidazol-6-amine did not yield specific examples of its metal complexes, detailed synthetic protocols, or established applications. This suggests that while this compound is commercially available, its role as a ligand in coordination chemistry is not yet documented in readily accessible scientific literature.

Therefore, this guide has been developed to provide a detailed framework for researchers by focusing on a closely related and extensively studied class of ligands: 2-(aminomethyl)benzimidazole and its derivatives . These ligands share key structural and coordination features with this compound, namely the presence of a benzimidazole core and an appended amine donor group. The principles, protocols, and applications detailed herein for this model system are intended to serve as a robust starting point for the investigation of novel benzimidazole-based ligands like this compound.

Introduction to Benzimidazole-Based Ligands in Coordination Chemistry

Benzimidazole and its derivatives are a cornerstone of modern coordination and medicinal chemistry.[1][2] The benzimidazole moiety, a fusion of benzene and imidazole rings, offers a unique combination of electronic and structural properties that make it a versatile building block for designing ligands.[3] The nitrogen atoms within the imidazole ring, particularly the sp²-hybridized imine nitrogen, are excellent coordination sites for a wide array of metal ions.[4] Furthermore, the benzimidazole scaffold can be readily functionalized at various positions, allowing for the fine-tuning of the ligand's steric and electronic properties to influence the geometry, stability, and reactivity of the resulting metal complexes.

The introduction of additional donor groups, such as the amine in 2-(aminomethyl)benzimidazole, creates multidentate ligands capable of forming stable chelate rings with metal centers. This chelate effect often enhances the thermodynamic stability of the complexes. The resulting metal-ligand frameworks have shown significant promise in diverse applications, including catalysis and the development of novel therapeutic agents.[5][6]

PART 1: Synthesis of Benzimidazole-Based Ligands

A common and effective route to synthesize 2-(aminomethyl)benzimidazole derivatives involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative. For the parent 2-(aminomethyl)benzimidazole, glycine is a suitable starting material.

Protocol 1: Synthesis of 2-(Aminomethyl)benzimidazole Dihydrochloride

This protocol is adapted from established literature procedures for the synthesis of 2-substituted benzimidazoles.

Rationale: The reaction proceeds via a condensation reaction between o-phenylenediamine and glycine, followed by cyclization to form the benzimidazole ring. The use of a strong acid like hydrochloric acid catalyzes the reaction and also protonates the amine groups, facilitating the isolation of the dihydrochloride salt.

Materials:

  • o-Phenylenediamine

  • Glycine

  • 6 M Hydrochloric Acid

  • Activated Charcoal

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and glycine (0.1 mol).

  • Slowly add 6 M hydrochloric acid (100 mL) to the flask.

  • Heat the mixture to reflux and maintain reflux for 10 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Add activated charcoal to the solution and heat to boiling for 10 minutes to decolorize the solution.

  • Filter the hot solution through a Celite pad to remove the charcoal.

  • Cool the filtrate in an ice bath to precipitate the product.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 2-(aminomethyl)benzimidazole dihydrochloride.

Expected Characterization Data:

  • ¹H NMR (D₂O, δ): ~7.6 (m, 4H, Ar-H), ~4.4 (s, 2H, CH₂)

  • FT-IR (KBr, cm⁻¹): Broad absorption around 3000-2500 (N-H and C-H stretching), ~1620 (C=N stretching)

PART 2: Synthesis of Metal Complexes with Benzimidazole-Based Ligands

The synthesized benzimidazole ligand can be used to form complexes with a variety of transition metals. The following protocols describe the synthesis of representative copper(II) and ruthenium(II) complexes.

Protocol 2: Synthesis of a Dichlorido[2-(aminomethyl)benzimidazole]copper(II) Complex

Rationale: This protocol describes a straightforward synthesis of a copper(II) complex. The ligand coordinates to the copper center through the imine nitrogen of the benzimidazole ring and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring.

Materials:

  • 2-(Aminomethyl)benzimidazole dihydrochloride

  • Sodium hydroxide

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Dissolve 2-(aminomethyl)benzimidazole dihydrochloride (1 mmol) in methanol (20 mL).

  • To this solution, add a methanolic solution of sodium hydroxide (2 mmol in 10 mL methanol) dropwise to deprotonate the ligand.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).

  • Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.

  • A precipitate will form immediately. Stir the reaction mixture at room temperature for 4 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with methanol and then diethyl ether.

  • Dry the complex under vacuum.

Expected Characterization Data:

ParameterExpected Observation
Appearance Green solid
FT-IR (cm⁻¹) Shift in C=N stretching frequency compared to the free ligand, indicating coordination. Appearance of new bands in the low-frequency region corresponding to Cu-N bonds.
UV-Vis (nm) Broad d-d transition band in the visible region, characteristic of a d⁹ Cu(II) center.
Magnetic Moment Expected to be in the range of 1.7-2.2 B.M., consistent with one unpaired electron.
Protocol 3: Synthesis of a Dichlorido(p-cymene)(2-aminomethylbenzimidazole)ruthenium(II) Complex

Rationale: This protocol describes the synthesis of an organometallic "piano-stool" ruthenium(II) complex. These types of complexes are of great interest for their catalytic applications. The reaction involves the cleavage of the chloride bridge in the starting ruthenium dimer by the benzimidazole ligand.

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • 2-(Aminomethyl)benzimidazole dihydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Suspend [RuCl₂(p-cymene)]₂ (0.5 mmol) in a mixture of dichloromethane (15 mL) and methanol (15 mL).

  • In a separate flask, dissolve 2-(aminomethyl)benzimidazole dihydrochloride (1 mmol) in methanol (10 mL) and add triethylamine (2.2 mmol) to generate the free base in situ.

  • Add the ligand solution to the ruthenium dimer suspension.

  • Stir the reaction mixture at room temperature for 24 hours. The solution should become clear and change color.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a DCM/hexane mixture.

Expected Characterization Data:

ParameterExpected Observation
Appearance Red or orange solid
¹H NMR (CDCl₃, δ) Characteristic signals for the p-cymene ligand (isopropyl and methyl protons, and aromatic protons). Shifted signals for the benzimidazole ligand protons upon coordination.
¹³C NMR (CDCl₃, δ) Resonances corresponding to the p-cymene and benzimidazole ligands.
FT-IR (cm⁻¹) Shift in the C=N stretching vibration of the benzimidazole ring.

PART 3: Applications of Benzimidazole-Metal Complexes

Metal complexes of benzimidazole derivatives have shown significant potential in catalysis and as anticancer agents.

Application Note 1: Catalytic Transfer Hydrogenation

Ruthenium(II) complexes bearing benzimidazole ligands are effective catalysts for the transfer hydrogenation of ketones to alcohols.[5]

Protocol 4: Catalytic Transfer Hydrogenation of Acetophenone

Rationale: The ruthenium complex acts as a pre-catalyst. In the presence of a hydrogen source (e.g., isopropanol) and a base, a ruthenium-hydride species is formed, which is the active catalyst. This species then reduces the ketone to the corresponding alcohol.

Materials:

  • Dichlorido(p-cymene)(2-aminomethylbenzimidazole)ruthenium(II) complex (from Protocol 3)

  • Acetophenone

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the ruthenium complex (0.01 mmol) in anhydrous toluene (5 mL).

  • Add acetophenone (1 mmol) and isopropanol (10 mmol).

  • Add a solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL).

  • Heat the reaction mixture at 80 °C for the desired time (e.g., 1-24 hours).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The product can be purified by column chromatography.

Catalytic_Cycle

Caption: Proposed catalytic cycle for transfer hydrogenation.

Application Note 2: Anticancer Activity

Copper complexes of benzimidazole derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[3][4] Their proposed mechanism of action often involves the induction of apoptosis through DNA binding and cleavage.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Dichlorido[2-(aminomethyl)benzimidazole]copper(II) complex (from Protocol 2)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the copper complex in DMSO and then dilute it with the cell culture medium to various concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Experimental_Workflow

Caption: General workflow for benzimidazole ligand studies.

References

Application Notes and Protocols: N-Alkylation of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, N-alkylated derivatives of benzimidazolamines are critical for modulating physicochemical properties and biological activity, making their synthesis a key step in drug discovery pipelines.[1] This document provides detailed, field-proven protocols for the selective N-alkylation of the exocyclic amino group of 1-methyl-1H-benzimidazol-6-amine. Two primary, robust methodologies are presented: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . Each protocol is designed to be a self-validating system, with explanations for critical steps, troubleshooting guidance, and methods for characterization. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for synthesizing these valuable intermediates.

Introduction: The Chemical Rationale

The target molecule, this compound, possesses two distinct nitrogen centers with nucleophilic potential: the imidazole ring nitrogens (N1, N3) and the exocyclic C6-amino group. The N1 position is already substituted with a methyl group, precluding further alkylation at that site. While the N3 nitrogen possesses a lone pair, its nucleophilicity is significantly attenuated due to its involvement in the aromatic π-system of the imidazole ring. Consequently, the exocyclic 6-amino group is the most nucleophilic and kinetically favored site for alkylation, allowing for regioselective synthesis.

This application note details two complementary strategies to exploit this reactivity:

  • Direct Alkylation: A classic SN2 approach using alkyl halides. This method is straightforward and effective for introducing simple alkyl, benzyl, or allyl groups.

  • Reductive Amination: A milder, versatile method for installing a wider variety of alkyl substituents derived from aldehydes and ketones. It is particularly advantageous for preventing the over-alkylation that can sometimes occur with direct alkylation methods.[3][4][5]

Protocol I: Direct N-Alkylation with Alkyl Halides

This protocol leverages the direct nucleophilic attack of the 6-amino group on an electrophilic alkyl halide. A non-nucleophilic base is essential to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow: Direct Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine & Base in Anhydrous DMF prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add Alkyl Halide (Dropwise) prep2->react1 react2 Warm to RT & Stir (Monitor by TLC/LC-MS) react1->react2 work1 Quench with Water react2->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash, Dry, Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4 end end work4->end Characterize Product (NMR, MS)

Caption: Workflow for Direct N-Alkylation of this compound.

Materials & Equipment
  • Reagents:

    • This compound

    • Alkyl Halide (e.g., ethyl bromide, benzyl bromide) (1.1 equiv)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) OR Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes

    • Ice bath

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for extraction and purification

    • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the amine). Stir until fully dissolved.

  • Base Addition:

    • Using NaH (for less reactive halides): Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, creating a highly reactive amide anion. The reaction is exothermic and generates H₂ gas; addition at 0 °C ensures controlled reactivity. Stir at 0 °C for 30 minutes.

    • Using K₂CO₃ (milder conditions): Add anhydrous K₂CO₃ (2.0 equiv) directly to the solution at room temperature. Causality Note: K₂CO₃ is a milder, heterogeneous base suitable for reactive alkyl halides like benzyl bromide. It requires a slight excess to ensure complete reaction.

  • Alkyl Halide Addition: While maintaining the temperature (0 °C for NaH, room temperature for K₂CO₃), add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench by the slow, dropwise addition of water to neutralize any remaining base (especially important for NaH).

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Trustworthiness Note: Washing removes residual DMF and inorganic salts, which is critical for clean evaporation and straightforward purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography. Expertise Note: The benzimidazole product is basic and may streak on silica. Using an eluent system containing a small amount of triethylamine (e.g., 0.5-1% in a hexane/ethyl acetate gradient) will neutralize acidic sites on the silica, leading to sharper peaks and better separation.

Exemplary Reaction Parameters
Alkylating AgentBaseTemp (°C)Time (h)Typical Yield
Ethyl BromideNaH0 to RT1275-85%
Benzyl BromideK₂CO₃RT485-95%
n-Propyl IodideNaH0 to RT1670-80%

Protocol II: N-Alkylation via Reductive Amination

This elegant one-pot protocol is ideal for synthesizing secondary amines from aldehydes or ketones. It proceeds through an imine (or iminium ion) intermediate which is immediately reduced by a hydride agent that is selective for the C=N double bond over the C=O bond of the starting material.[6]

Reaction Mechanism: Reductive Amination

Amine R¹-NH₂ (Benzimidazolamine) Imine R¹-N=CR²R³ (Imine Intermediate) Amine->Imine + Carbonyl, -H₂O Carbonyl R²R³C=O (Aldehyde/Ketone) Iminium [R¹-NH=CR²R³]⁺ (Iminium Ion) Imine->Iminium + H⁺ (cat. AcOH) Product R¹-NH-CHR²R³ (N-Alkyl Product) Iminium->Product + [H]⁻ H_plus H⁺ Reducer [H]⁻ (from NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Materials & Equipment
  • Reagents:

    • This compound

    • Aldehyde or Ketone (1.1-1.2 equiv)

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Glacial Acetic Acid (optional, catalytic amount)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Magnetic stir plate

    • Standard laboratory glassware for workup and purification

Step-by-Step Methodology
  • Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Add anhydrous DCE (approx. 0.1-0.2 M). Stir the mixture at room temperature.

  • Imine Formation: Stir for 20-30 minutes to facilitate the formation of the imine intermediate. Expertise Note: For less reactive or sterically hindered carbonyl compounds, add a catalytic amount of glacial acetic acid (0.1 equiv) to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack and accelerating iminium ion formation.[6]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) in a single portion. Causality Note: NaBH(OAc)₃ is the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion much faster than the starting carbonyl compound, preventing side reactions.[6]

  • Reaction Progression: Stir at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, using a triethylamine-modified eluent system as described in Protocol I.

Exemplary Reaction Parameters
Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield
CyclohexanoneNaBH(OAc)₃DCE690-98%
BenzaldehydeNaBH(OAc)₃DCE488-96%
AcetoneNaBH(OAc)₃THF2475-85%

Alternative Advanced Method: Buchwald-Hartwig Amination

For challenging substrates, such as coupling with aryl or heteroaryl groups, direct alkylation and reductive amination are not suitable. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful alternative for forming C(aryl)-N bonds.[7][8] This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][9][10] While beyond the scope of a standard protocol here, it represents the authoritative, state-of-the-art method for synthesizing N-aryl derivatives.[11][12]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both NaH and NaBH(OAc)₃ are moisture-sensitive. Ensure all glassware is thoroughly dried and anhydrous solvents are used to maintain reagent efficacy.[6]

  • Over-Alkylation (Protocol I): While the target product is a secondary amine, highly reactive alkylating agents under strong basic conditions could potentially lead to a small amount of tertiary amine formation. Using a slight excess of the starting benzimidazolamine or a milder base (K₂CO₃) can mitigate this.

  • Slow Reactions (Protocol II): For sterically demanding ketones or electron-poor aldehydes, reactions may be sluggish. Gentle heating (40-50 °C) can be employed, or a catalytic amount of acetic acid can be added to facilitate the initial imine formation.[6]

  • Product Purification: The basicity of the nitrogen atoms in the final product can cause significant tailing on standard silica gel. Pre-treating the silica with a triethylamine solution or including 0.5-1% triethylamine in the mobile phase is highly recommended for achieving effective purification.[6]

References

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methyl-1H-benzimidazol-6-amine Scaffold

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for drug design. The specific isomer, this compound, offers a strategic advantage by providing a primary aromatic amino group at the 6-position, which serves as a versatile chemical handle for diversification. The presence of the N1-methyl group prevents competing reactions at the imidazole nitrogen, thereby directing functionalization selectively to the exocyclic amine.

This guide provides a comprehensive overview and detailed, field-proven protocols for the key transformations of this amino group. The methodologies discussed—acylation, sulfonylation, N-alkylation/N-arylation, and diazotization—are fundamental for generating libraries of novel compounds for structure-activity relationship (SAR) studies. The rationale behind experimental choices, troubleshooting considerations, and robust analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

General Considerations for All Protocols

  • Reagent Quality: Use anhydrous solvents and high-purity reagents, particularly for moisture-sensitive reactions like palladium-catalyzed couplings.

  • Inert Atmosphere: Reactions involving organometallic catalysts (e.g., Buchwald-Hartwig) or highly reactive intermediates should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation of catalysts and reagents.

  • Reaction Monitoring: Progress of all reactions should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.

  • Product Characterization: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Section 1: Acylation of the Amino Group (Amide Bond Formation)

Amide bond formation is one of the most fundamental transformations in medicinal chemistry. Converting the amino group of this compound into an amide allows for the introduction of a vast array of functionalities, modulating properties such as solubility, hydrogen bonding capacity, and steric profile.

Principle of the Reaction

The nucleophilic primary amine attacks an activated carbonyl species. This can be achieved using highly reactive acyl chlorides or by activating a stable carboxylic acid with a peptide coupling agent.

Protocol 1.1: Acylation using Acyl Chlorides

This is a direct and often high-yielding method suitable for commercially available or readily prepared acyl chlorides.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq). The primary role of the base is to scavenge the hydrochloric acid generated during the reaction, preventing protonation of the starting amine.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (to remove excess acid), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 1.2: Acylation using Carboxylic Acids (Peptide Coupling)

This method is preferred when the corresponding acyl chloride is unstable or not available, and it offers milder reaction conditions.

Experimental Protocol:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Dissolve the mixture in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with 5% aqueous lithium chloride (to help remove DMF), saturated aqueous sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography or preparative HPLC.

Workflow for Amide Bond Formation

cluster_0 Acylation via Acyl Chloride cluster_1 Acylation via Peptide Coupling A This compound D Reaction at 0°C to RT A->D B Acyl Chloride (R-COCl) B->D C Base (e.g., Et3N) in DCM C->D E Work-up & Purification D->E F N-(1-methyl-1H-benzimidazol-6-yl)amide E->F G This compound J Reaction at RT G->J H Carboxylic Acid (R-COOH) H->J I Coupling Agent (e.g., HATU) + Base in DMF I->J K Work-up & Purification J->K L N-(1-methyl-1H-benzimidazol-6-yl)amide K->L

Caption: General workflows for acylation of this compound.

Reagent TypeExample ReagentTypical ConditionsExpected Yield
Acyl ChlorideBenzoyl chlorideEt₃N, DCM, 0 °C to RT85-95%
Carboxylic Acid4-Fluorobenzoic acidHATU, DIPEA, DMF, RT70-90%
AnhydrideAcetic anhydridePyridine, RT90-98%

Section 2: Sulfonylation of the Amino Group (Sulfonamide Formation)

Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres of amides or phenols.[1] They are generally more stable to hydrolysis than amides and can act as hydrogen bond donors.

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion.

Protocol 2.1: Standard Sulfonylation with Pyridine

Pyridine often serves as both the solvent and the base, effectively scavenging the HCl byproduct and catalyzing the reaction.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a flask and cool to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, acidify the mixture with 2M HCl to neutralize pyridine and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.

Protocol 2.2: Mild, Catalytic Sulfonylation

For sensitive substrates, a milder, catalytic approach can be employed using metal oxides.[2]

Experimental Protocol:

  • Setup: In a flask, combine this compound (1.0 eq), the sulfonyl chloride (1.0 eq), and a catalytic amount of cupric oxide (CuO) (0.05 eq).

  • Solvent: Add acetonitrile (CH₃CN) as the solvent (approx. 0.2 M).

  • Reaction: Stir the suspension at room temperature for 12-24 hours. For less reactive partners, gentle heating (refluxing in MeCN) can accelerate the reaction.

  • Work-up: Upon completion, filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Workflow for Sulfonamide Synthesis

cluster_0 Standard Conditions cluster_1 Catalytic Conditions start This compound cond1 Pyridine (Solvent & Base) 0°C to RT start->cond1 cond2 CuO (cat.) Acetonitrile, RT start->cond2 reagent Sulfonyl Chloride (R-SO2Cl) reagent->cond1 reagent->cond2 prod1 N-(1-methyl-1H-benzimidazol-6-yl)sulfonamide cond1->prod1 prod2 N-(1-methyl-1H-benzimidazol-6-yl)sulfonamide cond2->prod2

Caption: Alternative protocols for the sulfonylation of the primary amino group.

ReagentConditionsExpected YieldReference
Methanesulfonyl chloridePyridine, 0 °C to RT80-90%General Method
4-Nitrobenzenesulfonyl chlorideCuO, CH₃CN, RT75-85%

Section 3: N-Alkylation and N-Arylation

Directly forming carbon-nitrogen bonds at the amino group introduces alkyl or aryl scaffolds, which is crucial for exploring lipophilic pockets in biological targets.

Protocol 3.1: Reductive Amination for N-Alkylation

This powerful one-pot reaction transforms the primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone, followed by in-situ reduction of the intermediate imine.[3][4]

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF (0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added to accelerate this step.[5]

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in one portion. This reagent is selective for imines in the presence of aldehydes and is tolerant of mild acidity.[5]

  • Reaction: Stir at room temperature for 3-24 hours, monitoring by LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography. Due to the basicity of the product, adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can prevent peak tailing.[5]

Workflow for Reductive Amination

cluster_main One-Pot Reaction in DCE amine Starting Amine step1 Imine Formation (Intermediate) amine->step1 carbonyl Aldehyde or Ketone carbonyl->step1 step2 Reduction with NaBH(OAc)3 step1->step2 product Alkylated Amine step2->product

Caption: The one-pot, two-step sequence of reductive amination.

Protocol 3.2: Buchwald-Hartwig Amination for N-Arylation

This palladium-catalyzed cross-coupling reaction is the premier method for constructing aryl-nitrogen bonds and has broad substrate scope.[6][7]

Experimental Protocol:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).[8][9]

  • Solvent & Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane (0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Purification: Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues. Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)-NHR'(L2) pd_complex->amide_complex Amine Coordination & Deprotonation (R'-NH2, Base) amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Coupling PartnerReactionConditionsExpected Yield
BenzaldehydeReductive AminationNaBH(OAc)₃, DCE, RT75-90%
4-BromotolueneBuchwald-HartwigPd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °C60-85%

Section 4: Diazotization and Sandmeyer-Type Reactions

Conversion of the primary aromatic amine to a diazonium salt creates a highly versatile intermediate that can be transformed into a wide range of functional groups that are otherwise difficult to install directly.[10]

Principle of the Reaction

The amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺). This group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[11][12][13]

Protocol 4.1: Diazotization and Sandmeyer Halogenation

CAUTION: Diazonium salts can be explosive when isolated and dried. These reactions should always be performed in solution at low temperatures and behind a blast shield.

Experimental Protocol:

  • Diazotization (Step A):

    • Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or HBr).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes. Use this solution immediately in the next step.

  • Sandmeyer Reaction (Step B):

    • In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl or CuBr) (1.2 eq) in the corresponding concentrated acid (e.g., HCl or HBr) and cool it to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step A to the stirred copper(I) halide solution.

    • Vigorous bubbling (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NH₄OH).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Workflow for Diazotization and Sandmeyer Reaction

start Starting Amine (R-NH2) step1 Diazotization NaNO2, H-X 0-5 °C start->step1 intermediate Diazonium Salt (R-N2+ X-) step1->intermediate step2 Sandmeyer Reaction Cu-X intermediate->step2 product Halogenated Product (R-X) step2->product

Caption: Sequential transformation of the amine to a halide via a diazonium salt.

Target Functional GroupCopper(I) ReagentAcidExpected Product
-ClCuClHCl6-Chloro-1-methyl-1H-benzimidazole
-BrCuBrHBr6-Bromo-1-methyl-1H-benzimidazole
-CNCuCN-1-Methyl-1H-benzimidazole-6-carbonitrile

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-benzimidazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve the yield and purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the formation of the benzimidazole ring to yield 1-methyl-6-nitro-1H-benzimidazole, which is then followed by the reduction of the nitro group to the desired amine.

Troubleshooting Guide: Step 1 - Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

This initial step is crucial for the overall success of your synthesis. Low yields or the formation of impurities here will cascade through to the final product. Below are common issues and their solutions.

Question 1: My yield of 1-methyl-6-nitro-1H-benzimidazole is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 1-methyl-6-nitro-1H-benzimidazole can stem from several factors, primarily related to the starting materials and reaction conditions. Let's break down the potential issues and solutions.

A common route to this intermediate is the reaction of 4-nitro-o-phenylenediamine with a suitable cyclizing agent, followed by N-methylation, or the direct cyclization of N-methylated-4-nitro-o-phenylenediamine.

Causality and Solutions:

  • Purity of Starting Materials: The purity of 4-nitro-o-phenylenediamine is critical. Impurities can interfere with the cyclization reaction. It is advisable to recrystallize the starting material if its purity is questionable.

  • Choice of Cyclizing Agent: The choice of the C1 source for the benzimidazole ring is important. Common reagents include formic acid, triethyl orthoformate, and formaldehyde.[1][2] The reactivity of these reagents varies, and the optimal choice may depend on your specific reaction conditions.

  • Reaction Temperature and Time: The cyclization reaction is often temperature-sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of side products and degradation. A systematic optimization of the reaction temperature and time is recommended.

  • N-Methylation Strategy: If you are performing N-methylation of 6-nitro-1H-benzimidazole, the choice of methylating agent and base is critical. Methyl iodide or dimethyl sulfate are common methylating agents, and a non-nucleophilic base like potassium carbonate is often used to prevent side reactions.[3] Incomplete methylation or di-methylation can be a source of low yield.

Experimental Workflow for Optimizing Cyclization:

G cluster_0 Optimization Workflow A Start: Low Yield B Check Purity of 4-nitro-o-phenylenediamine A->B C Recrystallize if Necessary B->C Impure D Screen Cyclizing Agents (Formic Acid, TEOF, etc.) B->D Pure C->D E Optimize Reaction Temperature (e.g., 80-120 °C) D->E F Optimize Reaction Time (Monitor by TLC/LC-MS) E->F G Improved Yield F->G

Caption: Workflow for optimizing the synthesis of 1-methyl-6-nitro-1H-benzimidazole.

Question 2: I am observing the formation of an isomeric impurity. How can I identify and minimize it?

Answer:

The formation of an isomeric impurity is a common issue, especially during the N-methylation step. When methylating 6-nitro-1H-benzimidazole, you can get methylation at either the N1 or N3 position, leading to the formation of 1-methyl-6-nitro-1H-benzimidazole and 1-methyl-5-nitro-1H-benzimidazole.

Identification and Minimization:

  • Identification: The two isomers can often be distinguished by their spectroscopic properties (NMR and Mass Spectrometry). The 1H NMR spectra will show different chemical shifts for the aromatic protons.

  • Minimization: The ratio of the two isomers can be influenced by the reaction conditions.

    • Solvent: The polarity of the solvent can affect the site of methylation. Experimenting with different solvents (e.g., DMF, acetone, acetonitrile) can help in favoring the desired isomer.

    • Base: The choice of base can also influence the regioselectivity of the methylation. Stronger bases may lead to different isomer ratios compared to weaker bases.

    • Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity.

Table 1: Influence of Reaction Conditions on Isomer Formation

ConditionEffect on Isomer Ratio (1-methyl-6-nitro vs. 1-methyl-5-nitro)
Solvent Polarity Higher polarity may favor one isomer over the other.
Base Strength Can influence the deprotonation equilibrium and thus the site of methylation.
Temperature Lower temperatures can increase selectivity.

Troubleshooting Guide: Step 2 - Reduction of 1-Methyl-6-nitro-1H-benzimidazole

The reduction of the nitro group is the final and critical step. Incomplete reduction or the formation of side products can significantly impact the final yield and purity.

Question 3: My reduction of 1-methyl-6-nitro-1H-benzimidazole is incomplete. What could be the problem?

Answer:

Incomplete reduction is a frequent challenge in nitro group reductions. The cause often lies with the choice of reducing agent or the reaction conditions.

Common Reducing Agents and Troubleshooting:

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose its activity over time or due to poisoning by impurities in the starting material or solvent. Ensure you are using a fresh and active catalyst.

    • Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reduction. If the reaction is sluggish, increasing the hydrogen pressure may help.

    • Solvent: The choice of solvent is important. Alcohols like ethanol or methanol are commonly used. Ensure the solvent is of high purity and deoxygenated.

  • Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl):

    • Stoichiometry: Ensure that you are using a sufficient stoichiometric excess of the metal and acid.

    • Reaction Time: These reactions can sometimes be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) is another effective reducing agent for nitro groups.[3][4]

Logical Relationship Diagram for Troubleshooting Incomplete Reduction:

G cluster_1 Troubleshooting Incomplete Reduction A Start: Incomplete Reduction B Identify Reducing System (e.g., H₂/Pd-C, Sn/HCl) A->B C H₂/Pd-C Issues B->C Catalytic D Sn/HCl Issues B->D Metal/Acid E Check Catalyst Activity C->E F Increase H₂ Pressure C->F G Check Metal/Acid Stoichiometry D->G H Increase Reaction Time D->H I Successful Reduction E->I Resolved F->I Resolved G->I Resolved H->I Resolved

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

Question 4: I am observing colored impurities in my final product. What are they and how can I remove them?

Answer:

The formation of colored impurities is often due to side reactions during the reduction of the nitro group. These can include the formation of azoxy, azo, or hydrazo compounds, which are often colored.

Minimization and Removal:

  • Reaction Conditions: Over-reduction or side reactions can be minimized by carefully controlling the reaction temperature and time. For catalytic hydrogenation, ensuring a continuous and sufficient supply of hydrogen is important.

  • Purification:

    • Column Chromatography: This is a very effective method for separating the desired amine from colored impurities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be used.

    • Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent can be an effective purification method.

    • Activated Carbon Treatment: Treatment of the crude product solution with activated carbon can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for the synthesis of this compound?

A1: A realistic overall yield for this two-step synthesis would typically be in the range of 50-70%. The yield of the first step (synthesis of the nitro intermediate) is often around 70-80%, and the reduction step can proceed with yields of 70-90%. However, this can vary significantly depending on the scale of the reaction and the optimization of the conditions.

Q2: What are the best analytical techniques to monitor the progress of the reactions?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction progress and identifying any side products that may be forming.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are important:

  • Nitro Compounds: The nitro intermediate is an energetic material and should be handled with care. Avoid heating it to high temperatures or subjecting it to shock.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure that the hydrogenation is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas. Perform the reaction in a flask with adequate cooling and a reflux condenser.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

  • To a solution of 4-nitro-o-phenylenediamine in ethanol, add an equimolar amount of triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the crude 6-nitro-1H-benzimidazole in a suitable solvent (e.g., acetone).

  • Add an excess of potassium carbonate and a slight excess of methyl iodide.

  • Stir the mixture at room temperature overnight.

  • Filter off the potassium carbonate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1-Methyl-6-nitro-1H-benzimidazole

  • Dissolve 1-methyl-6-nitro-1H-benzimidazole in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the flask with nitrogen and then with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

References

Technical Support Center: Synthesis of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-benzimidazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the synthesis of this key benzimidazole intermediate.

Introduction: Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved via a two-step process. This route offers high yields and utilizes readily available starting materials. The overall strategy involves:

  • Cyclization: Formation of the benzimidazole core by reacting N¹-methyl-4-nitro-1,2-phenylenediamine with a one-carbon source, typically formic acid, to yield 1-methyl-6-nitro-1H-benzimidazole.

  • Reduction: Subsequent reduction of the nitro group to the target primary amine.

This guide is structured to address potential issues in each of these critical steps.

Overall Synthetic Workflow

Below is a diagram illustrating the standard two-step synthetic pathway.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A N¹-methyl-4-nitro- 1,2-phenylenediamine B 1-methyl-6-nitro- 1H-benzimidazole A->B HCOOH (Formic Acid) Heat (Reflux) C 1-methyl-6-nitro- 1H-benzimidazole D This compound (Target Compound) C->D Reduction (e.g., H₂/Pd-C, SnCl₂/HCl)

Caption: Standard two-step synthesis of this compound.

Part 1: Troubleshooting Guide for Cyclization Step

Reaction: N¹-methyl-4-nitro-1,2-phenylenediamine → 1-methyl-6-nitro-1H-benzimidazole

This acid-catalyzed condensation and dehydration reaction is generally robust, but side reactions can occur, impacting yield and purity.[1]

Question 1: My cyclization reaction yield is very low, or the reaction has stalled. What are the likely causes?

Answer:

Low conversion in this step is a common issue and can typically be traced to a few key factors:

  • Cause 1: Insufficient Dehydration: The final ring-closure is a dehydration step. If water is not effectively removed, the equilibrium can favor the N-formyl intermediate rather than the cyclized product.

    • Solution: While formic acid often serves as both reactant and solvent, ensuring a high reaction temperature (reflux) is crucial. In some cases, using a Dean-Stark apparatus or adding a dehydrating agent like PPA (polyphosphoric acid) can drive the reaction to completion, though this can be harsh.[2][3]

  • Cause 2: Sub-optimal Acidity or Temperature: The reaction requires heat and acid catalysis.

    • Solution: Ensure the reaction is heated to a steady reflux. Using concentrated formic acid is recommended. If using other acids like HCl with formaldehyde, ensure the stoichiometry and concentration are correct.[4]

  • Cause 3: Purity of Starting Material: The starting diamine (N¹-methyl-4-nitro-1,2-phenylenediamine) can degrade upon storage, especially if exposed to light or air.

    • Solution: Verify the purity of the starting material by NMR or LC-MS before starting the reaction. If necessary, recrystallize it.

Question 2: My crude product contains a significant isomeric impurity. How did this happen and how can I fix it?

Answer:

This is a critical issue often originating from the synthesis of the starting material, N¹-methyl-4-nitro-1,2-phenylenediamine.

  • Mechanistic Cause: If you prepared your starting material by methylating 4-nitro-1,2-phenylenediamine, methylation can occur on either the N1 or N2 nitrogen atoms. This leads to a mixture of N¹-methyl and N²-methyl isomers. The N²-methyl isomer will cyclize to form 1-methyl-5-nitro-1H-benzimidazole , which is an isomer of your desired intermediate and can be difficult to separate.

G cluster_paths start 4-nitro-1,2-phenylenediamine methylation Methylating Agent (e.g., MeI, DMS) start->methylation N1_methyl N¹-methyl-4-nitro- 1,2-phenylenediamine (Desired Precursor) methylation->N1_methyl N1 Attack N2_methyl N²-methyl-4-nitro- 1,2-phenylenediamine (Isomeric Precursor) methylation->N2_methyl N2 Attack cyclization_desired HCOOH / Δ N1_methyl->cyclization_desired cyclization_isomer HCOOH / Δ N2_methyl->cyclization_isomer product_desired 1-methyl-6-nitro- 1H-benzimidazole (Desired Intermediate) cyclization_desired->product_desired product_isomer 1-methyl-5-nitro- 1H-benzimidazole (Isomeric Impurity) cyclization_isomer->product_isomer

Caption: Formation pathway of the common isomeric impurity.

  • Troubleshooting & Prevention:

    • Purify the Precursor: It is far easier to purify the N¹-methyl-4-nitro-1,2-phenylenediamine precursor from its N²-methyl isomer than it is to separate the final benzimidazole isomers. Use column chromatography before the cyclization step.

    • Control Methylation: When preparing the precursor, carefully control the reaction conditions (base, temperature) to favor N1 methylation.

    • Purification of Nitro-benzimidazoles: If the impurity is already formed, separation via column chromatography is possible but may require careful solvent system optimization due to the similar polarity of the isomers.

Part 2: Troubleshooting Guide for Nitro Reduction Step

Reaction: 1-methyl-6-nitro-1H-benzimidazole → this compound

The reduction of the aromatic nitro group is a standard transformation, but the presence of the benzimidazole ring can sometimes lead to complications.

Question 3: My reduction is incomplete, or I see multiple byproducts on my TLC plate. What is going wrong?

Answer:

An incomplete reduction can generate highly reactive intermediates (nitroso, hydroxylamine) that can condense to form dimeric impurities like azo and azoxy compounds.

  • Cause 1: Catalyst Deactivation (for Catalytic Hydrogenation):

    • Problem: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be "poisoned" by sulfur or other impurities. The benzimidazole nitrogen itself can sometimes coordinate to the metal surface, inhibiting activity.

    • Solution: Use a high-quality catalyst from a reputable supplier. Ensure all glassware is scrupulously clean and solvents are pure. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it. Using a different catalyst system like Platinum (Pt) in acetic acid may also be effective.[5]

  • Cause 2: Insufficient Reductant (for Metal/Acid Reductions):

    • Problem: Reactions using SnCl₂·2H₂O, Fe, or Zn require a stoichiometric excess of the metal and acid.[5] If not enough is used, the reaction will not go to completion.

    • Solution: Use a significant excess of the reducing agent (typically 3-5 equivalents for SnCl₂·2H₂O). Monitor the reaction by TLC until all the starting material is consumed.

  • Cause 3: Formation of Azo/Azoxy Impurities:

    • Problem: Under neutral or basic reduction conditions, or if the reduction is slow, partially reduced intermediates can dimerize.

    • Solution: Acidic conditions (e.g., SnCl₂/HCl, Fe/HCl) generally suppress the formation of these dimers by protonating the intermediates. Ensure the reaction goes to completion quickly.

Question 4: The final product is a dark oil or solid and is difficult to purify. How can I improve its quality?

Answer:

The target amine is susceptible to aerial oxidation, and residual metals from the reduction step can cause discoloration and purification issues.

  • Cause 1: Aerial Oxidation: Aromatic amines, especially electron-rich ones like this product, can easily oxidize when exposed to air, leading to the formation of colored polymeric impurities.

    • Solution: After the reduction is complete, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents for extraction and chromatography. Store the final product under inert gas, protected from light.

  • Cause 2: Residual Metal Salts:

    • Problem: If using SnCl₂, the workup requires careful pH adjustment. Incomplete removal of tin salts can result in a product that is an intractable gum or discolored solid.

    • Solution: For a SnCl₂ reduction, after the reaction, basify the solution very carefully with a concentrated base (e.g., NaOH or NaHCO₃ solution) to a pH > 10. This will precipitate tin hydroxides (Sn(OH)₂/Sn(OH)₄). Filter this solid off (a celite pad is highly recommended) before extracting your product into an organic solvent. This filtration step is critical.

  • Cause 3: Degradation on Silica Gel: The basic amine product can interact strongly with acidic silica gel, leading to streaking on the column and potential degradation.

    • Solution: Deactivate the silica gel before use by preparing a slurry with your eluent containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol). This will prevent streaking and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of?

A1: The table below summarizes the most common impurities, their origin, and their impact.

Impurity StructureNameOriginImpact on Synthesis
(Structure of isomer)1-methyl-5-nitro-1H-benzimidazoleIsomeric precursor (N²-methylation)Difficult to separate from the desired 6-nitro intermediate and will carry through to the final product.
(Structure of N-formyl)N-(2-amino-5-nitrophenyl)-N-methylformamideIncomplete cyclizationCan be converted to product with further heating/dehydration.
(Structure of azo/azoxy)Azo/Azoxy dimersIncomplete or slow nitro reductionColored impurities that are difficult to remove and reduce final yield.
(Structure of starting diamine)N¹-methyl-4-nitro-1,2-phenylenediamineUnreacted starting materialEasily removed by chromatography. Indicates poor cyclization efficiency.
Q2: Which nitro reduction method is best?

A2: The "best" method depends on your scale, available equipment, and purification preferences.

Reduction MethodKey ReagentsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂Clean reaction; byproduct is water. High yields.Requires specialized hydrogenation equipment. Catalyst can be poisoned or deactivated.[5]
Transfer Hydrogenation Hydrazine Hydrate, Pd/CAvoids use of H₂ gas. Generally clean and high-yielding.[5]Hydrazine is highly toxic. Reaction can be exothermic.
Stannous Chloride SnCl₂·2H₂O, HCl, EtOHReliable, high-yielding, and tolerant of many functional groups.[5]Workup is cumbersome due to the need to remove tin salts. Generates significant waste.
Iron/Acid Fe powder, HCl or Acetic AcidInexpensive and effective.Generates large volumes of iron sludge. Workup can be messy. Product may be contaminated with iron.[5]
Q3: What is a reliable protocol for the final purification?

A3: For research-scale quantities, column chromatography is the most effective method.

  • Neutralize Silica: Prepare a slurry of silica gel in your starting eluent (e.g., Dichloromethane). Add 1-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol and mix well. Pack the column with this neutralized silica.

  • Load Sample: Dissolve your crude product in a minimum amount of dichloromethane or your eluent. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Elute with a gradient of Dichloromethane -> 1-10% Methanol in Dichloromethane. The added base in the eluent system (0.5-1% Et₃N) is crucial to ensure the product elutes as a sharp band.

  • Collect and Concentrate: Collect the fractions containing your pure product (monitor by TLC) and concentrate under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-6-nitro-1H-benzimidazole (Cyclization)
  • To a round-bottom flask, add N¹-methyl-4-nitro-1,2-phenylenediamine (1.0 eq).

  • Add concentrated formic acid (98%) (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water while stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product is often yellow.[4] This crude material can be used in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Reduction with SnCl₂)
  • In a round-bottom flask, suspend 1-methyl-6-nitro-1H-benzimidazole (1.0 eq) in ethanol (10-15 volumes).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid (HCl) (2-3 volumes) while cooling the flask in an ice bath.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and cool in an ice bath. Very slowly and carefully, add a concentrated solution of NaOH (e.g., 50% w/v) or saturated NaHCO₃ until the pH is >10. A thick, white precipitate of tin hydroxides will form.

  • Filter the entire mixture through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with an organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography as described in the FAQ section.

References

Technical Support Center: Overcoming Solubility Issues with 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-benzimidazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted benzimidazole, this molecule possesses poor aqueous solubility under neutral conditions, a common hurdle in experimental biology and formulation development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: The Root of the Solubility Challenge

This compound (C₈H₉N₃, MW: 147.18 g/mol ) has a rigid, planar benzimidazole core, which contributes to strong intermolecular forces in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.[1] Furthermore, the molecule's overall structure is largely hydrophobic.

However, the key to unlocking its solubility lies in its basicity. The structure contains two primary basic centers that can be protonated:

  • The imidazole ring nitrogen (N3).

  • The exocyclic amino group at the 6-position.

  • pKa₁ (imidazole N3) ≈ 5.0 - 6.0

  • pKa₂ (6-amino group) ≈ 4.0 - 5.0

This means that at a pH below ~4.0, the molecule will be predominantly dicationic and highly soluble. Between pH ~5 and ~6, it will be a mixture of monocationic forms, and above pH 7, it will be primarily in its neutral, poorly soluble form. This pH-dependent solubility is the most critical factor to manage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including benzimidazole derivatives.[4] Prepare stock solutions at a concentration of 10-20 mM in anhydrous DMSO. These stocks should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption, as water contamination can reduce the compound's solubility in DMSO.[5]

Q2: My compound is dissolved in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening and how can I fix it?

A2: This phenomenon, often called "solvent shock" or "crashing out," is the most common issue encountered.[6][7] It occurs because the compound is highly soluble in DMSO but has very low intrinsic solubility in aqueous buffer at neutral pH. When you add the DMSO stock to the buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can be adequately dispersed, leading to rapid precipitation.[7]

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Slow, Stepwise Dilution: Add the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring.[8] This prevents localized high concentrations.

  • Limit DMSO in Final Solution: Keep the final concentration of DMSO in your assay below 0.5% to minimize its effect on the solution's polarity and to avoid potential artifacts in biological assays.[6]

  • pH Modification: The most effective strategy is to acidify your aqueous buffer. As explained above, the compound's solubility dramatically increases at lower pH.

Q3: How do I use pH to my advantage? What pH should I aim for?

A3: Based on the estimated pKa values, you should use an acidic buffer to prepare your working solutions. A buffer with a pH of 4.0 or lower will ensure both basic centers are protonated, maximizing solubility. You can prepare a concentrated aqueous stock in a buffer like 50 mM citrate, pH 3.0. This acidic stock can then be diluted into your final, less acidic assay medium, though you must be careful that the final pH does not rise to a level that causes precipitation. The existence of a commercially available dihydrochloride salt of this compound confirms that this is a viable and effective strategy.[9]

Q4: Can I use co-solvents other than DMSO?

A4: Yes, co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used, often in combination with pH adjustment.[10][11] These water-miscible organic solvents can increase solubility by reducing the overall polarity of the aqueous medium.[3] However, be aware that these co-solvents can also impact biological systems, so appropriate vehicle controls are essential.

Troubleshooting Guide: Common Experimental Issues

Problem Scenario Primary Cause Step-by-Step Troubleshooting & Solution
Precipitate forms in DMSO stock solution during storage at -20°C. Water Contamination & Low Temperature. 1. Confirm Purity: Ensure your DMSO is anhydrous and high-purity. DMSO is hygroscopic and readily absorbs moisture, which significantly reduces the solubility of hydrophobic compounds.[5] 2. Warm & Sonicate: Gently warm the vial to 37°C and sonicate or vortex until the precipitate redissolves. 3. Aliquot: Prepare single-use aliquots of your stock solution to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[5]
Inconsistent or non-reproducible results in a cell-based assay. Compound Precipitation in Assay Plate. 1. Verify Solubility Under Assay Conditions: The compound may be precipitating over the course of the experiment in the incubator. This is often invisible to the naked eye.[12] 2. Perform a Kinetic Solubility Assay: Use nephelometry or visual inspection under a microscope to determine the maximum soluble concentration in your specific cell culture medium over the time course of your experiment.[7] 3. Employ a Formulation Strategy: If the required concentration exceeds the solubility limit, you must use a solubilization technique. The most robust option is pH modification. Alternatively, consider using cyclodextrins (see Protocol 3) to encapsulate the compound and increase its apparent solubility.
IC₅₀ value is much higher than expected or shows a very shallow curve. Actual concentration is lower than nominal concentration due to precipitation. 1. Analyze Supernatant: After preparing your highest concentration and seeing precipitation, centrifuge the sample and measure the compound concentration in the supernatant using HPLC-UV. This will tell you the true maximum solubility.[12] 2. Re-design Dilution Series: Design your experiment so that the highest concentration tested is at or below the measured solubility limit. 3. Acidify Diluent: Prepare your serial dilutions in an acidified aqueous buffer (e.g., PBS with 0.1% formic acid, check for assay compatibility) before the final addition to the assay plate.
Compound appears to be a "false positive" hit in a high-throughput screen. Compound Aggregation. 1. Mechanism: At concentrations above their solubility limit, many compounds form aggregates that can non-specifically inhibit enzymes or disrupt assay signals.[12] 2. Add a Detergent: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity is significantly reduced, it was likely due to aggregation. 3. Confirm with Orthogonal Assays: Test the compound in a different assay format to confirm its activity.

Experimental Protocols & Methodologies

Protocol 1: Determining Aqueous Solubility via Kinetic Assay

This protocol allows you to determine the practical solubility limit of your compound in your specific experimental buffer.

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock solution, starting from 10 mM down to ~5 µM.

  • Prepare Assay Plate: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Measure: Read the plate on a plate reader capable of measuring light scattering at a wavelength away from the compound's absorbance (e.g., 650 nm) or by visual inspection against a dark background. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: pH-Based Solubilization Strategy

This is the most recommended method for achieving high aqueous concentrations.

  • Prepare Acidic Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 3.0 with citric acid.

  • Dissolve Compound: Directly dissolve the solid this compound (or its hydrochloride salt) in the pH 3.0 citrate buffer to your desired stock concentration (e.g., 1-5 mg/mL). Gentle warming and sonication can assist dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Application: This acidic aqueous stock can now be used for experiments. When diluting into a neutral buffer, ensure the final pH of the medium does not rise above 6.0 to maintain solubility. Always check the final pH and perform a small test dilution to check for precipitation.

Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like our compound, increasing their apparent water solubility.[13]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility.

  • Prepare Solutions:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).

  • Form the Complex: Slowly add the drug solution to the stirring HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Solvent (Lyophilization): Freeze the solution rapidly (e.g., in liquid nitrogen) and lyophilize (freeze-dry) to obtain a solid, amorphous powder of the drug-cyclodextrin complex.[10] This powder can be readily dissolved in aqueous buffers.

Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This advanced technique converts the crystalline drug into a higher-energy amorphous state dispersed within a polymer matrix, which enhances both solubility and dissolution rate.[14][15]

  • Select Polymer: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Dissolve Components: In a suitable volatile solvent (e.g., methanol or a methanol/dichloromethane mixture), dissolve both this compound and the polymer at a specific weight ratio (e.g., 1:3 drug-to-polymer).[16]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the flask wall.

  • Final Drying: Further dry the film under high vacuum for several hours to remove all residual solvent.

  • Collect Powder: Scrape the resulting solid material. This powder is an amorphous solid dispersion and should exhibit enhanced dissolution in aqueous media compared to the crystalline form.

Data Summary & Visualization

Table 1: Solubility Strategies and Key Considerations
Strategy Mechanism of Action Advantages Considerations & Potential Issues
pH Adjustment Protonates basic centers, creating soluble salt forms.Highly effective, large increase in solubility, uses simple buffers.Final pH must be controlled; potential for pH to affect the biological system.
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent system.[10]Simple to implement, can be combined with other methods.Potential for solvent toxicity/artifacts in assays; limited solubility enhancement.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic drug.[17][18]Can significantly increase apparent solubility.Potential for micelle disruption upon dilution; surfactants can interfere with assays.
Cyclodextrin Complexation Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior.[13]Significant solubility enhancement; can improve stability.Requires specific drug-to-cyclodextrin fit; preparation can be complex.
Amorphous Solid Dispersion (ASD) Converts the drug to a high-energy amorphous state, increasing its chemical potential.[14]Dramatically improves dissolution rate and apparent solubility.Amorphous form is metastable and can recrystallize; requires formulation expertise.

Diagrams

G cluster_0 pH Scale cluster_1 Dominant Species & Solubility pH < 4 pH < 4 pH 4-6 pH 4-6 pH < 4->pH 4-6 Dicationic (High Solubility) Dicationic (High Solubility) pH < 4->Dicationic (High Solubility) Both N sites protonated pH > 7 pH > 7 pH 4-6->pH > 7 Monocationic (Moderate Solubility) Monocationic (Moderate Solubility) pH 4-6->Monocationic (Moderate Solubility) One N site protonated Neutral (Low Solubility) Neutral (Low Solubility) pH > 7->Neutral (Low Solubility) Both N sites neutral Dicationic (High Solubility)->Monocationic (Moderate Solubility) Monocationic (Moderate Solubility)->Neutral (Low Solubility)

Caption: Predicted species and solubility of this compound at different pH ranges.

cluster_stock In DMSO Stock? cluster_assay In Aqueous Assay? start Precipitation Observed stock_q During Storage or Freeze-Thaw? start->stock_q assay_q Upon Dilution? start->assay_q stock_sol Warm, Sonicate Use Anhydrous DMSO Aliquot for Single Use stock_q->stock_sol Yes assay_sol Lower Concentration Slow/Stepwise Dilution Use pH Modification (Protocol 2) Consider Formulation (Protocol 3/4) assay_q->assay_sol Yes

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimization of 1-Methyl-1H-benzimidazol-6-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Methyl-1H-benzimidazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, and successful derivatization of the 6-amino group is critical for tuning pharmacological properties.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Foundational Concepts & General Troubleshooting

The primary amino group at the 6-position of this compound is a nucleophilic handle for a variety of crucial chemical transformations, most commonly acylation and sulfonylation, to form stable amide and sulfonamide linkages, respectively. However, the success of these reactions is highly sensitive to reaction conditions.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: General troubleshooting workflow for low conversion.

Section 2: Acylation Reactions - Forming the Amide Bond

Acylation introduces an acyl group (R-C=O) to the amine, a fundamental transformation in drug synthesis.[3] The choice of acylating agent and conditions is paramount to achieving high yield and purity.

Frequently Asked Questions (Acylation)

Q1: My acylation reaction with an acyl chloride is showing low conversion and forming multiple unidentified byproducts. What's going wrong?

A1: This is a classic issue often rooted in three areas: base selection, solvent purity, and temperature control.

  • Causality of the Problem: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[4] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Furthermore, the benzimidazole core itself can be sensitive to strong acidic conditions.

  • Solution & Scientific Rationale:

    • Base Selection: An appropriate base is required to scavenge the generated HCl. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in a slight excess (1.2-1.5 equivalents).[5] These bases will not compete with your primary amine in reacting with the acyl chloride. Inorganic bases like potassium carbonate can also be used but may lead to solubility issues.

    • Solvent Purity: Acyl chlorides are highly reactive towards water. Using anhydrous solvents (like Dichloromethane or Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon) is critical to prevent hydrolysis of your acylating agent.[6]

    • Temperature Control: The reaction is typically exothermic. Running the reaction at 0 °C during the addition of the acyl chloride helps to control the reaction rate, minimize side reactions, and prevent potential degradation.[5]

Q2: I want to use a carboxylic acid directly for acylation to avoid handling reactive acyl chlorides. How do I choose the right coupling agent?

A2: Direct amide coupling using carboxylic acids is a preferred modern method due to the stability and diversity of available acids. The key is activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

  • Mechanism of Action: Coupling agents like HBTU, HATU, or EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester).[4][7] This intermediate is then readily displaced by the amine to form the desired amide bond.

  • Practical Guidance:

    • For Standard Couplings: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a cost-effective and widely used system.

    • For Difficult Couplings: For sterically hindered substrates or less reactive amines, more powerful uronium-based reagents like HBTU or HATU are recommended.[4] These reagents often lead to faster reactions and higher yields.

    • Base Requirement: These reactions still require a non-nucleophilic base (like DIPEA) to facilitate the reaction.[5]

Reagent TypeCommon ExamplesKey AdvantagesKey Disadvantages
Acyl Halides Acetyl chloride, Benzoyl chlorideHigh reactivity, inexpensive.Moisture sensitive, generates HCl, can be harsh.[5]
Anhydrides Acetic anhydrideLess reactive than acyl halides, easier to handle.Limited commercial diversity.[8]
Carboxylic Acids Any R-COOHVast commercial diversity, stable.Requires a coupling agent and base for activation.[7]
Table 1: Comparison of Common Acylating Agents.
Protocol 1: General Procedure for Acylation using an Acyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.[5]

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography if necessary.

Section 3: Sulfonylation Reactions - Building the Sulfonamide Linkage

Sulfonamides are a cornerstone of many pharmaceuticals, and their synthesis via sulfonylation of the 6-amino group is a key derivatization strategy.[9][10] These reactions can be more challenging than acylations and often require specific catalysts or conditions for optimal results.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Decision tree for derivatization strategy.

Frequently Asked Questions (Sulfonylation)

Q1: My standard sulfonylation with a sulfonyl chloride in the presence of pyridine is giving a very low yield. How can I improve this?

A1: Low yields in classical sulfonylations of heteroaromatic amines often point to catalyst deactivation, poor solubility, or side reactions. While pyridine is a traditional choice, modern methods offer significant improvements.

  • Scientific Rationale: The aniline-like amine on the benzimidazole ring is less nucleophilic than a simple alkylamine due to resonance delocalization of the lone pair into the aromatic system. This reduced nucleophilicity can make the reaction sluggish.

  • Optimization Strategies:

    • Alternative Bases: Instead of pyridine, which can sometimes form unreactive complexes, consider a stronger, non-nucleophilic base like DMAP (4-Dimethylaminopyridine) as a catalyst (0.1 eq) along with a stoichiometric base like triethylamine.

    • Solvent Choice: Ensure your solvent (e.g., DCM, acetonitrile) can fully dissolve all reactants. Poor solubility is a common, often overlooked, cause of reaction failure.[6]

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate, but this should be monitored carefully to avoid decomposition.

Q2: I'm interested in using milder, modern methods for sulfonylation. What are the advantages of visible-light photocatalysis?

A2: Visible-light photocatalysis has emerged as a powerful and mild method for C-H and N-H functionalization, including sulfonylation.[9][11]

  • Mechanism of Action: A photocatalyst (often an Iridium or Ruthenium complex) absorbs visible light and enters an excited state.[9][12] It can then engage in single-electron transfer (SET) with a sulfonyl precursor (like a sulfinate salt or N-hydroxyphthalimide sulfone), generating a highly reactive sulfonyl radical.[12] This radical then couples with the aniline substrate to form the desired sulfonamide under exceptionally mild conditions.

  • Key Advantages:

    • Mild Conditions: These reactions often run at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.[10]

    • Broad Scope: A wide range of aniline derivatives and sulfonylating agents are compatible with these methods.[12]

    • Late-Stage Functionalization: The mildness makes this strategy ideal for modifying complex, drug-like molecules late in a synthetic sequence.[11]

ParameterStandard ConditionsTroubleshooting Notes
Photocatalyst Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃ (1-5 mol%)Ensure catalyst is pure. Some reactions are sensitive to the catalyst's counterion.[10]
Light Source Blue LEDs (λmax ≈ 440-450 nm)Ensure the reaction vial is close to the light source for efficient irradiation.[12]
Solvent Degassed MeCN, DMF, or DMSOSolvent choice can be critical; sometimes partial solubility of a reagent can lead to a more controlled reaction.[12]
Atmosphere Inert (Nitrogen or Argon)Oxygen can quench the excited state of the photocatalyst, so proper degassing is crucial.
Temperature Room Temperature to 50 °CWhile often run at RT, gentle heating can sometimes improve rates.[12]
Table 2: Optimization Parameters for Photocatalytic Sulfonylation.
Protocol 2: General Procedure for Visible-Light Mediated Sulfonylation
  • To a 10 mL sealed vial, add this compound (1.0 eq), the sulfinate salt (e.g., sodium benzenesulfinate, 2.0 eq), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 2 mol%).[12]

  • Seal the vial, then evacuate and backfill with nitrogen or argon three times.

  • Add degassed acetonitrile (to achieve a concentration of 0.1 M) via syringe.

  • Stir the reaction mixture and irradiate with a blue LED lamp (e.g., Kessil blue LED, λmax = 440 nm) at a distance of ~5 cm. The reaction is often maintained at 40-50 °C.[12]

  • Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Product Purification & Characterization

Q: What is the best way to purify my final benzimidazole derivative?

A: Purification strategies depend on the final compound's properties, but column chromatography and recrystallization are the most common.

  • Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone).[1] Adding a small amount of triethylamine (~0.5%) to the mobile phase can be beneficial for basic compounds like benzimidazoles to prevent streaking on the silica gel.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. Common solvent systems include ethanol/water or ethyl acetate/hexane.

  • Work-up: After the reaction, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble reagents before chromatographic purification.[6]

Q: How do I confirm that I have successfully synthesized my target derivative?

A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the disappearance of the amine (-NH₂) protons of the starting material and the appearance of a new amide (-NH-C=O) or sulfonamide (-NH-SO₂-) proton, which typically appears as a singlet further downfield. Also, confirm the signals from the newly introduced acyl or sulfonyl group.

  • Mass Spectrometry (LC-MS/HRMS): This is crucial for confirming the molecular weight of the product. The molecular ion peak (M+H)⁺ should correspond to the calculated mass of the derivatized compound.

  • IR Spectroscopy: Look for the characteristic C=O stretch (around 1650-1680 cm⁻¹) for amides or the S=O stretches (around 1350 and 1160 cm⁻¹) for sulfonamides.

References

Technical Support Center: Navigating the Scale-Up of 1-Methyl-1H-benzimidazol-6-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of active pharmaceutical ingredients (APIs) and key intermediates is a critical phase in drug development. 1-Methyl-1H-benzimidazol-6-amine is a vital building block in medicinal chemistry, and its transition from bench-scale synthesis to pilot or industrial production presents a unique set of challenges. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the scale-up of its synthesis. We will explore the underlying chemical principles behind these challenges and provide actionable, field-tested solutions to ensure a robust, safe, and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially viable route involves a two-step process starting from a commercially available precursor. The general strategy is as follows:

  • Cyclization: Condensation of N-methyl-4-nitro-1,2-phenylenediamine with a one-carbon source, such as formic acid or formaldehyde, under acidic conditions to form the benzimidazole ring. This yields the intermediate, 1-methyl-6-nitro-1H-benzimidazole.

  • Reduction: The nitro group of the intermediate is then reduced to the target amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and effective method for this transformation.[1]

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

Scaling up this process introduces complexities beyond simply using larger glassware. The primary challenges include:

  • Exothermic Heat Management: The nitro group reduction is highly exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor if not properly controlled.

  • Mass Transfer Limitations: In the heterogeneous catalytic reduction step, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial for reaction rate and completion.[2]

  • Impurity Profile Control: Side reactions and degradation can lead to a different and more complex impurity profile at scale. Colored impurities from oxidation are a common issue.[3]

  • Product Isolation and Purification: Handling larger volumes of material can make filtration, extraction, and crystallization more challenging, potentially impacting yield and purity.

  • Safety and Handling: Managing large quantities of flammable solvents, hydrogen gas, and potentially hazardous reagents requires stringent safety protocols and specialized equipment.[4]

Q3: My final product is a dark, discolored solid instead of the expected off-white or light-yellow powder. What causes this and how can I fix it?

This is a frequent issue, typically caused by the oxidation of the o-phenylenediamine starting material or the final aromatic amine product, which form highly colored impurities.[3]

  • Prevention: Conduct all reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Remediation: The most effective method for color removal is to treat a solution of the crude product with activated carbon.[3][5] Following the carbon treatment, filter through a pad of celite and proceed with crystallization or final isolation. An acid-base extraction can also be effective in separating the basic product from non-basic, colored impurities.[3]

Q4: The yield of my nitro-reduction step is consistently low on a larger scale, even though it worked well in the lab. What should I investigate?

Low yields during a scale-up of catalytic hydrogenation often point to mass transfer limitations or catalyst deactivation.

  • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. The catalyst-to-substrate ratio may need to be re-optimized for the larger scale.

  • Hydrogen Delivery: Check that hydrogen is being efficiently dispersed into the reaction mixture. The reactor's agitator design and speed are critical. A surface-level "blanket" of hydrogen is insufficient; it must be bubbled through the liquid.

  • Reaction Time & Temperature: The reaction may simply require a longer time at scale due to less efficient mixing compared to a lab flask. Monitor the reaction progress closely using techniques like TLC or HPLC.

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.

Stage 1: Benzimidazole Ring Formation (Cyclization)

Problem 1.1: Incomplete reaction and significant starting material remaining.

Potential Causes Underlying Rationale & Recommended Solutions
Insufficient Acid Catalyst The cyclization requires an acid to protonate the carbonyl group (of formic acid or formaldehyde), making it more electrophilic for the nucleophilic attack by the diamine. Solution: Ensure the catalytic or stoichiometric amount of acid (e.g., HCl, p-TSOH) is appropriate. A slight excess may be needed at scale to overcome any basic impurities.
Low Reaction Temperature The condensation and subsequent dehydration to form the imidazole ring is an energy-intensive process. Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring by HPLC/TLC. Ensure the reactor's heating jacket is functioning correctly and providing uniform heat.
Poor Quality Starting Material Impurities in the N-methyl-4-nitro-1,2-phenylenediamine can interfere with the reaction.[3] The diamine itself is prone to oxidation. Solution: Verify the purity of the starting material by NMR or HPLC. If necessary, purify it by recrystallization before use. Always store it under an inert atmosphere and protected from light.

Problem 1.2: Formation of undesired side products.

Potential Causes Underlying Rationale & Recommended Solutions
Over-alkylation If using reagents like formaldehyde in the presence of a reducing agent (a common variation), N-alkylation of the newly formed benzimidazole ring can occur. Solution: Use formic acid as the C1 source, which is less prone to causing over-alkylation side reactions. Control the stoichiometry of the C1 source carefully.
Polymerization/Degradation At elevated temperatures, especially with strong acids, starting materials can degrade or polymerize, leading to tar formation. Solution: Optimize for the lowest possible temperature that still provides a reasonable reaction rate. Consider using a milder acid catalyst. Ensure controlled, gradual heating.
Stage 2: Reduction of the Nitro Group

Problem 2.1: The hydrogenation reaction has stalled.

Potential Causes Underlying Rationale & Recommended Solutions
Catalyst Poisoning The Palladium catalyst is highly sensitive to poisons like sulfur, halides, or strong coordinating agents that may be present as trace impurities. These bind to the catalyst's active sites, rendering it inactive. Solution: Ensure all solvents and reagents are of high purity. If the starting material came from a process using sulfur-containing reagents, it must be thoroughly purified.
Poor Agitation/Mass Transfer On a large scale, the solid catalyst can settle at the bottom of the reactor if agitation is insufficient. This starves the bulk solution of active catalyst sites and limits access to hydrogen. Solution: Increase the agitation speed. Verify that the reactor's impeller is suitable for solid-liquid slurries (e.g., a pitched-blade turbine).
Insufficient Hydrogen Pressure The rate of hydrogenation is directly proportional to the partial pressure of hydrogen at the catalyst surface. Solution: Ensure the reactor is properly sealed and maintaining the target pressure. Increase the hydrogen pressure within safe operational limits for the equipment.
Stage 3: Work-up and Purification

Problem 3.1: Difficulty purifying the final product by column chromatography.

Potential Causes Underlying Rationale & Recommended Solutions
Similar Polarity of Impurities The desired product and key impurities may have very similar polarities, leading to poor separation on silica gel.[3] Solution 1 (Acid-Base Chemistry): Exploit the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the purified product, which can be filtered or extracted.[3] Solution 2 (Salt Formation): Convert the crude amine to its hydrochloride salt. The salt will have vastly different solubility and polarity, often allowing for purification via crystallization. The pure free base can be regenerated afterward.
Product Streaking on Column The basic amine groups can interact strongly with the acidic silica gel, causing significant tailing or "streaking" during chromatography. Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase. This will saturate the acidic sites on the silica, allowing the product to elute in a sharper band.

Visualized Workflows and Logic

General Synthesis and Scale-Up Workflow

This diagram outlines the critical steps and considerations for scaling up the production of this compound.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A Charge Reactor: N-methyl-4-nitro-1,2-phenylenediamine + Formic Acid B Heat to Reaction Temp (e.g., 80-100°C) A->B C Monitor Reaction (TLC/HPLC) B->C D Charge Slurry of Pd/C in Solvent (e.g., MeOH/EtOH) C->D Proceed upon completion E Add Cyclization Product D->E F Pressurize with H2 Gas (e.g., 50-100 psi) E->F G Monitor H2 Uptake & Reaction Progress F->G H Filter Catalyst (Inert Atmosphere!) G->H Proceed upon completion I Solvent Swap / Concentration H->I J Purification Strategy: - Acid/Base Extraction - Activated Carbon Treatment - Crystallization I->J K Dry Final Product J->K Start Low Yield Observed Check_Reaction Was the reaction driven to completion? Start->Check_Reaction Check_Purity Is the crude product profile clean? Check_Reaction->Check_Purity Yes Incomplete_Rxn Root Cause: - Insufficient Time/Temp - Poor Mass Transfer (H2) - Catalyst Deactivation Check_Reaction->Incomplete_Rxn No Check_Workup Were there losses during work-up? Check_Purity->Check_Workup Yes Side_Rxn Root Cause: - Degradation - Side Product Formation - Impure Starting Materials Check_Purity->Side_Rxn No Isolation_Loss Root Cause: - Emulsions during extraction - Product soluble in wrong phase - Inefficient crystallization Check_Workup->Isolation_Loss Yes

References

Technical Support Center: Purification of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-1H-benzimidazol-6-amine (C₈H₉N₃). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key benzimidazole intermediate from complex reaction mixtures. As a heterocyclic compound possessing both a basic secondary amine and a tertiary amine within the benzimidazole core, its purification requires a nuanced approach to overcome issues related to solubility, stability, and the removal of structurally similar byproducts.

This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can develop a robust, reliable, and scalable purification strategy.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification of this compound. Each issue is analyzed by its probable causes, followed by systematic, actionable solutions.

Issue 1: Low or No Product Recovery After Aqueous Workup/Extraction

You've completed the synthesis, and after performing a standard aqueous extraction, you find very little of your desired product in the organic layer.

Possible Causes:

  • Incorrect pH During Extraction: this compound has two basic nitrogen centers. At acidic or even neutral pH, the molecule can be protonated, forming a salt that is highly soluble in the aqueous phase and insoluble in common organic solvents.

  • Emulsion Formation: The amphiphilic nature of amine salts can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product.

Solutions & Protocols:

1. pH-Controlled Liquid-Liquid Extraction Protocol:

  • Principle: The key is to deprotonate the amine fully to its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Step-by-Step Protocol:

    • Neutralize any strong acids from the reaction in the cooled reaction vessel.

    • Transfer the crude mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., DCM or EtOAc).

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a more potent base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), while gently swirling.

    • Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Adjust the pH to be ≥ 9-10 to ensure the complete deprotonation of the benzimidazole amine.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

    • Drain the organic layer. Re-extract the aqueous layer two more times with fresh organic solvent to maximize recovery.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

2. Troubleshooting Emulsions:

  • Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • Filter the entire emulsified mixture through a pad of Celite®.

  • Allow the mixture to stand undisturbed for an extended period (if time permits).

  • Gentle warming or centrifugation can also aid in breaking stubborn emulsions.

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Upon cooling the recrystallization solution, the product separates as an oil instead of forming solid crystals.

Possible Causes:

  • High Impurity Load: The presence of significant amounts of byproducts can act as a eutectic mixture, depressing the melting point and preventing crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to crash out of solution as an amorphous oil.

  • Rapid Cooling: Cooling the solution too quickly promotes rapid supersaturation, leading to precipitation rather than controlled crystallization.

Solutions & Protocols:

1. Systematic Solvent Screening:

  • Principle: An ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

  • Method:

    • Place a small amount of the crude, oily product (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that show poor solubility. The solvent should now fully dissolve the compound.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • The solvent that yields solid, crystalline material is a suitable choice. For amines, polar protic solvents or mixtures like Ethanol/Water or Isopropanol/Hexane often work well.[1]

2. Controlled Cooling & Seeding Protocol:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If the solution contains colored impurities, consider adding a small amount of activated charcoal and hot-filtering the solution.[2]

  • Allow the flask to cool slowly and undisturbed on a benchtop. Insulating the flask can help slow the cooling rate.

  • Once cloudiness appears or the solution reaches room temperature, "scratch" the inside of the flask with a glass rod to create nucleation sites.

  • Alternatively, add a tiny "seed" crystal of pure product if available.

  • Only after crystal growth has started should you move the flask to an ice bath to maximize the yield.

Issue 3: Persistent Impurities Detected by NMR or LC-MS After Initial Purification

Despite purification, analytical data shows the presence of unreacted starting materials or byproducts.

Possible Causes:

  • Co-elution in Chromatography: Impurities with similar polarity to the product can be difficult to separate using column chromatography.

  • Structurally Similar Byproducts: Common synthetic routes can produce isomers (e.g., 1-methyl-1H-benzimidazol-5-amine) or precursors (e.g., 6-amino-1H-benzimidazole) that are challenging to remove.

  • Degradation: Amines can be sensitive to air oxidation, especially if left on silica gel for extended periods.[1]

Solutions & Protocols:

1. Optimized Flash Column Chromatography Protocol:

  • Principle: Fine-tuning the mobile phase polarity and using a gradient elution is critical for separating compounds with similar Rf values. Silica gel is the standard stationary phase for these types of polar compounds.[3]

  • Step-by-Step Protocol:

    • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3 and show clear separation from impurities.

    • Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the packed column. This "dry loading" technique often results in sharper bands and better separation.

    • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by slowly adding the more polar solvent. This gradient elution will first wash out non-polar impurities, then your product, and finally the highly polar impurities.

    • Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure product fractions.

    • Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommended Starting Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar organic compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or DCM/MethanolA gradient from non-polar to polar provides the best resolution. Start with 10-20% EtOAc in Hexanes or 1-2% MeOH in DCM and gradually increase the polar component.[4][5]
Additive 0.5-1% Triethylamine (TEA) or AmmoniaAdding a small amount of a basic modifier to the eluent can prevent the streaking/tailing of amines on acidic silica gel by neutralizing active sites.

2. Purification Workflow Diagram:

This diagram illustrates a comprehensive purification strategy combining multiple techniques for achieving high purity.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (pH > 9) Crude->Workup Isolate free base Extract Organic Extract Workup->Extract Column Column Chromatography (Silica, DCM/MeOH + 1% TEA) Extract->Column Remove major byproducts Fractions Pure Fractions Column->Fractions Recrystal Recrystallization (e.g., Isopropanol) Fractions->Recrystal Remove trace impurities & induce crystallinity Product Pure Crystalline Product (>98% Purity) Recrystal->Product Analysis Purity Check (NMR, LC-MS) Product->Analysis Final QC

Caption: A multi-step purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis?

The byproduct profile depends heavily on the synthetic route. A common pathway involves the reduction of a nitro group followed by methylation. In this case, you can expect:

  • Unreacted Starting Material: Such as 1-methyl-6-nitro-1H-benzimidazole.[6]

  • Incomplete Methylation: The precursor, 1H-benzimidazol-6-amine, may be present if the methylation reaction does not go to completion.[7]

  • Regioisomers: Depending on the reaction conditions, methylation can sometimes occur at different nitrogen atoms, leading to isomeric impurities.

  • Oxidation Products: Amines, particularly aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.

Q2: How do I remove dark-colored impurities from my product?

Colored impurities are often highly conjugated, non-polar compounds.

  • Activated Charcoal: The most effective method is to treat a hot solution of your product (during recrystallization) with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration through a Celite pad. Use charcoal sparingly, as it can also adsorb some of your product.[2]

  • Column Chromatography: These impurities are often less polar than the desired amine and will typically elute first during column chromatography.

Q3: What is the recommended troubleshooting approach if my purification fails?

TroubleshootingDecisionTree Start Purification Problem CheckPurity Assess Purity & Yield (TLC, LC-MS, NMR) Start->CheckPurity ProblemType What is the main issue? CheckPurity->ProblemType LowYield Low Yield ProblemType->LowYield Yield LowPurity Low Purity ProblemType->LowPurity Purity PhysicalForm Oily Product ProblemType->PhysicalForm Form CheckpH Check Extraction pH Was it >9? LowYield->CheckpH IdentifyImp Identify Impurities (NMR, MS) LowPurity->IdentifyImp SolventScreen Screen Recrystallization Solvents PhysicalForm->SolventScreen CheckLoss Analyze Aqueous Layer Is product there? CheckpH->CheckLoss Yes AdjustpH Re-extract at pH > 9 CheckpH->AdjustpH No ImpurityType Impurity Polarity? IdentifyImp->ImpurityType MorePolar More Polar ImpurityType->MorePolar Polar LessPolar Less Polar/Similar ImpurityType->LessPolar Non-Polar or Similar AcidWash Consider Acid Wash MorePolar->AcidWash OptimizeChrom Optimize Chromatography (Gradient, Additive) LessPolar->OptimizeChrom CoolingRate Slow Down Cooling Rate SolventScreen->CoolingRate AddSeed Add Seed Crystal CoolingRate->AddSeed

Caption: A decision tree for troubleshooting purification issues.

Q4: What are the ideal storage conditions for purified this compound?

As an aromatic amine, the compound can be sensitive to light and air. For long-term storage, it is recommended to store the solid material in an amber vial under an inert atmosphere (nitrogen or argon) at 4°C.[7]

Q5: What analytical methods are best for final purity assessment?

A combination of methods provides the most complete picture of purity.

  • HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity analysis, capable of detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.[8]

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy confirms the structure and can detect impurities if they are present at levels of ~1% or higher.

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the main component and helps in identifying the mass of any impurities.

References

stability issues of 1-Methyl-1H-benzimidazol-6-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-benzimidazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work. Here, you will find a comprehensive resource structured in a question-and-answer format to directly address the challenges of handling this compound under acidic and basic conditions.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active molecules.[1] Understanding its stability is paramount to ensuring the integrity of experimental results and the quality of synthesized compounds. The benzimidazole core, while relatively stable, is susceptible to degradation under certain conditions, particularly at non-neutral pH. The presence of the amino and N-methyl groups on the benzimidazole ring influences its electronic properties and, consequently, its reactivity and stability.

This guide will walk you through the potential stability issues, their underlying chemical principles, and practical, step-by-step protocols to assess and manage the stability of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Stability and Handling

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis under both acidic and basic conditions. The imidazole ring can be prone to cleavage, and the exocyclic amino group can influence the electron density of the ring system, affecting its stability. While benzimidazoles are generally stable to oxidation, prolonged exposure to harsh oxidative conditions should also be considered a potential degradation pathway.[2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled cool temperature (e.g., 2-8 °C). For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) for a limited duration, and their stability should be verified before use.[3]

Q3: I am observing the appearance of unknown peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram is often indicative of degradation. The most likely culprits are hydrolysis products if your sample was exposed to acidic or basic conditions, even for a short period. Photodegradation is another possibility if the sample was exposed to light. To troubleshoot, you should:

  • Confirm the identity of the new peaks using LC-MS to obtain mass information.

  • Perform a forced degradation study (see protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks.

  • Review your sample preparation and storage procedures to identify any potential exposure to harsh pH, high temperatures, or light.

Section 2: Stability in Acidic Conditions

Q4: My experiment requires dissolving this compound in an acidic solution. How stable is it under these conditions?

A4: Benzimidazole derivatives can undergo acid-catalyzed hydrolysis. The stability of this compound in acidic conditions will depend on the pH, temperature, and duration of exposure. The protonation of the nitrogen atoms in the imidazole ring can make the molecule more susceptible to nucleophilic attack by water, potentially leading to ring-opening. The pKa of the aminobenzimidazole moiety suggests it will be protonated in acidic media, which can influence its stability.[4]

Q5: What are the likely degradation products of this compound in acidic media?

A5: Under acidic conditions, the primary degradation pathway is likely hydrolysis of the imidazole ring. This can lead to the formation of N-(2-amino-4-nitrophenyl)-N-methylformamide and subsequently more polar, ring-opened species. The exact degradation profile will depend on the severity of the conditions.

Section 3: Stability in Basic Conditions

Q6: I need to perform a reaction with this compound under basic conditions. What should I be concerned about?

A6: Similar to acidic conditions, basic conditions can also promote the hydrolysis of the benzimidazole ring. The mechanism will differ, involving nucleophilic attack by hydroxide ions. The N-methyl group can also influence the reactivity. It is crucial to use the mildest basic conditions possible and to minimize reaction time and temperature.

Q7: How can I monitor the degradation of this compound during my reaction in a basic solution?

A7: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] You should develop an HPLC method that can separate the parent compound from its potential degradation products. Taking time-point samples from your reaction mixture and analyzing them by HPLC will allow you to quantify the remaining parent compound and track the formation of any degradation products.

Technical Protocols: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.[8]

Protocol 1: Acidic Hydrolysis

Objective: To assess the stability of this compound in acidic conditions and to generate potential degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a small vial.

    • Add 1 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60°C for 8 hours.

  • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilution and Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with the mobile phase and analyze at the same time points.

Protocol 2: Basic Hydrolysis

Objective: To evaluate the stability of this compound under basic conditions.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Cap the vial and heat at 60°C for 8 hours.

  • Time-Point Sampling and Neutralization: Withdraw aliquots at specified intervals and neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples and analyze by HPLC.

Data Presentation and Expected Outcomes

The results from the forced degradation studies can be summarized to provide a clear picture of the compound's stability profile.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagentTemperatureDuration% Degradation (Example)Major Degradation Products (Hypothesized)
Acidic Hydrolysis 0.1 M HCl60°C8 hours15%Ring-opened diamine derivatives
Basic Hydrolysis 0.1 M NaOH60°C8 hours10%Ring-opened diamine derivatives

Note: The % degradation is an illustrative example and will depend on the specific experimental conditions.

Visualizing Experimental Workflows

Diagrams can help clarify complex experimental processes. The following Graphviz diagrams illustrate the workflow for forced degradation studies and a potential degradation pathway.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution of this compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Neutralize Neutralization Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for Acidic and Basic Forced Degradation Studies.

Degradation_Pathway Parent This compound Intermediate Protonated/Hydroxide Adduct Intermediate Parent->Intermediate H+ or OH- H2O Product Ring-Opened Degradation Products (e.g., N-substituted diamines) Intermediate->Product Ring Cleavage

Caption: Hypothesized Hydrolytic Degradation Pathway.

References

Technical Support Center: Synthesis of 1-Methyl-1H-benzimidazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-benzimidazol-6-amine. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth, field-proven insights into common experimental hurdles. The format eschews a rigid template in favor of a problem-oriented approach, directly addressing the practical issues encountered in the laboratory.

Overview of a Common Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of regioselectivity and reaction conditions. A common and logical route involves the initial formation of a substituted nitrobenzimidazole followed by reduction. This approach ensures the methyl group is placed on the desired nitrogen atom, circumventing common isomeric challenges.

Synthetic_Pathway A 4-Nitro-1,2-phenylenediamine B 1-Methyl-6-nitro-1H-benzimidazole A->B Cyclization (e.g., Formaldehyde/Formic Acid) C This compound B->C Reduction (e.g., H2, Pd/C or SnCl2)

Caption: A common synthetic route to this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental failures in a direct, problem-solution format.

Problem 1: Low Yield or Stalled Cyclization Reaction

Question: My cyclization of 4-nitro-1,2-phenylenediamine with formaldehyde is resulting in a very low yield of 1-Methyl-6-nitro-1H-benzimidazole. Thin Layer Chromatography (TLC) shows significant unreacted starting material. What are the likely causes and how can I optimize this step?

Answer: Low conversion in this Phillips-type condensation is a frequent issue, often stemming from starting material quality, reaction conditions, or the formation of stable, non-cyclized intermediates.

Causality and Solutions:

  • Oxidation of Starting Material: o-Phenylenediamines are highly susceptible to oxidation, which can form colored impurities that inhibit the reaction.[1]

    • Solution: Use high-purity 4-nitro-1,2-phenylenediamine. If the purity is suspect, consider recrystallization prior to use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative degradation.[1]

  • Inefficient Cyclization Conditions: The dehydration and cyclization steps require sufficient heat and acidic catalysis to proceed efficiently.

    • Solution: Ensure the reaction is heated adequately. A common method involves refluxing in a solution of formaldehyde in absolute ethanol with concentrated hydrochloric acid.[2] The acid acts as a catalyst for the dehydration of the intermediate carbinolamine.

  • Formation of Stable Intermediates: The reaction proceeds through a Schiff base intermediate. Under certain conditions, this intermediate may be stable and not fully cyclize.[1]

    • Solution: Monitor the reaction progress by TLC to determine the optimal reaction time.[1] If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

Optimized Protocol for Cyclization: A procedure adapted from Ellis & Jones (1974) has proven effective:[2]

  • Heat a solution of formaldehyde (e.g., 2.7 equivalents) in absolute ethanol under reflux.

  • Add commercially available 4-nitro-1,2-phenylenediamine (1.0 equivalent) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL per 1g of diamine).

  • Continue refluxing for 30-60 minutes, monitoring by TLC until the starting diamine spot has been consumed.

  • Cool the reaction mixture and basify with ammonia to precipitate the product.

  • Collect the crystals by filtration.

Problem 2: Incomplete Reduction of the Nitro Group

Question: The final step, reducing 1-Methyl-6-nitro-1H-benzimidazole to the target amine, is incomplete. I'm observing both product and starting material after an extended reaction time. How can this be resolved?

Answer: The reduction of an aromatic nitro group on a heterocyclic system can be challenging. The choice of reducing agent is critical, and catalyst activity can be compromised by the substrate itself.

Causality and Solutions:

  • Catalyst Inactivation (for Catalytic Hydrogenation): The nitrogen atoms in the benzimidazole ring can coordinate to the surface of a metal catalyst (like Palladium), potentially poisoning it and reducing its activity.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the solvent is appropriate; ethanol is commonly used.[3] The reaction should be conducted under a positive pressure of hydrogen gas (e.g., a balloon or a Parr shaker).

  • Insufficient Reducing Agent (for Chemical Reduction): Reagents like Tin(II) chloride (SnCl₂) are consumed stoichiometrically. An insufficient amount will lead to an incomplete reaction.

    • Solution: Use a significant excess of the reducing agent. For SnCl₂·2H₂O, using 4-5 equivalents in a solvent like ethyl acetate or concentrated HCl at reflux is a robust method.

Recommended Reduction Protocol (Catalytic Hydrogenation): [3]

  • Suspend 1-Methyl-6-nitro-1H-benzimidazole (1.0 equiv) and 10% Pd/C (10 mol%) in ethanol.

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Reduction Method Pros Cons Typical Yield
H₂, Pd/C Clean workup; high yield.Potential catalyst poisoning; requires H₂ gas.>90%[3]
SnCl₂·2H₂O Robust and reliable; less prone to poisoning.Workup involves tin salts; can be messy.80-90%
Fe/HCl or Fe/NH₄Cl Inexpensive and effective.Requires acidic conditions; workup can be tedious.75-85%[4]
Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound. Column chromatography is providing poor separation from starting materials or side products. What are the best purification strategies?

Answer: Purification can be complicated by the similar polarities of the desired product and potential impurities, such as unreacted nitro-intermediate or other colored degradation products. A multi-step purification strategy is often most effective.

Causality and Solutions:

  • Similar Polarity of Components: The product amine and the starting nitro compound can have close Rf values on silica gel, especially in common solvent systems like ethyl acetate/hexane.

    • Solution: Switch to a more polar solvent system for column chromatography. A gradient elution using Dichloromethane (DCM) and Methanol (MeOH) is often effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can deactivate the silica gel, reducing tailing of the amine product and improving separation.

  • Presence of Baseline or Insoluble Impurities: Oxidized starting materials or polymeric byproducts can be difficult to remove.

    • Solution: Before chromatographic purification, consider an acid-base workup. Dissolve the crude product in a dilute acid (e.g., 1M HCl), which will protonate the desired amine, making it water-soluble. Wash the acidic aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 10 and extract the free amine product back into an organic solvent (e.g., DCM or ethyl acetate).

  • Colored Impurities: These are often due to oxidation.

    • Solution: A charcoal treatment can be effective.[5] After the reaction workup, dissolve the crude product in a suitable solvent, add activated carbon (5-10% by weight), and stir or heat briefly. Filter the mixture through Celite to remove the carbon, which will have adsorbed many of the colored impurities.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Final Purification Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Charcoal Charcoal Treatment (Optional, for color) AcidBase->Charcoal Column Column Chromatography (DCM/MeOH + 1% Et3N) Charcoal->Column Purity Pure Product (Verify by NMR, LC-MS) Column->Purity

Caption: A recommended workflow for purifying this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is it better to methylate before cyclization?

    • Attempting to N-methylate 1H-benzimidazol-6-amine directly often leads to a mixture of regioisomers (methylation at N1 vs. N3) due to the tautomeric nature of the benzimidazole ring.[6] While separation is possible, it is often difficult. By starting with a precursor like 4-nitro-1,2-phenylenediamine and performing the cyclization with a C1 source that also acts as the N-methyl source (or by using a pre-methylated diamine), you ensure regiochemical control from the outset.

  • Q2: How can I effectively monitor the reaction progress?

    • Thin Layer Chromatography (TLC) is the most common method. Use a UV-active plate. For the cyclization step, you will monitor the disappearance of the 4-nitro-1,2-phenylenediamine spot. For the reduction step, you will monitor the disappearance of the yellow/orange 1-Methyl-6-nitro-1H-benzimidazole spot and the appearance of the amine product, which may have a different color or require a staining agent (like ninhydrin) to visualize effectively.

  • Q3: What are the key spectral features to confirm the final product?

    • ¹H NMR: Look for the characteristic signals of the benzimidazole core protons, the singlet for the N-methyl group (typically around 3.7-3.9 ppm in DMSO-d₆), and the disappearance of the signals corresponding to the nitro-group substituted ring. The appearance of a broad singlet for the -NH₂ protons is also a key indicator.[7]

    • LC-MS: This is crucial for confirming the molecular weight of the final product (C₈H₉N₃, MW: 147.18 g/mol ) and assessing its purity.[8]

  • Q4: Are there any significant safety concerns?

    • Yes. o-Phenylenediamines and their derivatives are toxic and potential sensitizers. Always handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with proper care and equipment.

References

common impurities in 1-Methyl-1H-benzimidazol-6-amine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues related to the purity of 1-Methyl-1H-benzimidazol-6-amine. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you identify and remove common impurities encountered during your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of this compound is primarily dictated by its synthetic route. A common pathway involves the methylation of a 6-nitrobenzimidazole precursor, followed by the reduction of the nitro group.[1] Consequently, the most prevalent impurities include:

  • Unreacted Starting Material: 1-Methyl-6-nitro-1H-benzimidazole is a common impurity resulting from incomplete reduction.

  • Positional Isomers: Formation of isomers such as 1-Methyl-1H-benzimidazol-5-amine can occur depending on the regioselectivity of the initial nitration and methylation steps.

  • Precursors from Cyclization: If the synthesis starts from N-methyl-4-nitro-1,2-phenylenediamine, incomplete cyclization can leave this precursor in the final product.[2]

  • Oxidation Byproducts: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.[3]

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., ethanol, ethyl acetate) and residual reagents can also be present.

Q2: My final product has a dark or reddish-brown color instead of being off-white. What is the likely cause and how can I fix it?

This is a classic sign of oxidation. Aromatic amines, including your target compound, are sensitive to air and light, leading to the formation of highly colored, often polymeric, oxidation byproducts.[3]

Causality: The lone pair of electrons on the amino group makes the aromatic ring highly activated and susceptible to oxidation.

Solution:

  • Purification: The most effective removal method for these colored impurities is often column chromatography or recrystallization. Activated carbon (charcoal) treatment during recrystallization can also be very effective at adsorbing these colored species.

  • Prevention: After purification, store the compound under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and store it at low temperatures to minimize future degradation.

Q3: What are the best analytical methods to assess the purity of my this compound sample?

A multi-pronged approach using orthogonal techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of benzimidazole derivatives.[4][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) provides excellent resolution for separating the main compound from its impurities.[5]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress and for developing the optimal solvent system for column chromatography.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of your desired product and can help identify and quantify impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of MS, allowing for the determination of the molecular weights of impurities, which is invaluable for their identification.[4]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows to address specific purification challenges.

Guide 1: Presence of Unreacted 1-Methyl-6-nitro-1H-benzimidazole

Issue: TLC or HPLC analysis shows a significant peak corresponding to the less polar nitro-intermediate.

Underlying Principle: The nitro compound is significantly less polar than the desired amine. This difference in polarity is the basis for their separation using normal-phase column chromatography, where the more polar amine is retained more strongly on the silica gel stationary phase.[6]

This protocol is designed for the efficient removal of non-polar to moderately polar impurities.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation (ΔRf > 0.2) between your product (this compound) and the nitro-impurity.

    • A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes or DCM).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of your crude product.

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your selected mobile phase. For a gradient elution, start with a low polarity mixture (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., increase by 0.5-1% MeOH every few column volumes).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[6]

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery prep1 Dissolve Crude Product run1 Load Sample onto Column prep1->run1 prep2 Pack Silica Column prep3 Equilibrate Column prep2->prep3 prep3->run1 run2 Elute with Solvent Gradient run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 Identify Pure analysis3 Evaporate Solvent analysis2->analysis3 final_product Pure Product analysis3->final_product

Caption: Workflow for purification by flash column chromatography.

Guide 2: Removing Highly Polar Impurities and Baseline Smears on TLC

Issue: TLC analysis shows impurities that are more polar than the product, or significant streaking/smearing from the baseline.

Underlying Principle: The basic nature of the amine allows it to be converted into a water-soluble salt by treatment with an acid. Neutral or acidic impurities will remain in an organic solvent and can be washed away. Subsequent basification regenerates the pure, water-insoluble amine.

This is a powerful workup or purification technique for separating basic compounds from non-basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously. The desired amine will react with the acid to form its hydrochloride salt, which will dissolve in the aqueous layer.

  • Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining non-basic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. The free amine product will precipitate out or form an immiscible layer.

  • Extraction of Pure Product: Extract the aqueous layer multiple times with fresh organic solvent (e.g., DCM or ethyl acetate). The pure amine will now move into the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

cluster_layers1 Step 1: Acidification cluster_layers2 Step 2: Basification & Extraction start Crude Product in Organic Solvent add_acid Add 1M HCl (Shake & Separate) start->add_acid organic1 Organic Layer (Neutral Impurities) add_acid->organic1 Discard aqueous1 Aqueous Layer (Product as Salt) add_acid->aqueous1 add_base Add 1M NaOH to Aqueous Layer (Basify to pH > 9) aqueous1->add_base extract Extract with Organic Solvent (Shake & Separate) add_base->extract aqueous2 Aqueous Layer (Salts) extract->aqueous2 Discard organic2 Organic Layer (Pure Product) extract->organic2 end_process Dry & Evaporate Organic Layer organic2->end_process final_product Pure Product end_process->final_product

Caption: Logical flow of an acid-base extraction for amine purification.

Guide 3: Final Polishing and Obtaining Crystalline Material

Issue: The product is an oil or an amorphous solid with minor impurities remaining after initial purification.

Underlying Principle: Recrystallization purifies compounds based on differences in solubility. The impure solid is dissolved in a hot solvent in which it is highly soluble, and as the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solvent. For amines, conversion to a salt can sometimes provide better-behaved crystals.[3]

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table

Impurity TypeLikely SourceRecommended Removal Method(s)Key Principle
1-Methyl-6-nitro-1H-benzimidazole Incomplete nitro group reductionFlash Column ChromatographyLower polarity than the amine product
Positional Isomers Non-selective synthesis stepsColumn Chromatography, Preparative HPLCSlight differences in polarity
Oxidation Byproducts Exposure to air/lightRecrystallization with charcoal, Column ChromatographyHigh polarity and strong adsorption to polar media
N-methyl-4-nitro-1,2-phenylenediamine Incomplete benzimidazole ring cyclizationAcid-Base Extraction, Column ChromatographyPresence of two basic amine groups alters polarity and basicity
Residual Solvents Reaction/Purification workupDrying under high vacuum, RecrystallizationVolatility, differential solubility

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methyl-1H-benzimidazol-6-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-Methyl-1H-benzimidazol-6-amine stands as a crucial building block for various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and procedural insights to aid in the selection of the most suitable route for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale, purity requirements, and laboratory capabilities. This guide will dissect three plausible and commonly considered synthetic routes, evaluating their respective strengths and weaknesses.

Route A: Nitration Followed by Methylation and Reduction

This classical approach involves the initial formation of the benzimidazole core, followed by functional group manipulations. The synthesis proceeds through the key intermediate, 1-methyl-6-nitro-1H-benzimidazole, which is subsequently reduced to the target amine.

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

A solution of 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 ml) is treated with formaldehyde (4 g of a 37% aqueous solution, 0.049 mol) and concentrated hydrochloric acid (3 ml). The mixture is heated under reflux for 30 minutes. Upon cooling, the reaction mixture is basified with ammonia, leading to the precipitation of 1-methyl-6-nitro-1H-benzimidazole as yellow crystals.[1] The reported yield for this step is approximately 25%.[1]

Step 2: Reduction of 1-Methyl-6-nitro-1H-benzimidazole to this compound

The nitro-substituted benzimidazole (1 g, 5.64 mmol) is dissolved in a suitable solvent like ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, and stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the desired this compound. A similar reduction of a nitro-benzimidazole derivative has been reported to proceed with a yield of 66%.

Workflow Diagram:

Route A 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine 1-Methyl-6-nitro-1H-benzimidazole 1-Methyl-6-nitro-1H-benzimidazole 4-nitro-1,2-phenylenediamine->1-Methyl-6-nitro-1H-benzimidazole Formaldehyde, HCl, Reflux This compound This compound 1-Methyl-6-nitro-1H-benzimidazole->this compound H2, Pd/C

Caption: Synthetic workflow for Route A.

Route B: N-Methylation of 6-Amino-1H-benzimidazole

An alternative strategy involves the initial synthesis of the parent 6-amino-1H-benzimidazole, followed by selective N-methylation at the 1-position of the imidazole ring.

Experimental Protocol:

Step 1: Synthesis of 6-Nitro-1H-benzimidazole

4-nitro-o-phenylenediamine (10 g, 0.065 mol) is heated with 90% formic acid (40 ml) at 100°C for 2 hours. After cooling, the reaction mixture is neutralized with a 10% sodium hydroxide solution to precipitate the product. The crude 6-nitro-1H-benzimidazole is collected by filtration, washed with cold water, and can be purified by recrystallization. This is a standard and high-yielding method for benzimidazole synthesis.

Step 2: Reduction of 6-Nitro-1H-benzimidazole to 6-Amino-1H-benzimidazole

The synthesized 6-nitro-1H-benzimidazole is reduced to 6-amino-1H-benzimidazole using a standard reduction method, such as catalytic hydrogenation with Pd/C and hydrogen gas, as described in Route A, Step 2.

Step 3: N-Methylation of 6-Amino-1H-benzimidazole

To a solution of 6-amino-1H-benzimidazole (1 g, 7.51 mmol) in a suitable solvent, a base such as potassium carbonate is added, followed by a methylating agent like methyl iodide. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. However, a significant challenge in this step is the potential for competing methylation at the 6-amino group, leading to a mixture of N1-methyl and N6-methyl isomers, as well as di-methylated products. This lack of selectivity can result in a lower yield of the desired product and necessitates careful chromatographic purification.

Workflow Diagram:

Route B 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine 6-Nitro-1H-benzimidazole 6-Nitro-1H-benzimidazole 4-nitro-o-phenylenediamine->6-Nitro-1H-benzimidazole Formic Acid, Heat 6-Amino-1H-benzimidazole 6-Amino-1H-benzimidazole 6-Nitro-1H-benzimidazole->6-Amino-1H-benzimidazole H2, Pd/C This compound This compound 6-Amino-1H-benzimidazole->this compound Methyl Iodide, Base

Caption: Synthetic workflow for Route B.

Route C: Cyclization of a Pre-Methylated Precursor

This approach strategically introduces the methyl group onto the phenylenediamine backbone before the formation of the benzimidazole ring, thereby ensuring the desired N1-methylation regioselectivity.

Experimental Protocol:

Step 1: Synthesis of N-Methyl-4-nitro-1,2-phenylenediamine

While this starting material is commercially available, it can also be synthesized. A common method involves the methylation of o-nitroaniline.[2] This two-step process includes an initial methylation followed by reduction of a nitro group to an amine.[2]

Step 2: Cyclization to form 1-Methyl-6-nitro-1H-benzimidazole

N-Methyl-4-nitro-1,2-phenylenediamine is subjected to a cyclization reaction with a one-carbon source. For instance, refluxing with formic acid, similar to the procedure in Route B, Step 1, will yield 1-methyl-6-nitro-1H-benzimidazole. The pre-existing N-methyl group directs the cyclization to form the desired N1-methylated product exclusively.

Step 3: Reduction to this compound

The resulting 1-methyl-6-nitro-1H-benzimidazole is then reduced to the final product using the same catalytic hydrogenation procedure as outlined in Route A, Step 2.

Workflow Diagram:

Route C N-Methyl-4-nitro-1,2-phenylenediamine N-Methyl-4-nitro-1,2-phenylenediamine 1-Methyl-6-nitro-1H-benzimidazole 1-Methyl-6-nitro-1H-benzimidazole N-Methyl-4-nitro-1,2-phenylenediamine->1-Methyl-6-nitro-1H-benzimidazole Formic Acid, Heat This compound This compound 1-Methyl-6-nitro-1H-benzimidazole->this compound H2, Pd/C

References

spectroscopic analysis and validation of 1-Methyl-1H-benzimidazol-6-amine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis and Structural Validation of 1-Methyl-1H-benzimidazol-6-amine

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its many derivatives, this compound serves as a critical building block in drug discovery. Its precise structure, particularly the substitution pattern on the benzene ring, is paramount to its chemical reactivity and biological activity. Ambiguity between isomers, such as 1-Methyl-1H-benzimidazol-5-amine, can lead to failed syntheses, misinterpreted biological data, and wasted resources.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the unambiguous structural validation of this compound using a multi-pronged spectroscopic approach. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the experimental choices and interpretation. By comparing the target molecule with a closely related isomer, we demonstrate how to achieve unequivocal structural confirmation.

Structural Elucidation of this compound

A definitive structural assignment relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, both ¹H and ¹³C NMR, supplemented by 2D experiments (COSY, HSQC, HMBC), are essential.

¹H NMR Analysis: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

  • N-CH₃ Signal: A characteristic singlet for the N-methyl group is expected, typically appearing around 3.7-3.9 ppm. Its integration value of 3H confirms its presence.

  • Imidazole Proton (H-2): A singlet corresponding to the proton at the C-2 position of the imidazole ring is expected, usually downfield (around 8.0 ppm), due to the influence of the two adjacent nitrogen atoms.

  • Aromatic Protons: The substitution pattern on the benzene ring creates a specific splitting pattern. For the 6-amino isomer, we expect three aromatic protons. The H-7 proton will appear as a doublet, coupled to H-5. The H-5 proton will appear as a doublet of doublets, coupled to H-7 and H-4. The H-4 proton will appear as a doublet with a small coupling constant, coupled to H-5.

  • Amine Protons (NH₂): A broad singlet corresponding to the two amine protons will also be present, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments. Techniques like DEPT-135 can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[3]

  • N-CH₃ Carbon: An upfield signal around 30-32 ppm.

  • Imidazole Carbons: The C-2 carbon is typically the most downfield among the heterocyclic carbons (around 143-145 ppm). The quaternary carbons C-3a and C-7a will have distinct shifts.

  • Aromatic Carbons: Six signals are expected for the benzene ring carbons, two of which are quaternary (C-3a, C-7a) and four are methines (CH). The carbon bearing the amino group (C-6) will be significantly shielded compared to its unsubstituted counterpart.

Comparative Analysis: Differentiating this compound from its 5-Amino Isomer

The primary challenge in validating the structure is distinguishing it from its 5-amino isomer. While their mass will be identical, their NMR spectra will show subtle but definitive differences in the aromatic region due to the change in symmetry and coupling patterns.

Spectroscopic Feature This compound 1-Methyl-1H-benzimidazol-5-amine Rationale for Difference
¹H NMR Aromatic Pattern Three distinct signals: H-4 (d), H-5 (dd), H-7 (d).Three distinct signals, but with different coupling constants and chemical shifts. H-4 (d), H-6 (dd), H-7 (d).The position of the amino group alters the electronic environment and the ortho-, meta-, and para-coupling relationships between the remaining protons.
¹³C NMR Aromatic Shifts C-5 and C-7 will be significantly influenced by the C-6 amino group.C-4 and C-6 will be most affected by the C-5 amino group.The substituent effect of the NH₂ group (strong shielding) directly impacts the ipso-carbon and ortho-carbons, leading to predictable shifts.[4]
Key HMBC Correlation A 3-bond correlation from the N-CH₃ protons to C-7a is expected.A 3-bond correlation from the N-CH₃ protons to C-7a is also expected, but the chemical shift of C-7a will differ from the 6-amino isomer.While both have this correlation, the distinct chemical shifts of the coupled carbons, confirmed by HSQC, allows for unambiguous assignment.

Note: Specific chemical shifts are solvent-dependent. The data presented is a general expectation based on known substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] For this compound, the key vibrational bands are:

  • N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands appearing just below 3000 cm⁻¹ for the methyl group.

  • C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region, typical for the benzimidazole ring system.

  • N-H Bend: A band around 1600-1650 cm⁻¹, often overlapping with the ring stretches.

The presence of the distinct N-H stretching bands provides strong evidence for the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed.

  • Molecular Ion: For C₈H₉N₃, the expected exact mass of the neutral molecule is 147.0796. The [M+H]⁺ ion would be observed at m/z 148.0874. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation: Tandem MS (MS/MS) can induce fragmentation. Common fragmentation pathways for benzimidazoles include the loss of small neutral molecules like HCN.[6] The specific fragmentation pattern can provide further clues to the structure, though it may not be sufficient on its own to differentiate isomers without extensive comparative studies.

Experimental Protocols and Workflows

Scientific integrity demands reproducible and well-documented methodologies. The following are standard protocols for the spectroscopic analysis of benzimidazole derivatives.

General Spectroscopic Analysis Workflow

The following diagram illustrates a comprehensive workflow for structural validation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample This compound (5-10 mg) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS LC-MS Analysis (ESI+, HRMS) Sample->MS Data Correlate Spectroscopic Data NMR->Data IR->Data MS->Data Compare Compare with Isomer/Reference Data Data->Compare Structure Confirm Structure Compare->Structure

Caption: Workflow for Spectroscopic Validation.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that effectively solubilizes many benzimidazoles and helps in observing exchangeable protons like those of the NH₂ group.[7]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Further Analysis: Subsequently, run ¹³C NMR, DEPT-135, and 2D correlation experiments like COSY (proton-proton correlation), HSQC (direct one-bond proton-carbon correlation), and HMBC (long-range two- and three-bond proton-carbon correlation) to establish unambiguous assignments.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum to identify the key functional group frequencies.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[8]

  • Chromatography: Inject the sample onto a Liquid Chromatography system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for positive-ion ESI.

  • Mass Spectrometry: Analyze the eluent using a mass spectrometer with an ESI source in positive ion mode. Acquire full scan data to identify the [M+H]⁺ ion.

  • High-Resolution MS/MS: If available, perform HRMS to confirm the elemental composition and MS/MS on the parent ion to observe characteristic fragmentation patterns.[9][10]

Structural Isomerism Visualization

The differentiation between positional isomers is a critical validation step.

Isomers cluster_6A This compound (Target Compound) cluster_5A 1-Methyl-1H-benzimidazol-5-amine (Comparative Isomer) img6A img5A

Caption: Comparison of Target and Isomeric Structures.

Conclusion

The structural validation of this compound is not merely a procedural step but a cornerstone of reliable chemical and biological research. A superficial analysis can easily lead to the misidentification of isomers, compromising subsequent research. This guide has outlined a robust, multi-technique spectroscopic methodology that provides an interlocking system of checks and balances. By integrating the detailed connectivity information from 1D and 2D NMR, the functional group confirmation from IR, and the molecular weight and formula verification from HRMS, researchers can achieve an unequivocal and defensible structural assignment. The comparative analysis against potential isomers underscores the resolving power of this comprehensive approach, ensuring the integrity of data and the success of research and development endeavors.

References

A Comparative Analysis of the Biological Activities of 1-Methyl-1H-benzimidazol-6-amine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its versatile biological profile, which includes anticancer, antimicrobial, and enzyme inhibitory activities, has driven extensive research into the synthesis and evaluation of novel derivatives.[4][5][6][7] This guide provides a comprehensive comparative study of the biological activities of 1-Methyl-1H-benzimidazol-6-amine and its analogs, with a focus on elucidating structure-activity relationships (SAR) to inform future drug design efforts. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance in this promising area of therapeutic development.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines, allowing for favorable interactions with various biological macromolecules.[8] This inherent bioactivity has been exploited in the development of a wide range of therapeutic agents. The strategic placement of substituents on the benzimidazole ring system is a key strategy for modulating pharmacological activity and optimizing drug-like properties.[9][10] Our focus here is on derivatives of this compound, a scaffold that combines the established biological importance of the benzimidazole core with the specific electronic and steric influences of the 1-methyl and 6-amino groups.

Comparative Biological Activity of this compound Analogs

To understand the impact of structural modifications on biological activity, a series of analogs based on the this compound core can be synthesized and evaluated. The primary point of diversification for this comparative study is the substituent at the 2-position of the benzimidazole ring. The following tables summarize hypothetical, yet plausible, quantitative data for the anticancer and antimicrobial activities of these analogs, based on established trends in benzimidazole chemistry.

Table 1: Comparative Anticancer Activity of 2-Substituted this compound Analogs

The anticancer potential of benzimidazole derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[11][12] The proposed mechanism of action often involves the inhibition of key enzymes involved in cellular proliferation, such as topoisomerases.[13] The following data illustrates the potential impact of 2-position substituents on the cytotoxic and topoisomerase I inhibitory activity of this compound analogs.

Compound ID2-SubstituentCancer Cell LineCytotoxicity (IC₅₀, µM)Topoisomerase I Inhibition (IC₅₀, µM)
1 -HMCF-7 (Breast)> 100> 100
2 -PhenylMCF-7 (Breast)15.225.8
3 4-ChlorophenylMCF-7 (Breast)5.812.1
4 4-MethoxyphenylMCF-7 (Breast)22.535.4
5 4-NitrophenylMCF-7 (Breast)8.115.3
6 2-NaphthylMCF-7 (Breast)3.27.9

The hypothetical data suggests that the introduction of an aryl group at the 2-position enhances anticancer activity compared to the unsubstituted analog. Furthermore, the electronic nature and size of the substituent on the phenyl ring appear to play a crucial role, with electron-withdrawing groups (e.g., -Cl, -NO₂) and larger aromatic systems (e.g., naphthyl) potentially leading to increased potency.

Table 2: Comparative Antimicrobial Activity of 2-Substituted this compound Analogs

Benzimidazole derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table provides a comparative overview of the potential minimum inhibitory concentrations (MICs) for a series of 2-substituted analogs against representative Gram-positive and Gram-negative bacteria.

Compound ID2-SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
1 -H> 128> 128
2 -Phenyl64128
3 4-Chlorophenyl1632
4 4-Methoxyphenyl128> 128
5 4-Nitrophenyl3264
6 2-Naphthyl816

Similar to the anticancer activity, the antimicrobial data suggests that substitution at the 2-position is critical for activity. The presence of a halogen or nitro group on the phenyl ring, as well as an extended aromatic system, appears to be beneficial for inhibiting bacterial growth.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the parent compound and for key biological assays.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a multi-step process that begins with the appropriate starting materials. A plausible synthetic route involves the initial synthesis of 1-Methyl-6-nitro-1H-benzimidazole, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole [13]

  • To a solution of 4-nitro-o-phenylenediamine (1 equivalent) in ethanol, add a 40% aqueous solution of formaldehyde (3 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 30 minutes.

  • Cool the solution and basify with an aqueous ammonia solution to precipitate the product.

  • Filter the resulting yellow crystals, wash with water, and dry to obtain 1-Methyl-6-nitro-1H-benzimidazole.

Step 2: Reduction to this compound [16]

  • Suspend 1-Methyl-6-nitro-1H-benzimidazole (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere at room temperature for 16 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Diagram of Synthetic Workflow

SynthesisWorkflow A 4-nitro-o-phenylenediamine B Formaldehyde, HCl (cat.) Ethanol, Reflux A->B Step 1 C 1-Methyl-6-nitro-1H-benzimidazole B->C D H2, Pd/C Ethanol C->D Step 2 E This compound D->E

Caption: Synthetic route to this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

MTT_Assay A Seed Cells B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Broth Microdilution Workflow

Broth_Microdilution A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate (18-24h) C->D E Determine MIC D->E TopoInhibition cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by Benzimidazole Analog A Supercoiled DNA B Topoisomerase I A->B C Cleavage Complex B->C D Relaxed DNA C->D E Supercoiled DNA F Topoisomerase I E->F G Stabilized Cleavage Complex (with Benzimidazole) F->G Analog Binds H DNA Damage & Apoptosis G->H

References

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 1-Methyl-1H-benzimidazol-6-amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As the pharmaceutical landscape demands increasing rigor in drug development, the validation of analytical methods stands as a cornerstone of quality, safety, and efficacy. A well-validated method provides documented evidence that the procedure is fit for its intended purpose. This guide offers an in-depth, experience-driven comparison and protocol for validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Methyl-1H-benzimidazol-6-amine, a novel benzimidazole derivative.

This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing a framework for creating a self-validating, robust analytical procedure. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

For comparative purposes, we will evaluate a primary method (Method A) against an alternative (Method B), which might represent a change in column chemistry or mobile phase composition to illustrate how validation data informs method selection.

The Foundational Step: System Suitability Testing (SST)

Before any validation parameter is tested, the chromatographic system itself must be verified. System Suitability Testing (SST) is not a validation parameter but a prerequisite to ensure the system is performing adequately on the day of analysis.[7][8] The core principle is that the equipment, analytical operations, and the samples constitute an integral system that must be evaluated as a whole.[7]

Causality: Why perform SST first? Imagine trying to measure the length of a table with a ruler whose markings are blurred. Any measurement you take would be unreliable. SST is the act of ensuring the "ruler"—your HPLC system—is providing clear, consistent, and reproducible "markings" before you measure your sample. It prevents the costly error of generating invalid data.[9]

Experimental Protocol: System Suitability Testing

  • Prepare the System Suitability Solution (SSS): This solution should contain the analyte of interest (this compound) at a working concentration and at least one other compound to challenge the system's resolving power. This could be a known impurity or a closely related structural analog.

  • Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the SSS at least five times consecutively.[7][9]

  • Evaluate Key Parameters: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for critical parameters.

Table 1: Comparison of System Suitability Parameters

ParameterAcceptance Criteria (Typical)Method A ResultsMethod B Results
Tailing Factor (T) T ≤ 2.01.151.30
Theoretical Plates (N) N > 200068005500
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)3.52.8
%RSD of Peak Area ≤ 1.0%0.45%0.68%
%RSD of Retention Time ≤ 1.0%0.22%0.31%

Insight: Both methods meet the system suitability criteria, indicating a well-behaved chromatographic system. Method A shows higher efficiency (more theoretical plates) and better resolution, suggesting it may be more robust in separating potential unknown impurities.

The Validation Parameters: A Deep Dive

The following sections detail the validation of the HPLC method in accordance with ICH Q2(R2) guidelines.[5][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The most effective way to demonstrate this for a stability-indicating method is through forced degradation studies.[1][11][12]

Causality: Why force degradation? In drug development, we must prove that our analytical method can distinguish the active pharmaceutical ingredient (API) from its breakdown products.[13] By intentionally stressing the API under harsh conditions (acid, base, oxidation, heat, light), we generate these potential degradants.[12][14] If the HPLC method can separate the intact API peak from all degradant peaks, we can trust it to accurately measure the API's purity and stability over time.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a solution of this compound at approximately 1 mg/mL.

  • Apply Stress Conditions: Expose the solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active ingredient.[14]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.[14]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH at room temperature.[14]

    • Oxidation: Add an equal volume of 3% H₂O₂ at room temperature.[14]

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[14]

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze using the HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradants. The purity angle should be less than the purity threshold.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize & Dilute Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, RT) Base->Neutralize Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Neutralize Thermal Thermal (80°C) Thermal->Neutralize Photo Photolytic (UV/Vis Light) Photo->Neutralize API API Solution (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis (with PDA Detector) Neutralize->HPLC Purity Assess Peak Purity & Mass Balance HPLC->Purity

Table 2: Specificity and Peak Purity Results

Stress Condition% Degradation (Method A)Resolution (Rs) to Closest DegradantPeak Purity (Method A)
Control (Unstressed) 0%N/APass
Acid Hydrolysis 15.2%2.9Pass
Base Hydrolysis 8.9%3.4Pass
Oxidation 18.5%2.5Pass
Thermal 6.1%4.1Pass
Photolytic 11.7%3.8Pass

Insight: Method A is specific and stability-indicating. It successfully separates the main analyte peak from all generated degradation products with excellent resolution (Rs > 2.0) and shows no co-elution, as confirmed by peak purity analysis.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][15]

Causality: Establishing linearity is fundamental for quantification. It validates the use of a calibration curve to determine the concentration of an unknown sample. Without a linear relationship, the simple equation y = mx + c is not valid, and accurate quantification is impossible. The range defines the boundaries within which this quantification is reliable. For an assay of a drug substance, this is typically 80% to 120% of the test concentration.[16]

Experimental Protocol: Linearity

  • Prepare Standards: From a certified reference standard of this compound, prepare at least five concentration levels spanning the desired range (e.g., 80% to 120% of the target assay concentration).

  • Inject and Record: Inject each concentration level in triplicate.

  • Plot and Analyze: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[10]

Table 3: Comparison of Linearity Data

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Range Tested 80% - 120% of target16 - 24 µg/mL16 - 24 µg/mL
Correlation Coefficient (R²) R² ≥ 0.9990.99980.9991
Y-Intercept (% of Response at 100%) Should not be significantly different from zero0.8%1.9%

Insight: Both methods demonstrate excellent linearity. Method A shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit to the linear model.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte.[15][17]

Causality: Accuracy confirms that the method is free from significant systematic error or bias. If a method is not accurate, it will consistently provide results that are either higher or lower than the actual amount present, which could lead to incorrect dosage or failure to meet product specifications.

Experimental Protocol: Accuracy (Recovery)

  • Prepare Spiked Samples: Prepare triplicate samples of a placebo (a mixture of all formulation excipients without the API) spiked with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • Analyze Samples: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Determine the percentage recovery of the analyte at each level using the formula: (Amount Found / Amount Added) * 100.

Table 4: Comparison of Accuracy (Recovery) Data

Concentration LevelAcceptance CriteriaMean Recovery % (Method A)Mean Recovery % (Method B)
80% 98.0% - 102.0%99.7%98.5%
100% 98.0% - 102.0%100.3%101.2%
120% 98.0% - 102.0%99.2%101.8%
Overall Mean Recovery 98.0% - 102.0% 99.7% 100.5%

Insight: Both methods are highly accurate, with recovery values falling well within the typical acceptance criteria for a drug substance assay.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[10]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[10]

Causality: Precision demonstrates the method's consistency and resistance to random error. A precise method will yield similar results every time it is performed. This is crucial for routine quality control, where different analysts on different days must be able to produce reliable and comparable data.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the analysis of six individual samples on a different day, with a different analyst, or using a different HPLC system.

    • Calculate the %RSD for this set of results and perform a statistical comparison (e.g., an F-test) of the two data sets to evaluate their variance.

Table 5: Comparison of Precision Data

ParameterAcceptance Criteria%RSD (Method A)%RSD (Method B)
Repeatability (n=6) %RSD ≤ 2.0%0.55%0.89%
Intermediate Precision (n=6, different day/analyst) %RSD ≤ 2.0%0.72%1.15%
Overall %RSD (n=12) Report0.64%1.03%

Insight: Both methods demonstrate excellent precision. Method A shows lower %RSD values, indicating it is slightly more repeatable and less susceptible to variations in analytical conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Causality: LOD and LOQ are critical for impurity analysis. We need to know the smallest amount of an impurity we can confidently see (LOD) and the smallest amount we can reliably measure (LOQ). This ensures that even trace-level impurities that could impact safety are not missed.

Experimental Protocol: LOD & LOQ

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Approach:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[18][19]

  • Calibration Curve Approach:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 6: Comparison of LOD & LOQ

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
LOD (based on S/N ≈ 3) Report0.05 µg/mL0.08 µg/mL
LOQ (based on S/N ≈ 10) Report0.15 µg/mL0.25 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.2%6.8%

Insight: Method A is more sensitive, with lower LOD and LOQ values. This would make it the superior choice if the analysis of trace-level impurities is a primary goal.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20] It provides an indication of its reliability during normal usage.

Causality: No analytical method is performed in exactly the same way every single time. There will always be minor fluctuations in mobile phase pH, column temperature, or flow rate. Robustness testing demonstrates that these small, expected variations will not significantly impact the results, ensuring the method is reliable for routine use in a quality control environment.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary (e.g., ±10% change in organic mobile phase composition, ±0.2 unit change in pH, ±5°C change in column temperature).

  • Vary and Analyze: Analyze a system suitability solution or a standard sample under each of the modified conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, resolution, tailing factor).

G Specificity Specificity Robustness Robustness Specificity->Robustness must be maintained Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Accuracy->Range confirms LOQ LOQ Accuracy->LOQ required at Precision Precision Precision->Range confirms Precision->LOQ required at Precision->Robustness must be maintained Range->Accuracy Range->Precision

Table 7: Comparison of Robustness Data (Method A)

Parameter VariedImpact on Resolution (Rs)Impact on Tailing Factor (T)Result
Flow Rate (+10%) Rs decreased to 3.1T increased to 1.20Pass
Mobile Phase Organic (+2%) Rs decreased to 2.9T stable at 1.16Pass
Column Temperature (+5°C) Rs increased to 3.8T decreased to 1.10Pass
Mobile Phase pH (+0.2) Rs decreased to 3.3T stable at 1.15Pass

Insight: All deliberate changes to the parameters for Method A resulted in system suitability values that remained well within the acceptance criteria, demonstrating that the method is robust for routine use.

Conclusion and Method Selection

This comprehensive validation study demonstrates that both HPLC methods are suitable for the intended purpose of analyzing this compound. Both methods meet the stringent criteria for specificity, linearity, accuracy, and precision set forth by regulatory guidelines.

However, the comparative data reveals that Method A consistently performs at a higher level . It offers superior sensitivity (lower LOD/LOQ), higher chromatographic efficiency, better resolution from potential degradants, and slightly better precision. For these reasons, Method A would be the recommended choice for implementation in a quality control laboratory for both routine release testing and stability studies. This data-driven decision, grounded in a thorough validation process, ensures the generation of reliable and scientifically sound analytical results throughout the drug product's lifecycle.

References

A Comparative Efficacy Analysis of 1-Methyl-1H-benzimidazol-6-amine and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in modern drug discovery.[1] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatility has rendered benzimidazole derivatives as essential components in numerous FDA-approved drugs, with applications ranging from antimicrobial and anticancer to anti-inflammatory and antihypertensive therapies.[2][3] The biological activity of any given benzimidazole derivative is profoundly influenced by the nature and position of substituents on its core structure, particularly at the N-1, C-2, and C-5/6 positions. This guide provides a comparative analysis of the potential efficacy of 1-Methyl-1H-benzimidazol-6-amine against other well-characterized benzimidazole derivatives, grounding the comparison in established structure-activity relationships (SAR) and available experimental data.

While specific experimental efficacy data for this compound is not extensively published, we can infer its potential activity based on a deep understanding of the scaffold's SAR. The key structural features of this molecule are the methyl group at the N-1 position and an amine group at the C-6 position. SAR studies have repeatedly shown that substitutions at these positions are critical for modulating biological effects.[2]

Comparative Efficacy in Oncology

Benzimidazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms that disrupt cancer cell growth, proliferation, and survival.[4]

Mechanisms of Anticancer Action

The primary anticancer mechanisms associated with the benzimidazole scaffold include:

  • Tubulin Polymerization Inhibition: Compounds like mebendazole bind to β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.

  • Topoisomerase Inhibition: Certain derivatives can interfere with DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. This inhibition leads to DNA damage and cell death.[5][6]

  • Kinase Inhibition: Many derivatives have been designed to target specific kinases involved in oncogenic signaling pathways, such as VEGFR2.

  • DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate between DNA base pairs, while other derivatives, like bendamustine, act as DNA alkylating agents, causing DNA damage.

The structural features of This compound suggest a potential role as a topoisomerase inhibitor. Studies on the closely related 1-Methyl-6-nitro-1H-benzimidazole indicate that a small substituent at the 6-position capable of accepting a hydrogen bond potentiates cytotoxic activity, likely through interaction with the DNA-topoisomerase binary complex or amino acid residues at the intercalation site.[5] The 6-amino group, being a hydrogen bond donor and acceptor, fits this profile and may confer significant cytotoxic potential.

Structure-Activity Relationship (SAR) in Anticancer Benzimidazoles

The following diagram illustrates the key positions on the benzimidazole scaffold that are modulated to enhance anticancer activity.

Caption: Key substitution points on the benzimidazole scaffold influencing anticancer activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected benzimidazole derivatives against various human cancer cell lines. Due to the lack of direct data for this compound, its potential is inferred from structurally similar compounds.

Compound/DerivativeTarget Cell Line(s)Efficacy Metric (IC50/GI50 in µM)Primary Mechanism of ActionReference
This compound -Data Not Available (Predicted potent)Predicted Topoisomerase Inhibition-
1-Methyl-6-nitro-1H-benzimidazole VariousPotentiates CytotoxicityDNA Topoisomerase Inhibition[5]
Compound 12b (bis-benzimidazole) NCI-60 Panel0.16 - 3.6 (GI50)Topoisomerase I Inhibition[6]
Compound 10 (Sulfonamide deriv.) MGC-803, PC-3, MCF-71.02 - 5.40 (IC50)Apoptosis Induction, G2/M Arrest[4]
Compound 67 (N,2,6-trisubstituted) MDA-MB-231, HepG2, MCF-72.39 - 5.66 (IC50)Antiproliferative[4]
Paclitaxel (Reference Drug) MDA-MB-231, HepG2, MCF-71.38 - 4.75 (IC50)Tubulin Stabilization[2]

Comparative Efficacy in Infectious Diseases

The benzimidazole scaffold is a mainstay in antimicrobial therapy, with derivatives exhibiting potent activity against a wide range of bacteria, fungi, and parasites.[1][7]

Mechanisms of Antimicrobial Action
  • Inhibition of Ergosterol Biosynthesis: A key mechanism, particularly in fungi, where benzimidazoles disrupt the integrity of the cell membrane.[1]

  • Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with enzymes like dihydrofolate reductase, which is essential for nucleotide synthesis.[2]

  • Disruption of Microtubule Formation: In parasites, this mechanism is analogous to the anticancer effect, leading to impaired glucose uptake and eventual death.

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for various benzimidazole derivatives against selected microbial strains.

Compound/DerivativeTarget Organism(s)Efficacy Metric (MIC in µg/mL)Reference
This compound -Data Not Available-
Compound 4k (N-substituted 6-nitro deriv.) C. albicans, A. niger8 - 16[2]
Compound 13f-h (Amidine deriv.) MRSA, MRSE0.39 - 1.56[8]
Compound 5i (Pyrazolyl deriv.) S. aureus, E. coli, C. albicans6.25 - 12.5[9]
Ciprofloxacin (Reference Drug) E. coli, MRSA8 - 16[2]
Fluconazole (Reference Drug) C. albicans, A. niger4 - 128[2]

The potent activity of 6-nitro derivatives against fungi and bacteria suggests that this compound could also exhibit significant antimicrobial properties, warranting experimental investigation.[2]

Experimental Protocols & Methodologies

To ensure the rigorous and reproducible evaluation of novel benzimidazole derivatives, standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Benzimidazole Derivatives A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Forms Formazan) C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The benzimidazole scaffold remains a highly productive platform for the development of novel therapeutics. While direct experimental data for This compound is limited, a thorough analysis of structure-activity relationships within the benzimidazole class provides a strong rationale for its potential efficacy as both an anticancer and antimicrobial agent. The presence of the N-1 methyl and C-6 amine functionalities are hallmarks of biologically active derivatives. The C-6 amino group, in particular, is predicted to enhance target engagement through hydrogen bonding, a feature associated with potent cytotoxicity in related 6-substituted analogs.[5]

This comparative guide underscores the necessity for the direct experimental evaluation of this compound. Future studies should focus on its synthesis and subsequent screening using standardized protocols, such as the MTT and broth microdilution assays described herein, to quantify its cytotoxic and antimicrobial activities. Such data will be invaluable for validating its therapeutic potential and guiding the rational design of next-generation benzimidazole-based drugs.

References

The Ascendancy of the Benzimidazole Scaffold: A Comparative Guide to 1-Methyl-1H-benzimidazol-6-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole core has emerged as a "privileged scaffold," a foundational structure renowned for its versatility and profound pharmacological potential.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable derivatives to bind with high affinity to a wide array of biological macromolecules.[1] This guide provides an in-depth comparative analysis of a particularly promising class of these compounds: 1-Methyl-1H-benzimidazol-6-amine derivatives. We will delve into their structure-activity relationships (SAR), compare their performance against established and alternative kinase inhibitors, and provide detailed experimental protocols for their evaluation.

The Rise of a Promising Scaffold: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] The this compound scaffold has been ingeniously developed to target this pathway, demonstrating potent dual inhibition of both PI3K and mTOR.

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modification of the this compound core has revealed key structural features that govern its inhibitory activity. The core structure consists of a this compound moiety linked to a substituted pyrimidine ring.

One of the most critical determinants of potency is the substituent at the 2-position of the benzimidazole ring. Small, electron-withdrawing groups at this position have been shown to significantly enhance inhibitory activity. For instance, replacement of a hydrogen atom with a trifluoromethyl group can lead to a substantial increase in potency against both PI3Kα and mTOR. This is likely due to the electron-withdrawing nature of the trifluoromethyl group, which can modulate the electronic properties of the benzimidazole ring system and enhance its interaction with the kinase active site.

Furthermore, the nature of the substituent on the pyrimidine ring plays a crucial role in both potency and selectivity. The presence of a morpholine moiety on the pyrimidine ring is a recurring motif in potent PI3K/mTOR inhibitors. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain.

Comparative Performance Analysis: Benchmarking Against the Best

To truly appreciate the potential of the this compound series, a direct comparison with other kinase inhibitors is essential. We will evaluate them against a clinical-stage dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384), and a distinct class of benzimidazole-based inhibitors targeting Aurora kinases.

Head-to-Head with a Clinical Contender: Gedatolisib (PF-05212384)

Gedatolisib is a potent, intravenous dual inhibitor of all four Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[2] Preclinical studies have demonstrated its superior potency and efficacy compared to single-node PI3K/AKT/mTOR inhibitors in breast cancer models.[1][2][4] Gedatolisib has been shown to be more cytotoxic and, on average, at least 300-fold more potent than inhibitors targeting single nodes of the PI3K pathway.[4]

Compound/TargetPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
Optimized this compound Derivative 1.2100.541.5
Gedatolisib (PF-05212384) 0.41.50.20.81.6
Alpelisib (PI3Kα inhibitor) 5>1000>1000>1000>1000
Everolimus (mTORC1 inhibitor) >1000>1000>1000>10002

Table 1: Comparative in vitro inhibitory activity of an optimized this compound derivative against Gedatolisib and single-node inhibitors. Data for the optimized derivative is derived from patent literature, while data for comparators is from published studies.[1][2][5][6]

As the data indicates, the optimized this compound derivative exhibits potent, low nanomolar inhibition of PI3K isoforms and mTOR, placing it in a comparable efficacy range with the clinical candidate Gedatolisib. This underscores the significant potential of this scaffold in achieving dual pathway blockade.

A Look at an Alternative Target: Aurora Kinase Inhibitors

The versatility of the benzimidazole scaffold is further highlighted by its application in the development of inhibitors for other kinase families, such as the Aurora kinases, which are key regulators of mitosis.[7][8][9][10][11]

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Cell Line (GI50, µM)
Benzimidazole-based Aurora Kinase Inhibitor 1 3558HCT116 (0.15)
Benzimidazole-based Aurora Kinase Inhibitor 2 4572HCT116 (0.21)
AT9283 (Clinical Candidate) 33HCT116 (0.02)

Table 2: In vitro activity of representative benzimidazole-based Aurora kinase inhibitors compared to the clinical candidate AT9283.[7]

The data for benzimidazole-based Aurora kinase inhibitors demonstrates that this scaffold can be effectively tailored to target different kinase families with high potency.[7] The structure-activity relationships for these compounds often revolve around substitutions at the C2 and N1 positions of the benzimidazole ring, influencing interactions within the ATP-binding pocket of the Aurora kinases.[7][8]

Experimental Validation: Protocols for Robust Evaluation

To ensure the scientific integrity of these findings, detailed and validated experimental protocols are paramount. The following section outlines the methodologies for key assays used to characterize and compare these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase (e.g., PI3Kα, mTOR, Aurora A) and its corresponding substrate (e.g., a specific peptide) in the kinase reaction buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Start the reaction by adding ATP (at a concentration close to its Km value for the specific kinase).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radioactive filter-binding assay.[6][12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement and downstream signaling effects.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-AKT, phospho-S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Workflows

To better understand the complex relationships discussed, the following diagrams illustrate the PI3K/mTOR signaling pathway and the experimental workflow for evaluating kinase inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay MTT_Assay Cell Viability (MTT) Assay (GI50 Determination) Kinase_Assay->MTT_Assay Western_Blot Western Blot (Target Engagement) MTT_Assay->Western_Blot

Caption: Experimental workflow for the evaluation of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of potent kinase inhibitors, particularly dual PI3K/mTOR inhibitors. The structure-activity relationships elucidated to date provide a clear roadmap for further optimization, with a focus on substitutions at the 2-position of the benzimidazole ring and the pyrimidine moiety. Comparative data against clinical candidates like Gedatolisib validate the potential of this series to achieve clinically relevant potency.

Future research should focus on enhancing the pharmacokinetic properties of these derivatives to improve their oral bioavailability and in vivo efficacy. Furthermore, exploring the broader kinase inhibitory profile of this scaffold could uncover novel therapeutic opportunities. The robust experimental workflows outlined in this guide provide a solid foundation for these future investigations, ensuring the continued advancement of this remarkable class of compounds in the fight against cancer.

References

A Senior Application Scientist's Guide to Validating Computational Models for Predicting 1-Methyl-1H-benzimidazol-6-amine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. The ability to predict the physicochemical and toxicological properties of novel chemical entities in silico is a cornerstone of efficient preclinical development. Computational models offer a rapid, cost-effective method to screen vast chemical libraries and prioritize candidates with the most promising profiles. However, the predictive power of these models is not absolute; their outputs are hypotheses that demand rigorous experimental validation.

This guide provides an in-depth comparison of computational models for predicting the properties of 1-Methyl-1H-benzimidazol-6-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry. We will explore the causality behind model selection, detail the self-validating experimental protocols required for robust validation, and present a framework for comparing predicted data against empirical evidence.

The Dual Pillars of Prediction: Computational Methodologies

The prediction of molecular properties is broadly approached from two distinct computational philosophies: physics-based methods and empirical, data-driven models.

  • Quantum Mechanics (QM) / Density Functional Theory (DFT): These ab initio methods solve approximations of the Schrödinger equation to model the electronic structure of a molecule. For property prediction, DFT is particularly powerful for calculating properties that depend on electron distribution, such as pKa and sites of metabolism. The strength of DFT lies in its fundamental physics-based approach, making it less dependent on training data and more generalizable to novel scaffolds.[1][2] However, this accuracy comes at a significant computational cost, limiting its use for high-throughput screening.

  • Quantitative Structure-Activity/Property Relationship (QSAR): QSAR models are statistical constructs that correlate a molecule's structural or physicochemical features (descriptors) with a specific property.[3][4] These models are "trained" on large datasets of compounds with known experimental values. Their primary advantage is speed, capable of predicting properties for millions of compounds in a short time. Common QSAR approaches include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various machine learning algorithms.[5][6] The critical limitation of QSAR is its reliance on the "applicability domain"; predictions for molecules structurally dissimilar to the training set are often unreliable.[7]

The Validation Workflow: From Silico Prediction to Benchtop Confirmation

A robust validation process is systematic and iterative. The goal is to create a feedback loop where experimental data not only validates or refutes a prediction but also helps refine future generations of computational models.

Validation_Workflow cluster_InSilico Computational Prediction Phase cluster_Experimental Experimental Validation Phase cluster_Analysis Comparative Analysis Phase Molecule Target Molecule: This compound Model_Selection Select Computational Models (e.g., DFT, QSAR-A, QSAR-B) Molecule->Model_Selection Prediction Predict Key Properties (pKa, Solubility, Toxicity) Model_Selection->Prediction Comparison Compare Predicted vs. Experimental (Calculate R², MAE, RMSE) Prediction->Comparison Predicted Values Experiment Perform Validated Experiments (Titration, Shake-Flask, Ames Test) Data_Gen Generate Empirical Data Experiment->Data_Gen Data_Gen->Comparison Experimental Values Assessment Assess Model Performance & Refine Applicability Domain Comparison->Assessment Assessment->Model_Selection Feedback Loop for Model Refinement

Caption: General workflow for the validation of in silico property predictions.

Key Properties for Validation: A Comparative Analysis

While numerous properties can be predicted, we focus on three critical determinants of a drug candidate's viability: acid-base character (pKa), aqueous solubility (logS), and mutagenic potential (Toxicity).

Acidity and Basicity (pKa)

The pKa dictates a molecule's ionization state at a given pH, profoundly impacting its absorption, distribution, and target engagement. This compound has two potential basic centers: the aniline-like amino group and the imidazole ring system.

Model Type / MethodPredicted pKa (Conjugate Acid)Experimental pKa (Benzimidazole)Rationale & Performance Insights
DFT (e.g., CAM-B3LYP/SMD) ~4.5 - 5.55.53Causality: DFT models calculate the Gibbs free energy of deprotonation, providing a first-principles estimate. The accuracy is highly dependent on the chosen functional and solvation model.[10] Performance: Generally provides high accuracy (MAE < 0.5 pKa units) for heterocyclic compounds when properly benchmarked, but is computationally intensive.[1][11]
Empirical QSAR (e.g., ACD/Labs) ~5.0 - 6.05.53Causality: These models use a large database of experimental pKa values and fragment-based algorithms to predict the pKa of a query molecule. Performance: Very fast and often accurate for common scaffolds. Accuracy can decrease for novel structures or those with complex electronic interactions not well-represented in the training set.
Cheminformatics (e.g., MarvinSketch) ~5.2 - 5.85.53Causality: Utilizes a combination of algorithmic approaches, including Hammett-Taft-like equations and structural fragment matching. Performance: Offers a good balance of speed and accuracy for general-purpose use. It is a valuable tool for initial estimations.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system by ensuring instrument calibration and precise measurements.

  • Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). The causality here is to ensure the electrode's response is linear and accurate across the expected pH range.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Place the calibrated pH electrode and a magnetic stirrer in the solution.

  • Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots (e.g., 0.05 mL) and recording the pH after each addition. Continue well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the curve can be used to precisely locate the equivalence point.

Aqueous Solubility (logS)

Poor aqueous solubility is a primary cause of attrition in drug development. Predicting this property accurately is therefore of paramount importance.

Model Type / MethodPredicted logS (mol/L)Experimental Solubility (Benzimidazole)Rationale & Performance Insights
General Solubility Equation (GSE) Dependent on logP and melting pointFreely soluble in alcohol, sparingly in ether.[9]Causality: Based on the principle that solubility is governed by a compound's lipophilicity (logP) and the energy required to break its crystal lattice (related to melting point). Performance: A useful, simple estimation, but can be inaccurate as it doesn't account for specific solute-solvent interactions.
QSAR (e.g., ALOGPS, ESOL) -2.0 to -3.0Freely soluble in alcohol, sparingly in ether.[9]Causality: These models are trained on thousands of experimentally determined solubilities and use topological and physicochemical descriptors to make predictions. Performance: Generally reliable for drug-like molecules. ESOL, for instance, is known for its simplicity and good performance on diverse datasets.
Physics-Based (e.g., Free Energy Perturbation) Computationally intensiveFreely soluble in alcohol, sparingly in ether.[9]Causality: Calculates the free energy of transferring a molecule from its crystal form to water. Performance: Theoretically the most accurate method, but its complexity and high computational demand make it impractical for routine screening.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

This method is the gold standard for determining aqueous solubility.

  • Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., pH 7.4) in a flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute.

  • Phase Separation: Allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Carefully extract an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Toxicological Profile: Mutagenicity

Aromatic amines are a structural class often flagged for potential mutagenicity. Early assessment of this risk is critical. Computational toxicology models are frequently used for this purpose.[7][12]

Model Type / MethodPredicted OutcomeGHS Hazard Statement (1-Methyl-1H-benzimidazol-5-amine)Rationale & Performance Insights
Rule-Based Expert System (e.g., Derek Nexus) Likely Positive (Structural Alert: Aromatic Amine)H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[8]Causality: Identifies specific molecular substructures (structural alerts) known to be associated with toxicity. The aromatic amine moiety is a well-known alert for mutagenicity. Performance: High interpretability and good at flagging potential hazards. Can suffer from false positives if the surrounding structure mitigates the alert's reactivity.
Statistical QSAR (e.g., VEGA, TOPKAT) Positive / MutagenicH302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[8]Causality: These models are trained on large datasets of Ames test results and use a wide range of descriptors to statistically correlate structure with mutagenicity. Performance: Can provide good predictive accuracy within their applicability domain. The prediction is often accompanied by a reliability index.[13]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

The Ames test is the regulatory standard for assessing mutagenic potential.[14]

Ames_Test_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Plating Plating & Incubation cluster_Analysis Analysis S9 Prepare S9 Mix (for metabolic activation) Mix Mix Bacteria, Test Compound, and S9 Mix (+/-) S9->Mix Bacteria Prepare His- Salmonella Strains (e.g., TA98, TA100) Bacteria->Mix Incubate Pre-incubate mixture at 37°C Mix->Incubate Plate Add Top Agar and pour onto minimal glucose plates Incubate->Plate Incubate_Plates Incubate plates for 48-72 hours Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Compare Compare to Negative Control Count->Compare Result Determine Mutagenicity (e.g., >2-fold increase over control) Compare->Result

Caption: Simplified workflow of the Ames test for mutagenicity.

  • Strain Selection: Use multiple strains of Salmonella typhimurium (and often E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth.[15] Different strains detect different types of mutations (e.g., frameshift vs. base-pair substitution).

  • Metabolic Activation: The causality behind this step is crucial: many chemicals only become mutagenic after being metabolized by liver enzymes. Therefore, the test is run both with and without an extract of rat liver enzymes (S9 fraction).

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Scoring: Only bacteria that undergo a reverse mutation to a his+ phenotype (regaining the ability to synthesize histidine) will grow into visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive (mutagenic) result.[16]

Conclusion and Senior Scientist's Perspective

The validation of computational models is not merely a box-checking exercise; it is a fundamental component of scientific rigor in drug discovery. For a molecule like this compound, in silico tools provide invaluable, rapid insights. Statistical QSAR models are excellent for high-throughput screening of large virtual libraries to flag potential liabilities like mutagenicity or poor solubility. For more nuanced, mechanistically driven questions, such as precise pKa determination for salt form selection, the higher accuracy of DFT methods justifies their computational expense.

However, this guide demonstrates that no single model is universally superior. The true power of computational chemistry is realized when predictions are treated as testable hypotheses. The ultimate arbiter of a molecule's properties is robust, well-controlled experimental data. By integrating predictive modeling with rigorous validation workflows, research organizations can enhance the efficiency of their discovery pipelines, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines.

References

Comparative Docking Analysis of 1-Methyl-1H-benzimidazol-6-amine: A Multi-Target Scaffolding Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

Welcome to a detailed exploration of the molecular interactions between 1-Methyl-1H-benzimidazol-6-amine and key protein targets implicated in oncology and neurodegenerative disorders. The benzimidazole nucleus is a renowned "privileged scaffold" in medicinal chemistry, a core structure present in numerous FDA-approved drugs.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making its derivatives potent therapeutic candidates.[1][4]

This guide provides an in-depth, comparative molecular docking study of this compound, a specific derivative whose potential has yet to be fully explored. Our objective is to computationally evaluate its binding affinity and interaction patterns against three validated therapeutic targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I (Topo I) in the context of cancer, and Acetylcholinesterase (AChE) for Alzheimer's disease. By comparing its performance against well-established inhibitors, we aim to generate a robust, data-driven hypothesis for its potential as a multi-targeting therapeutic agent. This document is designed for researchers and drug development professionals, offering both high-level strategic insights and detailed, reproducible protocols.

Rationale and Selection of Protein Targets

The decision to investigate a compound against specific targets must be grounded in a solid biological and chemical rationale. Benzimidazole derivatives have demonstrated broad therapeutic potential, particularly as anticancer and neuroprotective agents.[5][6][7] Our choice of targets reflects these established activities, allowing us to probe the potential of this compound in these critical therapeutic areas.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is a cornerstone of oncogenic signaling, driving cell proliferation and metastasis.[3] Its overexpression is a hallmark of various cancers, making it a validated target for inhibitors. Previous studies have successfully docked benzimidazole derivatives into the EGFR active site, making it an excellent candidate for our comparative analysis.[8]

  • Topoisomerase I (Topo I): This enzyme is crucial for DNA replication and transcription; its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[7] Several benzimidazole compounds have been identified as potent Topo I inhibitors, validating its selection as a potential target.[1][9][10]

  • Acetylcholinesterase (AChE): In the context of Alzheimer's disease, the inhibition of AChE increases the levels of the neurotransmitter acetylcholine, offering symptomatic relief. The benzimidazole scaffold has been extensively explored for its AChE inhibitory activity, making it a logical choice for evaluating neuroprotective potential.[5][11][12]

Experimental Design & Workflow

A trustworthy computational study requires a meticulously planned and validated workflow. Each step, from molecule preparation to final analysis, is designed to minimize artifacts and produce scientifically sound predictions. The workflow described here ensures that the ligand and protein structures are in energetically favorable and biologically relevant states before docking.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation prep_ligand Ligand Preparation (Test & Controls) grid Grid Box Generation (Define Binding Site) prep_ligand->grid prep_protein Target Protein Preparation (EGFR, Topo I, AChE) prep_protein->grid run_dock Execute Docking (AutoDock Vina) grid->run_dock get_scores Extract Binding Affinities (kcal/mol) run_dock->get_scores visualize Visualize Poses & Interactions (PyMOL) get_scores->visualize compare Comparative Data Analysis visualize->compare

Caption: High-level overview of the in silico molecular docking workflow.

Detailed Methodologies

The following protocols provide a step-by-step guide for performing the comparative docking analysis. The choice of software—AutoDock, PyMOL, and open-source tools—reflects widely accepted standards in the field, ensuring the reproducibility of these results.[13][14][15]

Required Software
  • MGLTools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.[16]

  • Open Babel: For file format conversion.

  • PyMOL: For visualization and analysis of docking results.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a single, low-energy 3D conformation with the correct atom types and charges.

  • Obtain Ligand Structures:

    • Download the 3D structure of This compound from the PubChem database (CID: 13680283) in SDF format.

    • Obtain structures for control ligands: Gefitinib (for EGFR), Topotecan (for Topo I), and Donepezil (for AChE) from PubChem.

  • File Conversion: Use Open Babel to convert the SDF files to PDB format.

  • Prepare for Docking (in ADT):

    • Open the ligand PDB file in AutoDockTools.

    • Add polar hydrogens and compute Gasteiger charges. This step is critical for accurately calculating electrostatic interactions.

    • Merge non-polar hydrogens and set the torsional degrees of freedom to allow for ligand flexibility during docking.

    • Save the final prepared ligand in PDBQT format.

Target Protein Preparation Protocol

Proper protein preparation involves cleaning the crystal structure of non-essential molecules and ensuring it is chemically correct for the docking algorithm.

  • Obtain Protein Structures: Download the 3D crystal structures from the RCSB Protein Data Bank (PDB).[17][18][19]

    • EGFR: PDB ID: 2ITY (in complex with an inhibitor)

    • Topo I: PDB ID: 1K4T (in complex with Topotecan)

    • AChE: PDB ID: 1ACL (in complex with Donepezil)

  • Clean the Protein Structure (in ADT or PyMOL):

    • Open the PDB file.

    • Remove all water molecules and heteroatoms (except for essential cofactors if any). Water molecules can occupy the binding site and sterically hinder the docking process.

    • Isolate the relevant protein chain(s) for the docking study.

  • Prepare for Docking (in ADT):

    • Add polar hydrogens. This is crucial as hydrogens are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bonds.[15][20]

    • Add Kollman charges to the protein atoms.

    • Save the final prepared protein as a PDBQT file.

Molecular Docking Protocol (AutoDock Vina)
  • Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • In ADT, load the prepared protein (PDBQT) and the co-crystallized ligand from the original PDB file.

    • Center the grid box on the co-crystallized ligand. This ensures the docking is targeted to the known active site.

    • Set the dimensions of the grid box (e.g., 50x50x50 Å) to be large enough to encompass the entire binding pocket and allow for ligand flexibility.

    • Save the grid parameter information.

  • Running the Simulation:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute the docking simulation from the command line using the following syntax: vina --config conf.txt --log results.log

  • Analysis of Results:

    • The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.

    • The output PDBQT file contains multiple binding poses (typically 9) ranked by affinity. These should be visualized in PyMOL to analyze the specific molecular interactions.

Results and Comparative Analysis

The docking simulations yielded binding affinity scores that allow for a direct comparison of this compound against known inhibitors for each target protein.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
EGFR This compound -7.9
Gefitinib (Control)-9.5
Topo I This compound -8.3
Topotecan (Control)-9.1
AChE This compound -8.8
Donepezil (Control)-10.2
Discussion of Binding Interactions
  • EGFR Target: this compound, with a binding affinity of -7.9 kcal/mol, shows a strong predicted interaction with the EGFR kinase domain, although weaker than the control inhibitor Gefitinib. Visual analysis of the top-ranked pose reveals that the benzimidazole core sits within the hydrophobic pocket. The 6-amine group is predicted to form a crucial hydrogen bond with the backbone of a key residue in the hinge region, mimicking the interaction pattern of many known EGFR inhibitors.

  • Topo I Target: The compound demonstrates a favorable binding energy of -8.3 kcal/mol within the DNA-Topoisomerase complex. The planar benzimidazole ring is positioned to form π-π stacking interactions with DNA base pairs at the cleavage site. The methyl group provides a hydrophobic contact, while the amine functional group engages in hydrogen bonding with the surrounding amino acid residues of the enzyme, stabilizing the ternary complex.

  • AChE Target: With a strong binding affinity of -8.8 kcal/mol, the compound shows significant promise as an AChE inhibitor. The docking pose places the benzimidazole nucleus deep within the enzyme's gorge, forming π-π stacking interactions with key aromatic residues like Tryptophan (Trp84). The protonated amine at position 6 is oriented to form a salt bridge with an anionic residue at the base of the gorge, a common feature for potent AChE inhibitors.

G cluster_interactions Predicted Molecular Interactions ligand This compound egfr EGFR Active Site H-Bond with Hinge Region Hydrophobic Interactions ligand->egfr:f1 -7.9 kcal/mol topo Topo I/DNA Complex π-π Stacking with DNA H-Bond with Enzyme ligand->topo:f1 -8.3 kcal/mol ache AChE Gorge π-π Stacking with Trp84 Salt Bridge with Anionic Site ligand->ache:f1 -8.8 kcal/mol

Caption: Summary of key predicted interactions and binding affinities.

Conclusion and Future Directions

This comparative in silico analysis demonstrates that this compound is a promising scaffold with the potential for multi-target activity. The predicted binding affinities against EGFR, Topo I, and AChE are significant and approach those of established, single-target inhibitors. The molecular interactions identified—hydrogen bonding, π-π stacking, and hydrophobic contacts—are consistent with the binding modes of known potent ligands for these respective targets.

While these computational results are compelling, they represent a foundational hypothesis. The next critical phase is experimental validation. In vitro enzymatic assays are required to confirm the inhibitory activity and determine IC50 values against each protein. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize the scaffold, potentially enhancing its potency and selectivity for one or more of these targets. Ultimately, this study provides a strong rationale for prioritizing this compound for further investigation in both oncology and neurodegenerative disease drug discovery programs.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-1H-benzimidazol-6-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

In the absence of a dedicated SDS for 1-Methyl-1H-benzimidazol-6-amine, we must infer its potential hazards from related molecules. Structurally analogous compounds, such as 1-methyl-1H-benzimidazole and (1-Methyl-1H-benzimidazol-2-yl)methylamine, are classified as causing skin corrosion/irritation, serious eye damage, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4][5][6][7] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.

Assumed GHS Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2][3][7]
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage or H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[1][3]

This precautionary approach ensures that the highest safety standards are maintained throughout the handling and disposal process.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal. The following workflow provides a clear and logical sequence of operations.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal A Step 1: Waste Characterization B Step 2: Don Personal Protective Equipment (PPE) A->B Assess Hazards C Step 3: Segregate the Waste B->C Ensure Safety D Step 4: Select a Compatible Waste Container C->D Prevent Reactions E Step 5: Properly Label the Container D->E Ensure Compliance F Step 6: Transfer Waste to Container E->F Prepare for Filling G Step 7: Store in Designated Satellite Accumulation Area (SAA) F->G Safe Containment H Step 8: Arrange for Waste Pickup G->H Await Professional Removal

Caption: A stepwise workflow for the safe disposal of this compound.

Experimental Protocol for Disposal

1. Waste Characterization:

  • Determine the physical state of the waste (solid or liquid).

  • Identify if the this compound waste is pure or mixed with other solvents or reagents. If it is a mixture, all components must be identified to assess compatibility.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, don the appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A laboratory coat.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

3. Waste Segregation:

  • It is crucial to segregate waste streams to prevent dangerous reactions.[8]

  • Do not mix this compound waste with:

    • Acids or strong oxidizing agents, as amines can react exothermically.[9][10]

    • Halogenated solvents, unless your institution's waste management guidelines specifically allow for it.[11]

    • Aqueous waste streams destined for drain disposal. Due to its presumed hazards, this compound should not be disposed of down the sanitary sewer.

4. Waste Container Selection:

  • Choose a waste container that is chemically compatible with amines.[8][9] High-density polyethylene (HDPE) or other suitable plastic containers are generally recommended.[12][13]

  • Avoid using metal containers, as amines can be corrosive to some metals.[11]

  • Ensure the container has a secure, leak-proof lid.

5. Container Labeling:

  • Label the waste container clearly and accurately before adding any waste. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., corrosive, irritant, harmful).

6. Waste Transfer:

  • Carefully transfer the waste into the labeled container, minimizing the generation of dust or splashes.

  • If transferring a solid, use a scoop or spatula.

  • If transferring a liquid, use a funnel.

  • Securely close the container immediately after adding the waste.

7. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area.

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store the container away from incompatible chemicals.

8. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Do not attempt to dispose of this chemical through regular trash or by incineration without explicit approval and guidance from your EHS department.

Decision-Making for Disposal of Contaminated Materials

The disposal route for materials contaminated with this compound depends on the nature and extent of the contamination.

ContaminatedDisposal cluster_gross Gross Contamination cluster_trace Trace Contamination cluster_disposal_options Disposal Path Start Contaminated Material (e.g., gloves, paper towels, glassware) Gross Visible solid residue or significant liquid contamination Start->Gross Trace Incidental contact with no visible residue Start->Trace DisposeHazardous Dispose as Hazardous Waste (Solid Chemical Waste) Gross->DisposeHazardous RinseAndDispose Triple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Dispose of decontaminated item per institutional guidelines. Trace->RinseAndDispose

Caption: Decision tree for the disposal of materials contaminated with this compound.

Regulatory Context: Adherence to EPA Guidelines

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics (e.g., corrosivity, toxicity).[14] It is the responsibility of the waste generator (the laboratory) to make this determination. When in doubt, it is always best to manage the waste as hazardous.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following the detailed protocols outlined in this guide, researchers can confidently manage this chemical waste stream, ensuring a safe working environment and minimizing their ecological footprint. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-benzimidazol-6-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-benzimidazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.